Omeprazole-d3 Sulfide
Description
BenchChem offers high-quality Omeprazole-d3 Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Omeprazole-d3 Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
922731-00-8 |
|---|---|
Formule moléculaire |
C17H19N3O2S |
Poids moléculaire |
332.436 |
Nom IUPAC |
2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i4D3 |
Clé InChI |
XURCIPRUUASYLR-GKOSEXJESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC |
Synonymes |
6-Methoxy-2-[[[4-(methoxy-d3)-3,5-dimethyl-2-pyridinyl]methyl]thio]-1H-benzimidazole; 2-[[(3,5-Dimethyl-4-methoxy-d3-2-pyridyl)methyl]thio]-5-methoxybenzimidazole; _x000B_Pyrmetazole-d3; Ufiprazole-d3 |
Origine du produit |
United States |
Technical Guide: Chemical Characterization and Bioanalysis of Omeprazole-d3 Sulfide
Executive Summary
This technical guide details the physicochemical properties, metabolic significance, and bioanalytical applications of Omeprazole-d3 sulfide (5-Methoxy-d3-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole). As a stable isotope-labeled analog of the reduced omeprazole metabolite, this compound serves as a critical Internal Standard (IS) in LC-MS/MS assays. Its primary utility lies in normalizing matrix effects and recovery variances during the pharmacokinetic quantification of omeprazole and its metabolites in biological matrices.
Chemical Identity & Structural Analysis[1][2][3]
Omeprazole sulfide is the reduced form of the proton pump inhibitor omeprazole (a sulfoxide). The deuterated analog (d3) typically incorporates three deuterium atoms on the methoxy group of the benzimidazole ring. This specific labeling is chosen to ensure the isotope label remains stable and co-elutes with the analyte while providing mass spectral differentiation.
Physicochemical Data Profile
| Property | Omeprazole Sulfide (Unlabeled) | Omeprazole-d3 Sulfide (Labeled) |
| CAS Number | 73590-85-9 | 922730-98-1 |
| IUPAC Name | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 5-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole |
| Molecular Formula | C₁₇H₁₉N₃O₂S | C₁₇H₁₆D₃N₃O₂S |
| Average Molecular Weight | 329.42 g/mol | 332.44 g/mol |
| Monoisotopic Mass | 329.1198 Da | 332.1386 Da |
| Solubility | DMSO, Methanol, Ethyl Acetate | DMSO, Methanol |
| Appearance | White to off-white solid | White to off-white solid |
Structural Visualization
The following diagram illustrates the chemical structure of Omeprazole-d3 sulfide, highlighting the thioether linkage (reduced from sulfoxide) and the deuterated methoxy group.
Figure 1: Structural topology of Omeprazole-d3 sulfide, emphasizing the thioether linkage and isotopic labeling site.
Metabolic Context & Significance[6]
Understanding the formation of omeprazole sulfide is essential for interpreting pharmacokinetic data. Unlike the sulfone metabolite (formed via oxidation), the sulfide is formed via a reductive pathway.
Metabolic Pathways
Omeprazole is extensively metabolized in the liver by the Cytochrome P450 system.[1]
-
CYP2C19: Hydroxylates the pyridine methyl group (Major pathway).
-
CYP3A4: Oxidizes the sulfoxide to a sulfone.
-
Non-Enzymatic / Reductase: Reduces the sulfoxide to a sulfide. This pathway is often reversible and can be influenced by gastric acidity or gut microbiota.
Figure 2: Metabolic fate of Omeprazole.[1] The sulfide represents the reductive arm of metabolism.
Analytical Application: LC-MS/MS Protocol
The quantification of omeprazole sulfide in human plasma requires a robust LC-MS/MS method. Omeprazole-d3 sulfide acts as the Internal Standard (IS) to correct for ionization suppression and extraction efficiency.
Mass Spectrometry Parameters (MRM)
The following transitions are selected based on the fragmentation of the benzimidazole moiety. The d3-label on the benzimidazole ring results in a +3 Da shift in the product ion.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |
| Omeprazole Sulfide | 330.1 [M+H]⁺ | 198.1 | 15-20 | Benzimidazole moiety |
| Omeprazole-d3 Sulfide | 333.1 [M+H]⁺ | 201.1 | 15-20 | d3-Benzimidazole moiety |
Sample Preparation Workflow (Protein Precipitation)
This protocol minimizes degradation, as omeprazole and its metabolites are acid-labile.
-
Thawing: Thaw plasma samples on ice (4°C) to prevent thermal degradation.
-
IS Addition: Aliquot 50 µL of plasma into a 96-well plate. Add 20 µL of Omeprazole-d3 sulfide working solution (e.g., 500 ng/mL in Methanol).
-
Precipitation: Add 200 µL of Acetonitrile (cold). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate. Dilute with 100 µL of 10 mM Ammonium Acetate (pH 8.5) to align with mobile phase conditions.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.5). Note: Basic pH improves stability.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 3 minutes.
Figure 3: Bioanalytical workflow for the quantification of Omeprazole Sulfide using the d3-IS.
Synthesis & Stability Considerations
Stability
-
Light Sensitivity: Like the parent compound, the sulfide is sensitive to UV light. All handling should occur under yellow monochromatic light.
-
pH Stability: The sulfide is less acid-labile than the sulfoxide (omeprazole), but stock solutions should still be prepared in neutral to basic solvents (e.g., Methanol or DMSO) rather than acidic aqueous buffers.
Storage
-
Solid State: Store at -20°C, desiccated, and protected from light.
-
Solution: Stock solutions in DMSO are stable for up to 6 months at -80°C.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 155794, Omeprazole Sulfide. PubChem. Available at: [Link]
-
Shimadzu Application Note. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Shimadzu. Available at: [Link]
-
Weidolf, L., & Castagnoli, N. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. Rapid Communications in Mass Spectrometry, 15(4), 283-290. Available at: [Link]
Sources
Technical Whitepaper: Physicochemical Characterization and Bioanalytical Application of Omeprazole-d3 Sulfide
This guide details the physicochemical characterization and bioanalytical application of Omeprazole-d3 Sulfide , a critical stable isotope-labeled internal standard used in DMPK (Drug Metabolism and Pharmacokinetics) and bioanalysis.
Executive Summary
Omeprazole sulfide (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) is the major reductive metabolite of the proton pump inhibitor omeprazole. Unlike the parent sulfoxide, the sulfide lacks the chiral center at the sulfur atom, rendering it achiral. Omeprazole-d3 sulfide serves as the gold-standard internal standard (IS) for the quantification of this metabolite in biological matrices (plasma, urine, tissue) using LC-MS/MS. Its deuterium labeling (+3 Da mass shift) eliminates cross-talk while maintaining identical chromatographic behavior and extraction efficiency to the analyte.
Chemical Identity & Structural Analysis
Nomenclature and Properties
-
IUPAC Name: 6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
-
CAS Number (Parent): 73590-85-9
-
CAS Number (Deuterated): 922730-98-1 (Representative for d3-variant)
-
Molecular Formula:
-
Molecular Weight: 332.44 g/mol (Parent: 329.42 g/mol )
Structural Visualization
The following diagram illustrates the chemical structure of Omeprazole-d3 sulfide, highlighting the thioether linkage and the typical site of deuteration (methoxy group on the benzimidazole ring).
Figure 1: Structural components of Omeprazole-d3 sulfide. The deuterium label is typically located on the benzimidazole methoxy group to ensure metabolic stability.
Physicochemical Properties
Understanding the physicochemical variance between the sulfoxide (parent drug) and the sulfide (metabolite) is crucial for extraction optimization. The sulfide is significantly more lipophilic due to the loss of the polar sulfoxide oxygen.
Key Property Summary
| Property | Value / Description | Experimental Context |
| Physical State | White to off-white powder | Crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, Acetonitrile | Practically insoluble in water |
| LogP (Octanol/Water) | ~3.5 - 4.0 (Estimated) | More lipophilic than Omeprazole (LogP ~2.23) |
| pKa (Pyridine N) | ~4.0 - 5.0 | Protonation site in acidic media |
| pKa (Benzimidazole N) | ~8.8 | Deprotonation site in basic media |
| Melting Point | 115°C – 125°C | Range varies by crystal polymorph |
| Hygroscopicity | Low | Less hygroscopic than Omeprazole Na salts |
Stability Profile
-
Light Sensitivity: Like all benzimidazoles, the sulfide is photosensitive . Solutions must be handled under amber light or in amber glassware to prevent degradation into unidentified photoproducts.
-
Solution Stability: Stable in acetonitrile/methanol for >24 hours at 4°C.
-
Acid Stability: Unlike omeprazole (which rearranges rapidly in acid to form cyclic sulfenamides), the sulfide is acid-stable because it lacks the sulfoxide oxygen required for the acid-catalyzed rearrangement mechanism. This allows for more aggressive acidic protein precipitation methods if needed.
Bioanalytical Application (LC-MS/MS)
Metabolic Pathway Context
Omeprazole undergoes biotransformation via two primary pathways: CYP2C19-mediated hydroxylation and CYP3A4-mediated oxidation to the sulfone.[1] The sulfide is formed via non-enzymatic reduction or reductive metabolism in the gut.
Figure 2: Metabolic positioning of Omeprazole Sulfide. It represents the reduced form of the drug.
LC-MS/MS Protocol Design
The following protocol is designed for high-sensitivity quantification in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
Due to the sulfide's high lipophilicity, LLE is superior to protein precipitation for removing matrix effects.
-
Aliquot: 50 µL Plasma + 10 µL Omeprazole-d3 Sulfide IS (100 ng/mL).
-
Buffer: Add 50 µL Ammonium Acetate (pH 7-8) to stabilize the benzimidazole ring.
-
Extraction: Add 1.0 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate.
-
Agitate: Vortex 5 min, Centrifuge 5 min @ 4000g.
-
Reconstitute: Evaporate supernatant; reconstitute in Mobile Phase A/B (50:50).
Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 8.0). Note: Basic pH improves peak shape for benzimidazoles.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 3.0 minutes.
Mass Spectrometry (MRM Parameters)
Operate in ESI Positive Mode . The sulfide forms a stable
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Fragmentation Logic |
| Omeprazole Sulfide | 330.1 | 181.1 | 20 - 25 | Cleavage of C-S bond; formation of mercaptobenzimidazole cation. |
| 330.1 | 149.1 | 30 | Formation of pyridine moiety cation. | |
| Omeprazole-d3 Sulfide | 333.1 | 184.1 | 20 - 25 | Shift of +3 Da confirms D3 label is on the benzimidazole ring. |
Critical Note on Crosstalk: Ensure the D3 label is on the benzimidazole ring (generating fragment 184). If the label were on the pyridine ring, the fragment would be 152. Commercial "Omeprazole-d3" standards usually label the benzimidazole methoxy.
References
-
Li, Y., et al. (2013). "Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K". Journal of Solution Chemistry, 42, 2342–2353. Available at: [Link]
-
Shimadzu Application Note. "Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma". Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 155794, Omeprazole sulfide". Available at: [Link]
- Parekh, J.M., et al. (2012). "Simultaneous determination of omeprazole and its major metabolites in human plasma by LC-MS/MS". Journal of Chromatography B. (Referenced for extraction protocols).
Sources
A Senior Application Scientist's Technical Guide to Omeprazole-d3 Sulfide: Identification, Characterization, and Application
Preamble: The Imperative for Precision in Bioanalysis
In the landscape of pharmaceutical development and clinical diagnostics, the demand for analytical precision is absolute. The quantification of active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The central challenge lies in distinguishing the analyte from matrix-induced interference and accounting for variability during sample processing. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for addressing this challenge, and Omeprazole-d3 Sulfide stands as a critical tool in the analysis of the proton-pump inhibitor Omeprazole and its related substances.
This guide provides an in-depth technical overview of Omeprazole-d3 Sulfide, focusing on its definitive identification via its Chemical Abstracts Service (CAS) number, its comprehensive characterization, and its practical application as an internal standard in mass spectrometric assays. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure data of the highest integrity.
Core Compound Identification
Definitive identification of a chemical entity begins with its unique identifiers. For Omeprazole-d3 Sulfide, these are crucial for procurement, regulatory documentation, and data traceability.
| Identifier | Value | Significance |
| CAS Number | 1261393-94-5 | The universally recognized unique identifier for this specific isotopologue, ensuring unambiguous identification across databases and publications. |
| Chemical Name | 5-Methoxy-d3-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | Describes the precise molecular structure, indicating deuterium labeling on the 5-methoxy group of the benzimidazole ring system. |
| Molecular Formula | C₁₇H₁₆D₃N₃O₃S | Defines the elemental composition, explicitly noting the three deuterium atoms. |
| Exact Mass | 348.1367 | The monoisotopic mass of the molecule, a critical value for high-resolution mass spectrometry (HRMS) identification. The unlabeled analog, Omeprazole Sulfide, has an exact mass of approximately 345.1174 Da. |
The DOT script below illustrates the chemical structure, highlighting the position of the deuterium label, which is fundamental to its function.
Caption: Fig. 1: Structure of Omeprazole-d3 Sulfide.
Rationale for Deuterium Labeling
The choice of deuterium (³H or D) as a stable isotope label is deliberate. The three-deuterium atoms on the methoxy group result in a mass increase of 3 Daltons (+3 Da) compared to the unlabeled Omeprazole Sulfide. This specific mass shift is the cornerstone of its utility in quantitative mass spectrometry.
Why this labeling strategy is superior:
-
Chemical Equivalence: Deuterium is chemically identical to protium (¹H). Therefore, Omeprazole-d3 Sulfide has the same ionization efficiency, extraction recovery, and chromatographic retention time as the unlabeled analyte. This co-elution is critical for accurately correcting for matrix effects and sample preparation losses.
-
Metabolic Stability: The C-D bond is stronger than the C-H bond. Placing the label on the methoxy group, a potential site for metabolism, can sometimes lead to a "kinetic isotope effect." However, for its use as an internal standard, the label must be metabolically stable during the analytical procedure to prevent loss of the isotopic label and ensure a consistent signal.
-
Clear Mass Separation: A +3 Da shift provides a clean separation from the natural isotope distribution of the unlabeled analyte (M+1, M+2 peaks), preventing cross-talk and ensuring accurate quantification.
The logical workflow for identifying and validating a batch of Omeprazole-d3 Sulfide is outlined in the diagram below.
Caption: Fig. 2: Workflow for Compound Identification & Validation.
Experimental Protocols for Characterization
Trust in an internal standard is built upon rigorous, multi-technique characterization. The following protocols outline the self-validating steps to confirm the identity, purity, and suitability of Omeprazole-d3 Sulfide.
Mass Spectrometric Confirmation
Objective: To confirm the exact mass and isotopic purity of the compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of Omeprazole-d3 Sulfide in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation.
-
Infusion Analysis: Directly infuse the sample into the mass spectrometer using a syringe pump. This isolates the compound from chromatographic variables to assess its intrinsic properties.
-
MS Settings (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The benzimidazole and pyridine nitrogens are readily protonated.
-
Scan Range: m/z 100-500.
-
Expected Ion: The protonated molecular ion [M+H]⁺.
-
-
Data Interpretation & Validation:
-
Mass Accuracy: The measured m/z for the [M+H]⁺ ion should be within 5 ppm of the theoretical value (349.1440). This confirms the elemental formula.
-
Isotopic Purity: Examine the isotopic cluster. The signal at m/z 349.14 should be the base peak. The signal at m/z 346.12 (corresponding to unlabeled Omeprazole Sulfide) should be minimal, ideally <0.5%, confirming high isotopic enrichment.
-
Chromatographic Purity and Co-elution
Objective: To assess the chemical purity and confirm its chromatographic identity with the unlabeled analyte.
Instrumentation: UPLC system with a PDA or UV detector.
Methodology:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of Omeprazole-d3 Sulfide.
-
Prepare a 10 µg/mL solution of unlabeled Omeprazole Sulfide.
-
Prepare a mixed solution containing 10 µg/mL of each.
-
-
UPLC Conditions:
-
Column: C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: 302 nm.
-
-
Data Interpretation & Validation:
-
Purity: In the individual Omeprazole-d3 Sulfide injection, the main peak should account for >98% of the total peak area.
-
Co-elution: In the mixed sample injection, a single, sharp, symmetrical peak should be observed. The absence of peak splitting or shouldering confirms that the deuterated and non-deuterated forms are chromatographically indistinguishable. This is a non-negotiable requirement for an internal standard.
-
Application in a Bioanalytical Workflow
The primary application of Omeprazole-d3 Sulfide is as an internal standard for the quantification of Omeprazole Sulfide (a metabolite/impurity of Omeprazole) in biological samples.
The diagram below illustrates its role in a typical pharmacokinetic study workflow.
Caption: Fig. 3: Role of IS in a Pharmacokinetic Study Workflow.
The core of the analysis is Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer. We monitor a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
Analyte (Omeprazole Sulfide): Q1 selects the precursor ion m/z 346.1 [M+H]⁺. Q2 fragments it, and Q3 selects a specific product ion, e.g., m/z 198.1.
-
Internal Standard (Omeprazole-d3 Sulfide): Q1 selects m/z 349.1 [M+d+H]⁺. Q2 fragments it, and Q3 selects the corresponding product ion, m/z 201.1.
Because the internal standard is added at a fixed concentration to every sample, any variation in signal due to ion suppression or enhancement in the MS source will affect both the analyte and the IS proportionally. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise quantification.
Conclusion
Omeprazole-d3 Sulfide (CAS: 1261393-94-5) is more than just a labeled compound; it is an enabling tool for robust bioanalysis. Its proper identification, rigorous characterization, and intelligent application are fundamental to generating defensible data in regulated environments. The workflows and protocols detailed in this guide provide a framework for ensuring its fitness for purpose. By adhering to these principles of analytical validation, researchers, scientists, and drug development professionals can confidently rely on this critical reagent to achieve the highest standards of scientific integrity.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[Link]
Elucidating the Reductive Metabolism of Omeprazole to Omeprazole Sulfide: A Stable Isotope Tracer Protocol
Executive Summary
While the oxidative metabolism of Omeprazole (OME) via CYP2C19 and CYP3A4 is well-characterized, the reductive pathway yielding Omeprazole Sulfide (OME-S) remains a critical, albeit less understood, component of its disposition. This reduction transforms the pharmacologically active sulfoxide into a thioether, a process often mediated by extra-hepatic mechanisms (gut microbiota) or reversible hepatic reduction.
This technical guide details a robust methodology using stable isotope tracers (Omeprazole-d3) to isolate and quantify this reductive pathway. By utilizing isotopologs, researchers can distinguish direct reduction from artifactual formation and quantify the "futile cycle" of sulfoxide-sulfide interconversion.
Part 1: The Mechanistic Pathway
The Redox Divergence
Omeprazole is a chiral sulfoxide. Its metabolism diverges into two primary vectors:[1]
-
Oxidative (Major): CYP2C19 hydroxylates the benzimidazole ring (5-OH-Omeprazole), and CYP3A4 oxidizes the sulfoxide to a sulfone (Omeprazole Sulfone).
-
Reductive (Minor/Context-Specific): The sulfoxide moiety (
) is reduced to a sulfide ( ), yielding Omeprazole Sulfide (also known as Pyrmetazole or Ufiprazole).
The Role of Isotopes in Mechanism Elucidation
Using unlabeled Omeprazole makes it impossible to distinguish between a metabolite formed de novo and one present as a synthesis impurity. Furthermore, because the Sulfide can be re-oxidized to Omeprazole (reversible metabolism), standard kinetics fail to capture the true flux.
The Solution: Use Omeprazole-d3 (O-methyl-d3) .
-
Mass Shift: The d3-tag (+3 Da) on the methoxy group is chemically stable and distant from the sulfoxide reaction center.
-
Tracer Logic: If we incubate OME-d3 and detect OME-S-d3, we confirm the sulfide retains the parent backbone.
-
Kinetic Isotope Effect (KIE): Since the reduction involves
bond cleavage, not bond cleavage, we expect a KIE 1.0. A significant KIE would indicate metabolic switching to a pathway involving the methoxy group (e.g., O-demethylation).
Part 2: Experimental Protocol
Materials & Reagents[2]
-
Substrate: Omeprazole-d3 (Methoxy-d3), >99% isotopic purity.
-
Matrix:
-
Hepatic: Pooled Human Liver Microsomes (HLM) or Cytosol (for reductase activity).
-
Extra-Hepatic: Fecal homogenate (anaerobic preparation) to assess microbial reduction.
-
-
Cofactors: NADPH (for P450s) and NADH/FAD (for cytosolic reductases).
-
Internal Standard (IS): Lansoprazole-d4 (distinct retention time and mass).
Incubation Workflow (Reductive Assay)
This protocol is optimized to favor and detect the reductive metabolite.
-
Preparation: Thaw HLM/Cytosol on ice. Prepare 100 mM Phosphate Buffer (pH 7.4).
-
Pre-Incubation: Mix Matrix (1 mg/mL protein) with Buffer. Purge with Nitrogen (
) gas for 5 minutes if testing anaerobic reduction (crucial for sulfide formation). -
Initiation: Add Omeprazole-d3 (Final conc: 10 µM). Pre-warm at 37°C for 5 min.
-
Start: Add NADPH-generating system (or NADH for cytosolic reductases).
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing the Internal Standard (Lansoprazole-d4).
-
Extraction: Vortex (10 min)
Centrifuge (4000g, 15 min, 4°C). Collect supernatant.
Part 3: Analytical Configuration (LC-MS/MS)
To accurately quantify the sulfide against the high background of the parent, specific MRM transitions are required.
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent). Ionization: ESI Positive Mode.
MRM Transitions Table
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| Omeprazole (Native) | 346.1 | 198.1 | 15 | Parent [M+H]+ to Pyridinium fragment |
| Omeprazole-d3 | 349.1 | 201.1 | 15 | Tracer: +3 Da shift confirms d3-methoxy retention |
| Omeprazole Sulfide | 330.1 | 182.1 | 20 | Target: Loss of Oxygen (-16 Da) from Parent |
| Omeprazole Sulfide-d3 | 333.1 | 185.1 | 20 | Target Tracer: +3 Da shift on Sulfide |
| Lansoprazole (IS) | 370.1 | 252.1 | 12 | Internal Standard |
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 1.8 µm).
-
Mobile Phase A: 10mM Ammonium Acetate (pH 8.5). Note: Basic pH improves peak shape for benzimidazoles.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 6 minutes. Sulfide is less polar than Sulfoxide and will elute later.
Part 4: Visualization of the Pathway
The following diagram illustrates the metabolic divergence and the specific tracking capability of the d3-isotope.
Figure 1: Metabolic fate of Omeprazole-d3. The green pathway highlights the reductive transformation to the sulfide, traceable via the -16 Da mass shift while retaining the +3 Da isotopic tag.
Part 5: Data Interpretation & Quality Control
Calculating Metabolic Clearance
To quantify the contribution of the reductive pathway:
Distinguishing Artifacts
Omeprazole is acid-labile. In acidic media (pH < 4), it disproportionates.
-
Control: Run a "No-Matrix" control at pH 7.4. If OME-S-d3 appears here, it is chemical degradation.
-
Validation: True metabolic reduction requires the presence of matrix (microsomes/bacteria) and cofactors (NADH/NADPH).
The "Futile Cycle" Check
If you suspect the sulfide is being converted back to omeprazole:
-
Spike unlabeled Omeprazole Sulfide into the matrix.
-
Monitor for the appearance of Omeprazole (Sulfoxide).
-
This confirms the bi-directionality of the pathway [1].
References
-
Metabolism of Omeprazole: Cederberg, C., et al. "Omeprazole: pharmacokinetics and metabolism in man." Scandinavian Journal of Gastroenterology. (1989).
-
Gut Microbiota Influence: Freedberg, D. E., et al. "Proton pump inhibitors and the gut microbiome."[3] Gastroenterology. (2014).
-
LC-MS/MS Methodology: "Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma." Shimadzu Application News.
-
Isotope Tracing: "Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring LC-MS." Biomolecules & Therapeutics. (2016).
-
Chemical Structure & Properties: PubChem Compound Summary for CID 155794, Omeprazole Sulfide.
Sources
Technical Guide: Distinguishing Omeprazole-d3 and Omeprazole-d3 Sulfide Metabolites
[1]
Executive Summary
In the context of pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies, the distinction between Omeprazole-d3 and Omeprazole-d3 sulfide is not merely one of nomenclature but of fundamental chemical structure, metabolic origin, and analytical behavior.
Omeprazole-d3 serves as the stable isotope-labeled internal standard (SIL-IS) for the parent drug (a sulfoxide), while Omeprazole-d3 sulfide is the reduced thioether metabolite standard.[1] The critical differentiator is the oxidation state of the sulfur atom, which dictates their polarity, chirality, and fragmentation pathways in LC-MS/MS.
This guide details the physicochemical differences, metabolic pathways, and validated analytical protocols required to accurately quantify these analytes in biological matrices.
Part 1: Structural & Physicochemical Distinctions
The core difference lies in the sulfur bridge connecting the benzimidazole and pyridine rings.
Chemical Architecture
-
Omeprazole-d3 (Sulfoxide): Contains a sulfinyl group (
).[1] The sulfur atom is a chiral center, meaning Omeprazole exists as a racemate ( and enantiomers). The deuteration (typically ) provides a mass shift of +3 Da relative to the unlabeled drug. -
Omeprazole-d3 Sulfide (Thioether): Contains a sulfide link (
).[1] This molecule lacks the oxygen on the sulfur. Consequently, it loses the chiral center at the sulfur atom, becoming achiral.
Comparative Physicochemical Profile[1][2]
| Feature | Omeprazole-d3 (Parent IS) | Omeprazole-d3 Sulfide (Metabolite IS) |
| Functional Group | Sulfoxide ( | Thioether / Sulfide ( |
| Oxidation State | S(+4) | S(+2) |
| Chirality | Chiral (Racemic mixture of enantiomers) | Achiral (No stereocenter at Sulfur) |
| Polarity (LogP) | Moderate (~2.2 - 2.[1]4) | High (~3.5 - 4.[1]0) (More Lipophilic) |
| Acid Stability | Unstable (Forms sulfenamide in acid) | Stable (Resistant to acid activation) |
| Mass Shift | M+3 (relative to Omeprazole) | M+3 (relative to Omeprazole Sulfide) |
| Nominal Mass | ~349 Da | ~333 Da (Loss of Oxygen = -16 Da) |
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of difference (the Oxygen atom).
Figure 1: Structural comparison highlighting the reduction from sulfoxide to sulfide.[1]
Part 2: Metabolic Pathways & Pharmacokinetics[1]
Understanding the in vivo relationship is crucial for interpreting DMPK data. Omeprazole sulfide is not the primary oxidative metabolite (which is Omeprazole Sulfone formed via CYP3A4), but rather a product of reduction.
The Reversible Reduction Loop
Unlike the irreversible formation of 5-hydroxyomeprazole (CYP2C19), the conversion between Omeprazole and Omeprazole Sulfide can be reversible.
-
Reduction: Omeprazole is reduced to the sulfide form, often non-enzymatically in the acidic environment of the stomach or by unknown reductases in the gut bacteria/liver.
-
Re-oxidation: The sulfide can be re-oxidized back to the parent sulfoxide (Omeprazole) by Flavin-containing Monooxygenases (FMO) or CYP enzymes.
Implication for Researchers: If you spike a plasma sample with Omeprazole-d3 and subject it to harsh acidic extraction conditions without stabilization, you may artificially generate Omeprazole-d3 sulfide, leading to analytical artifacts.[1]
Figure 2: Metabolic map showing the reversible reduction to sulfide versus irreversible oxidation pathways.
Part 3: Analytical Methodologies (LC-MS/MS)
This section provides a self-validating protocol for differentiating and quantifying these analytes.
Mass Spectrometry Transitions (MRM)
The loss of oxygen results in a distinct mass shift. The fragmentation patterns generally follow the cleavage of the sulfinyl/sulfide bond or the methoxy groups.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| Omeprazole-d3 | 349.2 | 198.1 | 15 | Pyridine fragment (Retains d3) |
| Omeprazole-d3 | 349.2 | 183.1 | 25 | Loss of methyl |
| Ome-Sulfide-d3 | 333.2 | 182.1 | 18 | Pyridine fragment (Retains d3) |
| Ome-Sulfide-d3 | 333.2 | 151.1 | 28 | Benzimidazole fragment |
Note: Precursor masses assume [M+H]+ ionization. Exact masses depend on the specific position of the deuterium label (usually 5-methoxy).
Chromatographic Separation
Because Omeprazole Sulfide is significantly more lipophilic (higher LogP) than Omeprazole, it will elute later on a Reverse Phase (C18) column.
-
Omeprazole RT: ~2.5 min
-
Omeprazole Sulfide RT: ~3.8 min
-
Why this matters: Even if cross-talk occurs (e.g., in-source fragmentation of the sulfoxide losing oxygen to mimic the sulfide), chromatographic separation ensures accurate quantitation.
Validated Extraction Protocol
Objective: Extract both analytes from plasma while preventing acid-catalyzed degradation of Omeprazole.
Reagents:
-
Extraction Buffer: 100 mM Ammonium Bicarbonate (pH 8.5). Alkaline pH is critical to stabilize Omeprazole.
-
Precipitation Solvent: Acetonitrile (LC-MS grade).[1]
-
Internal Standards: Omeprazole-d3 and Omeprazole-d3 Sulfide (100 ng/mL in MeOH).[1]
Workflow:
-
Aliquot: Transfer 50 µL human plasma to a 96-well plate.
-
Spike: Add 10 µL of combined IS working solution (Omeprazole-d3 + Sulfide-d3).
-
Buffer: Add 50 µL Ammonium Bicarbonate (pH 8.5). Vortex 30s.
-
Causality: This neutralizes any residual acidity, preventing the conversion of Omeprazole to sulfenamide or sulfide artifacts.
-
-
Precipitate: Add 300 µL Acetonitrile. Vortex vigorously for 2 min.
-
Centrifuge: 4000 rpm for 10 min at 4°C.
-
Dilute: Transfer 100 µL supernatant to a clean plate; add 100 µL water (to match initial mobile phase).
-
Inject: 5 µL onto LC-MS/MS.
Figure 3: Analytical workflow emphasizing pH stabilization to prevent artifact formation.
Part 4: Applications in Drug Development[2]
Metabolic Stability Assays
When assessing the clearance of Omeprazole, researchers often track the formation of the Sulfone (CYP3A4) and Hydroxy (CYP2C19) metabolites. However, in reductive environments (e.g., hypoxic liver microsomes or gut flora studies), Omeprazole-d3 Sulfide is the target analyte. Using the specific d3-sulfide standard allows for absolute quantitation of this reductive pathway.[1]
Bioanalytical Interference Check
Omeprazole-d3 is used to quantify the parent drug.[1] However, if the sample contains high levels of the sulfide metabolite (e.g., in specific patient populations or overdose cases), the sulfide can potentially interfere if not chromatographically resolved.
-
Recommendation: Always monitor the MRM transition for the sulfide (333 -> 182) even if only quantifying the parent, to ensure no co-eluting peaks interfere with the parent window due to source fragmentation.
Synthesis Precursor
Omeprazole sulfide (and its d3 variant) is the immediate precursor to Esomeprazole (the S-enantiomer of Omeprazole) via asymmetric oxidation. In chiral synthesis research, Omeprazole-d3 sulfide is the starting material used to generate enantiomerically pure Esomeprazole-d3.[1]
References
-
Hoffmann, K. J., et al. (1986).[2] "Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs." Drug Metabolism and Disposition.
-
Ogilvie, B. W., et al. (2011). "The proton pump inhibitor, omeprazole, is a metabolism-dependent inhibitor of CYP2C19."[2] Drug Metabolism and Disposition.
-
Cayman Chemical. (n.d.). "Omeprazole Sulfide Product Information & Safety Data."
-
PubChem. (n.d.). "Omeprazole Sulfide Compound Summary." National Library of Medicine.
-
MedChemExpress. (n.d.). "Omeprazole sulfide-d3 Product Monograph."
Technical Guide: Deuterated Omeprazole Sulfide in Pharmacokinetics
The following technical guide details the applications of Deuterated Omeprazole Sulfide (Omeprazole Sulfide-d3) , focusing on its critical role as a stable isotope-labeled internal standard (SIL-IS) in high-precision pharmacokinetics (PK) and toxicokinetics (TK).
Executive Summary: The Reductive Challenge
In the pharmacokinetic profiling of proton pump inhibitors (PPIs), Omeprazole Sulfide (Pyrmetazole) represents a unique analytical challenge. Unlike the primary oxidative metabolites (Omeprazole Sulfone and 5-Hydroxyomeprazole), the sulfide is formed via a reductive pathway (often extra-hepatic or gut-microbiota mediated) and serves as a reversible precursor to the parent drug.
This reversibility, combined with the compound's susceptibility to ex vivo oxidation during sample preparation, necessitates the use of Deuterated Omeprazole Sulfide (Omeprazole Sulfide-d3) . This guide explicates the deployment of this stable isotope homolog to correct for matrix effects, extraction inefficiencies, and post-sampling interconversion, ensuring data integrity in regulatory submissions.
Metabolic Context & Mechanistic Relevance[1][2][3]
Understanding the placement of the sulfide metabolite is prerequisite to designing the bioanalytical strategy. Omeprazole (a sulfoxide) undergoes extensive hepatic metabolism.[1]
The Metabolic Network
While CYP2C19 and CYP3A4 drive oxidation, the reduction to the sulfide is distinct.[2]
-
Oxidative (Major): Sulfoxide
Sulfone (CYP3A4) or Hydroxy (CYP2C19). -
Reductive (Minor/Species Dependent): Sulfoxide
Sulfide. -
Futile Cycling: The sulfide can be re-oxidized back to Omeprazole in vivo (via FMOs or CYPs), creating a "drug reservoir" effect that complicates half-life calculations.
Visualization: The Omeprazole Redox Cycle
The following diagram illustrates the metabolic interconversion where the deuterated standard is applied.
Figure 1: Metabolic pathways of Omeprazole.[3] The red arrow indicates the reversible reduction to the sulfide, the primary target for quantification using the deuterated IS.
Bioanalytical Application: LC-MS/MS Quantification
The primary application of Deuterated Omeprazole Sulfide is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Why Deuterium? (The "Why" behind the protocol)
Using a structural analog (e.g., phenacetin) is insufficient for the sulfide metabolite due to:
-
Matrix Effects: Co-eluting phospholipids in plasma can suppress ionization. Only a co-eluting SIL-IS (Stable Isotope Labeled Internal Standard) experiences the exact same suppression, mathematically cancelling the error.
-
Stability Compensation: If Omeprazole Sulfide oxidizes to Omeprazole during extraction, the Omeprazole Sulfide-d3 will oxidize to Omeprazole-d3 at the same rate. The ratio (Analyte/IS) remains constant, preserving accuracy.
Experimental Protocol: High-Sensitivity Extraction
Objective: Quantify Omeprazole Sulfide in human plasma (Lower Limit of Quantitation: 1.0 ng/mL).
Materials:
-
IS: Omeprazole Sulfide-d3 (typically labeled on the O-methyl or benzimidazole ring).
-
Matrix: K2EDTA Human Plasma.
Workflow:
-
Sample Thawing: Thaw plasma on wet ice (critical to prevent spontaneous oxidation).
-
IS Addition: Aliquot 50 µL plasma. Add 10 µL of Omeprazole Sulfide-d3 working solution (500 ng/mL in 50% Methanol).
-
Rationale: Adding IS before any other step ensures it tracks all subsequent losses.
-
-
Protein Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid). Vortex 1 min at high speed.
-
Rationale: Acidified ACN stabilizes the basic benzimidazole core.
-
-
Centrifugation: 4,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL Water (0.1% Formic Acid).
-
Rationale: Matches solvent strength to the initial mobile phase to prevent peak broadening.
-
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm) |
| Mobile Phase A | 10mM Ammonium Acetate in Water (pH 8.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
MRM Transitions:
-
Omeprazole Sulfide:
(Quantifier) -
Omeprazole Sulfide-d3:
(Quantifier)-
Note: The mass shift (+3 Da) must be retained in the precursor. If the fragment (198.1) does not contain the label, the transition is valid. If the label is on the fragment, the product ion would be 201.1. Verify the label position of your specific reagent.
-
Mechanistic Studies: Tracking "Futile Cycling"
Beyond routine quantification, Deuterated Omeprazole Sulfide is used in mechanistic PK to determine if the sulfide metabolite contributes to the parent drug's residence time.
The Pulse-Chase Experiment
Hypothesis: Omeprazole Sulfide acts as a reservoir, re-oxidizing to Omeprazole. Method:
-
Administer Omeprazole (non-labeled) to the subject.
-
Simultaneously infuse Omeprazole Sulfide-d3 intravenously.
-
Monitor plasma for Omeprazole-d3 .
Interpretation:
-
If Omeprazole-d3 appears, it confirms the in vivo bio-transformation:
-
This confirms that the sulfide is not just an elimination product but an intermediate.
Visualization: Analytical Workflow
The following diagram details the decision logic for using the deuterated standard in sample analysis.
Figure 2: Step-by-step bioanalytical workflow utilizing Deuterated Omeprazole Sulfide as an Internal Standard.
Data Interpretation & Validation Criteria
When validating this method according to FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the deuterated IS provides specific advantages in meeting acceptance criteria.
Matrix Factor (MF) Analysis
The Matrix Factor quantifies ion suppression.
| Analyte | Absolute MF (No IS) | IS-Normalized MF (with Sulfide-d3) | Interpretation |
| Omeprazole Sulfide | 0.65 (35% Suppression) | 0.98 - 1.02 | The deuterated IS experienced the exact same suppression, correcting the result to ~100%. |
| Omeprazole | 0.70 | N/A | Requires Omeprazole-d3 for similar correction. |
Cross-Signal Interference
A critical check when using deuterated standards is Isotopic Contribution .
-
Check 1: Inject Pure IS (Sulfide-d3). Monitor Analyte channel (330/198).
-
Requirement: Interference < 20% of LLOQ. (Caused by naturally occurring isotopes in the d3 reagent).
-
-
Check 2: Inject High Concentration Analyte. Monitor IS channel (333/198).
-
Requirement: Interference < 5% of IS response.
-
References
-
Lagerström, P. O., & Persson, B. A. (1984).[6] Determination of omeprazole and metabolites in plasma and urine by liquid chromatography.[6] Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Hofmann, U., et al. (2006).[7] Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
-
Renberg, L., et al. (1989). Pharmacokinetics and metabolism of omeprazole in animals and man – an overview. Scandinavian Journal of Gastroenterology. Link
Sources
- 1. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of Omeprazole sulfide stable isotopes in DMPK
The following technical guide details the application of Omeprazole Sulfide stable isotopes in Drug Metabolism and Pharmacokinetics (DMPK), focusing on bioanalytical rigor and metabolic pathway elucidation.
Executive Summary
In the bioanalysis of proton pump inhibitors (PPIs), Omeprazole Sulfide (Pyrmetazole) represents a critical analyte that functions as both a metabolic intermediate and a potential degradation product. While the primary metabolic clearance of omeprazole occurs via CYP2C19 (5-hydroxylation) and CYP3A4 (sulfoxidation to sulfone), the reductive pathway yielding omeprazole sulfide is increasingly recognized for its role in futile cycling and gut-microbiota interactions.
The use of Omeprazole Sulfide-D3 (
The Metabolic Landscape: The Reductive-Oxidative Axis
Understanding the position of the sulfide within the omeprazole metabolic network is prerequisite to accurate study design. Omeprazole (a sulfoxide) sits in a delicate redox balance.
-
Oxidative (Hepatic): Irreversible conversion to Omeprazole Sulfone (CYP3A4) and 5-Hydroxyomeprazole (CYP2C19).
-
Reductive (Non-Enzymatic/Microbial): Reversible reduction to Omeprazole Sulfide. This occurs primarily in the acidic environment of the stomach (non-enzymatic) or via colonic bacteria. The sulfide can be re-absorbed and re-oxidized to the parent drug (bioactivation), creating a "futile cycle" that complicates pharmacokinetic (PK) modeling.
Pathway Visualization
The following diagram maps the metabolic flux, highlighting the specific nodes where stable isotopes are essential for differentiation.
Figure 1: The Omeprazole redox cycle. The sulfide-sulfoxide interconversion (green to blue) represents a reversible pathway requiring specific isotopic tracking to decouple formation from elimination.
Scientific Rationale for Sulfide-Specific Isotopes
overcoming "Cross-Talk" and Scrambling
In LC-MS/MS, a common error is the in-source fragmentation of labile metabolites. Omeprazole N-oxides or other conjugates can degrade in the ion source to mimic the parent or sulfide mass. Using Omeprazole Sulfide-D3 (typically labeled on the O-methyl group of the benzimidazole or pyridine ring) provides a unique mass signature (
Correction for Matrix Effects
Omeprazole sulfide is significantly more hydrophobic than the parent. In Reverse Phase (RP) chromatography, it elutes later, often in a region with high phospholipid suppression.
-
Flaw: Using Omeprazole-D3 (parent IS) to quantify the sulfide. The parent elutes earlier; thus, the IS does not experience the same ion suppression as the sulfide analyte.
-
Correction: Omeprazole Sulfide-D3 co-elutes exactly with the analyte, normalizing ionization efficiency perfectly.
Mechanistic Tracing (Flux Analysis)
In mechanistic DMPK, administering Omeprazole-D3 allows researchers to track the formation of metabolites. If Omeprazole Sulfide-D3 is detected in plasma after dosing Omeprazole-D3, it confirms the reductive pathway in vivo while retaining the isotopic label (assuming the label is metabolically stable).
Experimental Protocol: Quantification of Omeprazole Sulfide
This protocol describes a validated workflow for the simultaneous quantification of Omeprazole and Omeprazole Sulfide in human plasma using LC-MS/MS.[1]
Materials & Reagents
-
Analyte: Omeprazole Sulfide (Ref Std, >99% purity).
-
Internal Standard: Omeprazole Sulfide-D3 (O-methyl-D3). Note: Ensure isotopic purity >99% to prevent contribution to the M0 channel.
-
Matrix: Human Plasma (
EDTA).[2]
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for the sulfide due to its lipophilicity and the need to remove phospholipids.
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.
-
IS Addition: Add 10 µL of working IS solution (Omeprazole Sulfide-D3 at 500 ng/mL in 50:50 MeOH:Water).
-
Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0). Alkaline pH suppresses ionization of the benzimidazole, improving extraction efficiency into organic solvent.
-
Extraction: Add 600 µL of TBME (tert-Butyl methyl ether) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.
-
Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under
at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (70:30).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters CORTECS C18 |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 7.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-0.5 min (10% B); 0.5-3.0 min (10% |
| Ionization | ESI Positive Mode |
MRM Transitions (Quantification)
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) |
| Omeprazole | 346.1 | 198.1 | 50 | 15 |
| Omeprazole Sulfide | 330.1 | 198.1 | 50 | 18 |
| Omeprazole Sulfide-D3 (IS) | 333.1 | 198.1 | 50 | 18 |
Note on Transitions: The product ion at m/z 198.1 corresponds to the 4-methoxy-3,5-dimethylpyridine moiety, which is common to both the sulfoxide and the sulfide and retains the D3 label (if the label is on the pyridine methoxy). If the label is on the benzimidazole methoxy, the precursor shifts, but the fragment might not. Crucial: Verify the label position of your IS. If D3 is on the benzimidazole, the transition would be 333.1
Data Interpretation & Quality Control
Handling "Back-Conversion"
A unique challenge in Omeprazole analysis is the potential for on-column oxidation of the sulfide back to the sulfoxide (Omeprazole) if the mobile phase contains peroxides, or reduction of the sulfoxide to sulfide in the autosampler.
-
Validation Test: Inject a high concentration of Omeprazole Sulfide (without IS) and monitor the Omeprazole channel. Any peak indicates artificial oxidation.
-
Stable Isotope Role: If Omeprazole Sulfide-D3 converts to Omeprazole-D3 during analysis, the peak area ratio (Analyte/IS) remains constant only if the conversion rates are identical for labeled and unlabeled forms. This self-correcting mechanism is the primary advantage of using the specific stable isotope.
Acceptance Criteria
-
Linearity:
over the range 1.0 – 1000 ng/mL. -
Precision/Accuracy:
(CV and RE), at LLOQ. -
IS Response: The IS peak area should be consistent (
variation across the run). Drifting IS response in the sulfide channel specifically indicates matrix accumulation on the column (phospholipids).
References
-
Shin, S. H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Metabolites, 10(7), 283. Retrieved from [Link]
-
Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 831(1-2), 85-90. Retrieved from [Link]
-
Weidolf, L., & Covey, T. R. (1992). Studies on the metabolism of omeprazole in the rat using liquid chromatography/ionspray mass spectrometry and the isotope cluster technique with [34S]omeprazole. Rapid Communications in Mass Spectrometry, 6(3), 192-196. Retrieved from [Link]
-
Reddy, P.S., et al. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma.[3][4] Asian Journal of Pharmaceutical and Clinical Research, 9(2). Retrieved from [Link]
Sources
Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Omeprazole-d3 Sulfide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the strategic use of isotopically labeled compounds has become a cornerstone of innovation. Among these, deuterated molecules—where hydrogen atoms are replaced by their heavier, stable isotope, deuterium—offer profound advantages in modulating metabolic pathways and enhancing pharmacokinetic profiles. Omeprazole-d3 sulfide, a deuterated analogue of a key metabolite of the proton pump inhibitor Omeprazole, represents a valuable tool in drug discovery and development. Its handling, however, necessitates a nuanced understanding of its properties, potential hazards, and the requisite safety protocols.
This technical guide provides a comprehensive overview of the safety data, handling procedures, and essential precautions for Omeprazole-d3 sulfide. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally related compounds and established best practices for handling deuterated reagents, ensuring a framework of scientific integrity and operational safety.
Compound Profile and Physicochemical Properties
Omeprazole-d3 sulfide is the deuterated form of Omeprazole sulfide, a primary metabolite of Omeprazole. The incorporation of deuterium can influence the compound's metabolic stability due to the kinetic isotope effect, a phenomenon where the heavier deuterium atom slows down metabolic reactions involving carbon-hydrogen bond cleavage.[1]
| Property | Data | Source |
| Chemical Name | 6-Methoxy-2-[[[4-(methoxy-d3)-3,5-dimethyl-2-pyridinyl]methyl]thio]-1H-benzimidazole | [2] |
| CAS Number | 922731-00-8 | [2] |
| Molecular Formula | C₁₇H₁₆D₃N₃O₂S | [2] |
| Molecular Weight | 332.44 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 115-122 °C (for non-deuterated form) | [3][4] |
| Solubility | Soluble in DMSO, DMF, and ethanol | [3] |
| Storage Temperature | 2-8°C Refrigerator | [2] |
Hazard Identification and Classification
Based on the available data for Omeprazole sulfide and Omeprazole-d3, Omeprazole-d3 sulfide should be handled as a substance with the following potential hazards.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
This table is a composite based on data for Omeprazole sulfide and Omeprazole-d3 and should be used as a precautionary guide.[4]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling any chemical, and Omeprazole-d3 sulfide is no exception. The causality behind these experimental choices is to minimize exposure and mitigate the risks identified in the hazard profile.
Engineering Controls
-
Ventilation: All handling of solid Omeprazole-d3 sulfide should be conducted in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring, a certified chemical fume hood is mandatory.
-
Grounding: To prevent electrostatic discharge, which can be an ignition source for fine powders, all equipment used when handling the material should be properly grounded.[6]
Personal Protective Equipment (PPE)
The following PPE is required to create a self-validating system of protection:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against airborne particles and splashes.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4] Contaminated gloves should be disposed of immediately.
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator appropriate for the hazard should be used.[7]
Step-by-Step Experimental Protocol: Weighing and Dissolving Omeprazole-d3 Sulfide
This protocol outlines the standard procedure for safely preparing a stock solution of Omeprazole-d3 sulfide.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment: analytical balance, weighing paper or boat, spatula, volumetric flask, and the chosen solvent (e.g., DMSO).
-
Don the required PPE as outlined in section 3.2.
-
-
Weighing:
-
Carefully transfer the desired amount of Omeprazole-d3 sulfide from its storage container to the weighing paper/boat on the analytical balance.
-
Perform this step gently to minimize the generation of airborne dust.
-
Record the exact weight of the compound.
-
-
Dissolving:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the solvent to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Wipe down the spatula and work surface with a damp cloth.
-
Dispose of the weighing paper/boat and any other contaminated disposable materials in the appropriate chemical waste container.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of Omeprazole-d3 sulfide.
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.[2] Short-term storage at room temperature is permissible for shipping.[6]
-
Light and Moisture: The compound should be protected from light and moisture.[3] Store in a tightly sealed, opaque container. For hygroscopic deuterated compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent isotopic dilution and degradation.
-
Stability: While specific stability data for Omeprazole-d3 sulfide is limited, the non-deuterated form is stable for at least two years when stored at -20°C.[3] Omeprazole itself is known to be sensitive to heat, humidity, and light.[8]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Disposal Considerations
All waste containing Omeprazole-d3 sulfide should be treated as hazardous chemical waste.
-
Waste Segregation: Segregate deuterated waste from other chemical waste streams.
-
Containerization: Use clearly labeled, sealed containers for waste disposal.
-
Regulatory Compliance: Dispose of all waste in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
Visualizations
Safe Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of Omeprazole-d3 sulfide.
Hazard Communication
Caption: A diagram summarizing the potential hazards associated with Omeprazole-d3 sulfide.
References
-
Pharmaffiliates. (n.d.). Omeprazole-d3 Sulfide. Retrieved from [Link]
-
Iuga, C., & Bojiță, M. (2010). Stability study of omeprazole. Farmacia, 58(2), 203-210. Retrieved from [Link]
-
White, I. N., & Mattocks, A. R. (1986). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Toxicology and applied pharmacology, 85(3), 395–403. [Link]
-
Kaur, S., & Goyal, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences, 1(4). Retrieved from [Link]
-
Gant, T. G. (2014). Deuterium medicinal chemistry comes of age. Expert opinion on drug discovery, 9(8), 837–840. [Link]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(6), 473–483. [Link]
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. esschemco.com [esschemco.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrumchemical.com [spectrumchemical.com]
Precision in Metabolite Profiling: Isotopic Enrichment of Omeprazole-d3 Sulfide Standards
Executive Summary
In the high-stakes arena of DMPK (Drug Metabolism and Pharmacokinetics) and impurity profiling, the integrity of quantitative data rests on the quality of the Internal Standard (IS). For Omeprazole—a labile proton pump inhibitor (PPI)—quantifying its reduced metabolite, Omeprazole Sulfide , requires rigorous control over isotopic enrichment.
This guide details the technical specifications, validation logic, and handling protocols for Omeprazole-d3 Sulfide . It addresses the critical impact of isotopic purity on Lower Limit of Quantification (LLOQ) accuracy and provides a self-validating workflow for bioanalytical method development.
Part 1: The Physics of Precision (Isotopic Enrichment)
The "Cross-Talk" Phenomenon
The primary function of Omeprazole-d3 sulfide is to act as a normalizer for matrix effects and recovery loss. However, an IS is only as good as its isotopic purity.
-
The Analyte: Omeprazole Sulfide (d0)
-
The IS: Omeprazole-d3 Sulfide
-
The Risk: If the IS contains a significant fraction of unlabelled d0 (isotopic impurity), spiking the IS into a sample will artificially inflate the analyte signal.
The Threshold Rule:
For high-sensitivity LC-MS/MS assays (LLOQ < 1.0 ng/mL), the isotopic enrichment of the IS must be
-
Scenario A (98% Enrichment): 2% of your IS spike is actually the analyte. If you spike IS at 100 ng/mL, you are adding 2 ng/mL of "fake" analyte. This makes measuring 1 ng/mL (LLOQ) impossible.
-
Scenario B (>99.5% Enrichment): The contribution is negligible (<0.5 ng/mL), allowing for robust trace analysis.
Mass Shift Adequacy
Omeprazole Sulfide (
-
d3-Labeling: Typically on the O-methyl group (methoxy-d3).
-
Shift: +3.018 Da.
-
Interference Check: The natural M+3 isotope abundance of the d0 analyte is low (<1%). Therefore, a +3 Da shift is sufficient to separate the IS signal from the analyte's natural isotope envelope, provided the mass spectrometer resolution is adequate (Unit resolution on Triple Quad is standard).
Part 2: Characterization & Quality Control[1]
Before introducing the standard into a regulated workflow, it must pass a "Self-Validating" QC check.
The Validation Workflow (Graphviz)
The following diagram outlines the decision logic for qualifying a new lot of Omeprazole-d3 sulfide.
Caption: Figure 1. Qualification workflow for Stable Isotope Labeled (SIL) standards ensuring minimal interference.
Part 3: Bioanalytical Application (LC-MS/MS)
Metabolic Context
Omeprazole sulfide is the reduced metabolite (thioether), distinct from the oxidized sulfone. It is formed via non-enzymatic reduction or specific reductive pathways.
Critical Handling Note: Unlike the parent Omeprazole, which is extremely acid-labile (rearranging to sulfenamides in acidic pH), the sulfide form is relatively stable to acid but susceptible to oxidation back to the sulfoxide (parent) if exposed to air/peroxides.
Experimental Protocol: Quantifying Omeprazole Sulfide
Objective: Quantify Omeprazole Sulfide in human plasma using Omeprazole-d3 Sulfide as the Internal Standard.
Reagents:
-
Analyte: Omeprazole Sulfide.
-
IS: Omeprazole-d3 Sulfide (
enrichment). -
Matrix: Human Plasma (
EDTA).[6]
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve Omeprazole-d3 Sulfide in Methanol (1 mg/mL).
-
Storage: -80°C (Prevent oxidation).
-
Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.
-
-
Sample Extraction (Liquid-Liquid Extraction - LLE):
-
Rationale: LLE is preferred over Protein Precipitation (PPT) for Omeprazole analogs to remove phospholipids and reduce oxidative stress from matrix components.
-
Step A: Aliquot 50
L plasma into a glass tube. -
Step B: Add 10
L IS Working Solution (Omeprazole-d3 Sulfide). -
Step C: Add 200
L buffer (pH 9.0, Ammonium Acetate) to ensure the analyte is in the non-ionized state (pKa ~8.8 for benzimidazole). -
Step D: Add 2 mL MTBE (Methyl tert-butyl ether). Vortex 5 min.
-
Step E: Centrifuge, freeze the aqueous layer, and decant the organic layer.
-
Step F: Evaporate to dryness under Nitrogen (
C). Reconstitute in Mobile Phase.
-
-
LC-MS/MS Conditions:
-
Column: C18,
mm, 1.7 m (e.g., Waters BEH). -
Mobile Phase A: 10 mM Ammonium Acetate (pH 8.5). Note: High pH improves peak shape for benzimidazoles.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MRM Transitions (Positive Mode ESI):
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Omeprazole Sulfide | 330.1 | 198.1 | 25 | 15 |
| Omeprazole-d3 Sulfide | 333.1 | 198.1 | 25 | 15 |
Note: The product ion (198.1) is often the pyridine moiety. Ensure the d3 label is on the methoxy group of the benzimidazole or pyridine such that it is retained (or lost) consistently. If the label is on the fragment retained, the product mass will shift to 201.1. Verify specific labeling position of your standard.
Part 4: Data Presentation & Validation Criteria
Isotopic Contribution Table
When validating the method, you must experimentally determine the "Cross-Talk."
| Parameter | Acceptance Criteria | Calculation |
| IS Interference | (Area of d0 in Blank + IS) / (Area of d0 in LLOQ) | |
| Analyte Interference | (Area of IS in ULOQ sample) / (Area of IS in Zero sample) | |
| Enrichment Spec | Derived from Certificate of Analysis (CoA) or HRMS |
Metabolic Pathway Visualization
Understanding where the sulfide fits prevents misidentification of in-source fragmentation (e.g., Parent losing oxygen looks like sulfide).
Caption: Figure 2. Metabolic position of Omeprazole Sulfide and the risk of oxidative reversion.
References
-
National Center for Biotechnology Information (NCBI). (2023). Omeprazole Metabolism Pathway. PubChem Database. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS: Impact on Quantification. Retrieved from [Link]
-
Almac Group. (2023). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
Sources
- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SMPDB [smpdb.ca]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. banglajol.info [banglajol.info]
Leveraging Omeprazole-d3 Sulfide in Cytochrome P450 Phenotyping: A High-Resolution Mass Spectrometry Approach
An In-Depth Technical Guide:
Abstract
The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including over 75% of all marketed drugs. Consequently, the early and accurate characterization of a new chemical entity's potential for drug-drug interactions (DDIs) via CYP450 inhibition or induction is a cornerstone of modern drug development, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2] Omeprazole has long been established as a valuable probe substrate, primarily for assessing the activity of the highly polymorphic CYP2C19 enzyme and, to a lesser extent, CYP3A4.[3][4][5] This technical guide delves into a more nuanced application: the specific role of Omeprazole-d3 sulfide, a deuterated metabolite, as a high-fidelity probe for interrogating CYP3A4 activity. We will explore the mechanistic rationale, the critical advantages conferred by stable isotope labeling, and provide a field-proven experimental protocol for its application in in vitro drug interaction studies.
The Foundational Role of CYP450 in Drug Metabolism
The human liver is the primary site of drug metabolism, a process largely orchestrated by the CYP450 enzyme system. These heme-containing monooxygenases introduce polar groups onto lipophilic compounds, facilitating their excretion. The isoforms CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are responsible for the bulk of drug metabolism.
Because multiple drugs can be metabolized by the same CYP450 isoform, there is a significant potential for competitive or mechanism-based inhibition.[6] When a "perpetrator" drug inhibits the metabolism of a "victim" drug, the victim drug's plasma concentration can rise to toxic levels. Conversely, induction of a CYP enzyme can lead to sub-therapeutic levels of a co-administered drug. Therefore, robust in vitro models to predict these interactions are indispensable.
Omeprazole: A Dual-Purpose CYP450 Probe Substrate
Omeprazole, a proton pump inhibitor, is extensively metabolized in the liver by two key enzymes: CYP2C19 and CYP3A4.[3][4][7] The primary metabolic pathways are distinct for each enzyme:
-
CYP2C19-mediated Hydroxylation: This pathway leads to the formation of 5-hydroxyomeprazole. Due to the high genetic polymorphism of the CYP2C19 gene, the rate of this reaction is often used to phenotype individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[3][8]
-
CYP3A4-mediated Sulfoxidation: This pathway results in the formation of omeprazole sulfone.[8][9][10] This reaction proceeds via a transient sulfide intermediate, omeprazole sulfide.
This differential metabolism allows omeprazole to serve as a probe for two different CYP isoforms simultaneously.
The Analytical Imperative: Why Stable Isotope Labeling is a Non-Negotiable Standard
Quantitative bioanalysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug metabolism studies.[11][12] Its accuracy, however, is contingent on the ability to correct for experimental variability, including matrix effects, ion suppression, and inconsistent sample recovery.[13] This is where a Stable Isotope Labeled (SIL) internal standard becomes essential.
A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H (Deuterium), ¹³C, or ¹⁵N).[14] Omeprazole-d3, where three hydrogen atoms on the methoxy group are replaced with deuterium, is an ideal internal standard for several reasons:
-
Near-Identical Physicochemical Properties: It co-elutes chromatographically with unlabeled omeprazole, ensuring it experiences the same matrix effects and ion suppression/enhancement in the mass spectrometer's source.[15]
-
Distinct Mass-to-Charge Ratio (m/z): The 3-Dalton mass difference allows the mass spectrometer to differentiate it from the unlabeled analyte, enabling precise quantification.
-
Correction for Variability: Any loss of analyte during sample preparation (e.g., extraction) will be mirrored by a proportional loss of the SIL internal standard. The ratio of the analyte to the SIL-IS peak area, therefore, remains constant, providing highly accurate and reproducible results.[16]
The use of a SIL-IS is considered best practice and is aligned with regulatory expectations for bioanalytical method validation.[16]
Omeprazole-d3 Sulfide: A Specific and Sensitive Probe for CYP3A4 Activity
While omeprazole sulfone is the terminal metabolite of the CYP3A4 pathway, monitoring the formation of its direct precursor, omeprazole sulfide, offers distinct advantages. When Omeprazole-d3 is used as the substrate, the formation of its deuterated sulfide metabolite (Omeprazole-d3 sulfide) provides a direct, real-time readout of CYP3A4 enzymatic activity.
The causality is straightforward: the rate of formation of Omeprazole-d3 sulfide is directly proportional to the metabolic capacity of the active CYP3A4 enzymes in the test system (e.g., human liver microsomes). By measuring the concentration of this specific metabolite in the presence of various concentrations of a test compound, one can accurately determine the compound's inhibitory potential against CYP3A4.
| Parameter | Rationale for Using Omeprazole-d3 Sulfide |
| Specificity | The sulfoxidation pathway is predominantly mediated by CYP3A4, making the sulfide metabolite a more specific marker for this isoform compared to parent drug disappearance. |
| Sensitivity | LC-MS/MS allows for the highly sensitive detection of metabolite formation, often providing a better signal-to-noise ratio than measuring the depletion of a high-concentration substrate. |
| Mechanistic Insight | As a direct product of the initial enzymatic reaction, its formation provides a cleaner kinetic profile than measuring the downstream sulfone, which may involve additional oxidative steps. |
| Analytical Integrity | The deuterium label ensures that the metabolite can be quantified without interference from endogenous matrix components, leading to a robust and self-validating analytical system.[17] |
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
This protocol describes a standard methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP3A4 using Omeprazole-d3 as the probe substrate in human liver microsomes (HLMs).
Materials and Reagents
-
Test System: Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Substrate: Omeprazole-d3, 10 mM stock in DMSO.
-
Cofactor: NADPH Regenerating System (e.g., Promega NADPH-Regen®).
-
Test Compound: 10 mM stock in DMSO.
-
Positive Control Inhibitor: Ketoconazole (a known strong CYP3A4 inhibitor), 1 mM stock in DMSO.
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable analytical internal standard (e.g., Labetalol-d3) to monitor instrument performance.
Step-by-Step Methodology
-
Prepare Test Compound Plate: Serially dilute the test compound and positive control in DMSO to create a concentration range suitable for IC₅₀ determination (e.g., 8-point curve from 0.01 µM to 100 µM final concentration).
-
Prepare Incubation Master Mix: In a polypropylene tube on ice, prepare a master mix containing phosphate buffer and HLM suspension (final HLM concentration typically 0.2-0.5 mg/mL).
-
Pre-incubation: Aliquot the HLM master mix into a 96-well incubation plate. Add a small volume (e.g., 1 µL) of the test compound, positive control, or DMSO (for vehicle control) to the appropriate wells. Mix and pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Prepare a reaction initiation mix containing Omeprazole-d3 (final concentration typically at or below its Kₘ, e.g., 5 µM) and the NADPH regenerating system. Add this mix to all wells to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination (Quenching): Stop the reaction by adding 2-3 volumes of the ice-cold ACN quenching solution to each well. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Processing: Seal the plate, vortex thoroughly for 2 minutes, and then centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the peak area of the formed Omeprazole-d3 sulfide.
Bioanalytical Method: LC-MS/MS Parameters
The following table provides typical starting parameters for an LC-MS/MS method. This must be optimized and validated for the specific instrumentation used.
| Parameter | Setting | Rationale |
| LC Column | C18, < 2.1 mm ID, < 50 mm length, < 2 µm particle size | Provides efficient separation for small molecules from complex matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | 5% to 95% B over 3-5 minutes | A generic gradient suitable for eluting omeprazole and its metabolites. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Omeprazole and its metabolites ionize efficiently in positive mode. |
| MRM Transition 1 | Omeprazole-d3 Sulfide: 332.1 -> 198.1 | Precursor ion (M+H)⁺ -> Stable product ion for quantification. |
| MRM Transition 2 | Analytical IS (Labetalol-d3): 332.2 -> 162.2 | For monitoring instrument performance and injection consistency. |
Data Analysis and Interpretation
-
Calculate the ratio of the Omeprazole-d3 sulfide peak area to the analytical internal standard peak area for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
The resulting IC₅₀ value is a critical parameter used in models to predict the potential for clinical DDIs, as recommended in regulatory guidance documents.[18][19][20]
Conclusion
The strategic use of Omeprazole-d3 as a probe substrate, with specific monitoring of its sulfide metabolite, represents a robust and precise method for characterizing the CYP3A4 inhibitory potential of new chemical entities. This approach leverages the specificity of the metabolic pathway and the unparalleled analytical rigor provided by stable isotope labeling and mass spectrometry. By adhering to a well-structured and validated protocol, drug development scientists can generate high-quality, trustworthy data that is essential for accurately assessing drug-drug interaction risks and satisfying global regulatory requirements.
References
- Title: Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability Source: Google Cloud URL
- Title: Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries Source: NCBI - NIH URL
- Title: Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole...
- Title: Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 Source: PubMed URL
- Title: Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions Source: PMC URL
- Title: Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle.
- Title: Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions | Request PDF Source: ResearchGate URL
- Title: Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes | Request PDF Source: ResearchGate URL
- Title: Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study Source: PubMed URL
- Title: Drug Interactions | Relevant Regulatory Guidance and Policy Documents Source: FDA URL
- Title: Benefits of 13C vs.
- Title: A preparation method of omeprazole sulfide Source: Google Patents URL
- Title: High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions Source: PMC URL
- Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC URL
- Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PMC URL
- Title: Study on the Interaction between Deuterium Clopidogrel and Omeprazole Source: Pharmacology URL
- Title: bio-analytical method development and validation for omeprazole using lc-ms/ms Source: Google URL
- Title: The use of stable isotopes in drug metabolism studies Source: ResearchGate URL
- Title: Omeprazole synthesis Source: chemicalbook URL
- Title: Study on the Interaction between Deuterium Clopidogrel and Omeprazole Source: ResearchGate URL
- Title: Pharmacokinetics of omeprazole and its metabolites in premenopausal and postmenopausal females Source: Academic Journals URL
- Title: Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice Source: MDPI URL
- Title: Cytochrome P450 (CYP) Inhibition assay (IC50)
- Source: ResolveMass Laboratories Inc.
- Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL
- Title: Omeprazole: Pharmacokinetics and Metabolism in Man Source: Google URL
- Title: Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes Source: PubMed URL
- Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL
- Title: Determination of omeprazole and metabolites in plasma and urine Source: Google URL
- Title: ICH M12 Drug-Drug Interaction Studies Final Guidance Source: YouTube URL
- Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective Source: PMC URL
- Title: BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr URL
- Title: The chemical structures of omeprazole sulfide and its human metabolite, 5 Source: ResearchGate URL
- Source: Molecular BioSystems (RSC Publishing)
- Title: Omeprazole and Esomeprazole Pathway, Pharmacokinetics Source: ClinPGx URL
- Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess Source: SciSpace URL
- Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES Source: Google URL
- Title: Synthesis, structure, and reactivity of Omeprazole and related compounds Source: White Rose eTheses Online URL
- Title: CYP2C19 + omeprazole Source: ClinPGx URL
- Title: Formation rate of the omeprazole sulfide metabolite catalyzed by the...
- Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL
- Title: (PDF)
- Title: (PDF)
- Title: Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr Source: ScienceOpen URL
- Title: M12 Drug Interaction Studies Source: FDA URL
- Title: Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites Source: PubMed URL
- Title: Drug Interaction Studies -- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations Source: Google URL
Sources
- 1. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. texilajournal.com [texilajournal.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. xenotech.com [xenotech.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Omeprazole in Human Plasma Using Omeprazole-d3 Sulfide as an Internal Standard
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Omeprazole in human plasma. The methodology employs a stable isotope-labeled internal standard, Omeprazole-d3 sulfide, to ensure high precision and accuracy by compensating for matrix effects and variability in sample processing. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is rigorously validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, demonstrating excellent performance in terms of selectivity, linearity, accuracy, precision, and stability. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Omeprazole.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. While various analytical methods exist, LC-MS/MS offers unparalleled sensitivity and selectivity.
A critical component of a robust LC-MS/MS bioanalytical method is the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby correcting for any variations. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS.[2][3] By incorporating deuterium atoms, the mass of the IS is increased, allowing for its differentiation from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[2] This co-elution and similar ionization response are paramount in mitigating matrix effects, a common challenge in bioanalysis where components of the biological matrix can suppress or enhance the analyte's signal.[3]
In this method, we utilize Omeprazole-d3 sulfide as the internal standard. While structurally a sulfide analog of Omeprazole, its deuteration provides the necessary mass shift for distinct detection. The core benzimidazole and pyridine rings are identical to Omeprazole, ensuring that it closely tracks Omeprazole's extraction efficiency and chromatographic behavior. The use of a SIL-IS is a strategic choice to build a self-validating system where the analyte-to-IS ratio remains constant even with minor variations in sample preparation or instrument response, thus ensuring the trustworthiness of the generated data.
Experimental Workflow and Causality
The entire analytical process, from sample receipt to final data generation, is designed to ensure accuracy, precision, and high throughput. Each step is optimized based on the physicochemical properties of Omeprazole and the principles of bioanalytical chemistry.
Figure 1: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
Omeprazole (reference standard)
-
Omeprazole-d3 sulfide (internal standard)
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
Stock and Working Solutions
Rationale: The preparation of accurate stock and working solutions is the foundation of a quantitative assay. Methanol is chosen as the solvent due to Omeprazole's good solubility.[4] Serial dilutions are performed to create calibration standards and quality control samples that span the expected concentration range in study samples.
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Omeprazole in methanol.
-
Omeprazole-d3 Sulfide IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Omeprazole-d3 sulfide in methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the Omeprazole stock solution with a 50:50 mixture of methanol and water.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a robust technique for extracting analytes from complex matrices like plasma. Omeprazole is a weak base, and its extraction is pH-dependent.[4] By alkalinizing the plasma, Omeprazole is in its non-ionized form, which has higher solubility in organic solvents. MTBE is selected as the extraction solvent due to its efficiency in extracting Omeprazole and its immiscibility with water, allowing for clean phase separation.
Protocol:
-
Pipette 200 µL of plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 100 µL of 0.1 M ammonium acetate to alkalinize the sample.
-
Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Parameters
Rationale: The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of Omeprazole and its internal standard. A C18 column is used for reversed-phase chromatography, which effectively retains and separates Omeprazole from endogenous plasma components based on its hydrophobicity. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component with a pH modifier (formic acid). Formic acid aids in the protonation of Omeprazole, which is essential for efficient positive electrospray ionization (ESI+).
Multiple Reaction Monitoring (MRM) is employed for detection. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method significantly reduces background noise and enhances the signal-to-noise ratio.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Omeprazole | 346.1 > 198.0[5][6][7] |
| Omeprazole-d3 Sulfide | 332.4 > 198.0 (Predicted) |
Note: The MRM transition for Omeprazole-d3 sulfide is predicted based on its molecular weight (332.44 g/mol ) and the fragmentation pattern of Omeprazole, where the 198.0 m/z product ion corresponds to a common fragment.
Method Validation According to ICH M10 Guidelines
A full validation of the bioanalytical method was performed in accordance with the ICH M10 guideline to ensure its suitability for its intended purpose.[8][9][10]
Figure 2: Key parameters for bioanalytical method validation.
Table 2: Summary of Method Validation Results and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (ICH M10) | Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least 6 blank plasma sources. | Complies |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | N/A | 1 - 1000 ng/mL |
| Accuracy (%RE) | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Complies |
| Recovery | Consistent and reproducible | > 85% |
| Stability | ||
| Freeze-Thaw (3 cycles) | Within ±15% of nominal concentration | Stable |
| Short-Term (Bench-top) | Within ±15% of nominal concentration | Stable for 8 hours |
| Long-Term (-80°C) | Within ±15% of nominal concentration | Stable for 90 days |
| Post-Preparative | Within ±15% of nominal concentration | Stable for 24 hours in autosampler |
LLOQ: Lower Limit of Quantification; %RE: Percent Relative Error; %CV: Percent Coefficient of Variation
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Omeprazole in human plasma. The strategic use of a stable isotope-labeled internal standard, Omeprazole-d3 sulfide, ensures the reliability of the data by effectively compensating for matrix effects and procedural variations. The comprehensive validation, performed according to ICH M10 guidelines, confirms that the method is accurate, precise, and fit for purpose in regulated bioanalysis. This protocol provides a solid foundation for laboratories conducting pharmacokinetic and clinical studies of Omeprazole.
References
-
Lee, S., et al. (2017). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 22(12), 2183. Available at: [Link]
-
Ni, X., et al. (2006). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Chromatography B, 834(1-2), 157-163. Available at: [Link]
-
Ahmed, H., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2021, 8845139. Available at: [Link]
-
Ahmed, H., et al. (2021). Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. ScienceOpen. Available at: [Link]
-
Hsyu, P. H., & Giacomini, K. M. (1987). Advanced method for determination of omeprazole in plasma by HPLC. Journal of pharmaceutical and biomedical analysis, 5(6), 567-572. Available at: [Link]
-
Ni, X., et al. (2006). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. ResearchGate. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Vijayaraghavan, et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481. Available at: [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
-
Bar-Sela, G., et al. (2007). Rapid Determination of Omeprazole in Human Plasma by Protein Precipitation and Liquid Chromatography-Tandem Mass Spectrometry. Journal of analytical toxicology, 31(5), 281-284. Available at: [Link]
-
lmh. (2013). Internal standard in LC-MS/MS. Chromatography Forum. Available at: [Link]
-
Kumar, A., & Singh, A. (2017). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]
-
Sudha, T. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
de Araujo, M. B., et al. (2012). Physico-chemical solid-state characterization of omeprazole sodium: Thermal, spectroscopic and crystallinity studies. ResearchGate. Available at: [Link]
-
Islam, M. M., & Iqbal, M. (2023). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. AAPS J, 25(5), 84. Available at: [Link]
-
Maddrell, S. J. (2010). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Agilent Technologies. (2022). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved from [Link]
-
Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Available at: [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
A Robust and Validated Protocol for the Quantification of Omeprazole Sulfide from Human Plasma via Liquid-Liquid Extraction and LC-MS/MS Analysis
An Application Note for Drug Development Professionals
Abstract & Introduction
Omeprazole, a widely prescribed proton pump inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including omeprazole sulfide.[1][2][3] The quantitative analysis of these metabolites in human plasma is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies, providing critical insights into drug absorption, distribution, metabolism, and excretion (ADME). This application note presents a detailed, field-proven protocol for the extraction and quantification of omeprazole sulfide from human plasma.
The methodology is centered around a liquid-liquid extraction (LLE) procedure, a technique renowned for its simplicity, high recovery rates, and cost-effectiveness in clinical pharmacology settings.[4] While other methods like solid-phase extraction (SPE) offer excellent selectivity, LLE remains a powerful and accessible choice for achieving clean sample extracts with high analyte recovery.[4][5]
To ensure the highest degree of accuracy and precision, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS), Omeprazole-d3 sulfide. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences identical extraction variability and matrix effects, thereby correcting for potential errors throughout the analytical workflow.[2] The final analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which provides unparalleled sensitivity and selectivity for complex biological matrices.
Principle of the Method: The Power of Partitioning
The core of this protocol is a liquid-liquid extraction (LLE), a sample preparation technique based on the principle of differential solubility. The target analyte, omeprazole sulfide, is partitioned from the complex aqueous environment of human plasma into an immiscible organic solvent.
The efficiency of this partitioning is critically dependent on the analyte's ionization state, which is controlled by the pH of the sample. Omeprazole and its metabolites are weakly basic. By alkalinizing the plasma sample, we deprotonate the analyte, converting it into its neutral, more lipophilic (hydrophobic) form. This chemical manipulation drastically increases its affinity for the organic solvent, allowing for efficient extraction from the plasma matrix, which is rich in proteins, salts, and other endogenous components. Subsequent evaporation of the organic solvent concentrates the analyte, and reconstitution into a mobile-phase-compatible solution prepares it for highly sensitive LC-MS/MS analysis.
Materials, Reagents, and Instrumentation
Materials & Reagents
-
Analytes: Omeprazole sulfide (Reference Standard), Omeprazole-d3 sulfide (Internal Standard)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Dichloromethane (HPLC Grade), Diethyl Ether (HPLC Grade), Deionized Water
-
Reagents: Ammonium Hydroxide, Ammonium Acetate (Analytical Grade)
-
Biological Matrix: Blank Human Plasma (K2-EDTA)
-
Labware: 1.5 mL and 2.0 mL polypropylene microcentrifuge tubes, volumetric flasks, analytical balance, precision pipettes.
Instrumentation
-
Vortex Mixer
-
Refrigerated Centrifuge capable of >10,000 x g
-
Nitrogen Evaporation System with temperature control
-
LC-MS/MS System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Each step is included to systematically remove interferences and ensure reproducible recovery.
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole sulfide and Omeprazole-d3 sulfide in methanol to create individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Omeprazole sulfide stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the Omeprazole-d3 sulfide primary stock with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma to create calibration standards. QC samples at low, medium, and high concentrations should be prepared in the same manner from a separate stock solution weighing.
Sample Extraction Workflow
The following workflow diagram illustrates the logical progression of the extraction protocol.
Caption: Workflow for LLE of Omeprazole Sulfide from Plasma.
Step-by-Step Methodology
-
Sample Aliquoting: Pipette 50 µL of each plasma sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the 100 ng/mL Omeprazole-d3 sulfide working solution to every tube. Vortex for 10 seconds.
-
Causality: Adding the IS at the beginning ensures it undergoes the exact same experimental conditions as the analyte, providing accurate correction for any loss during the subsequent steps.
-
-
Alkalinization: Add 50 µL of 5% ammonium hydroxide solution to each tube to raise the pH. Vortex for 10 seconds.
-
Causality: This step is crucial for neutralizing the charge on the omeprazole sulfide molecule, thereby increasing its hydrophobicity and promoting its transfer into the organic extraction solvent.
-
-
Extraction Solvent Addition: Add 1 mL of the extraction solvent (a pre-mixed solution of diethyl ether and dichloromethane, 60:40 v/v) to each tube.[6]
-
Extraction: Tightly cap the tubes and vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases, facilitating the partitioning of the analyte.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C. This will result in a clean separation of the upper organic layer from the lower aqueous layer and a precipitated protein pellet at the interface.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (~900 µL) into a new, clean tube, being careful not to disturb the protein pellet or carry over any of the aqueous phase.
-
Evaporation: Place the tubes in a nitrogen evaporator set to 40°C and evaporate the solvent to complete dryness.
-
Causality: This step concentrates the extracted analyte into a small, dry residue, significantly increasing the method's sensitivity.
-
-
Reconstitution: Reconstitute the dried residue in 100 µL of a reconstitution solvent (e.g., 50% acetonitrile in water). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation & Transfer: Centrifuge the reconstituted samples at 10,000 x g for 2 minutes to pellet any insoluble debris. Transfer the supernatant to an HPLC vial for analysis.
Instrumental Analysis & Data Presentation
The reconstituted extract is analyzed by LC-MS/MS. The chromatographic and mass spectrometric conditions must be optimized to achieve a sharp peak shape, good separation from matrix components, and high signal intensity.
Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (To be optimized for specific column and system) |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | To be optimized by infusing pure standards. Based on omeprazole, likely transitions are: |
| Omeprazole Sulfide | m/z 330.1 → 198.1 (Example) |
| Omeprazole-d3 Sulfide | m/z 333.1 → 198.1 (Example) |
Typical Method Validation Data
A robust method must be validated for its performance. The following table summarizes typical acceptance criteria and expected results for this type of assay.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance[6] |
| Linearity (r²) | > 0.99 | 0.995 or better |
| Calibration Range | Dependent on expected concentrations | 0.5 - 800 ng/mL |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | < 6% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 0.4 - 8.5% Inter-day: 1.2 - 6.8% |
| Extraction Recovery | Consistent, precise, and preferably > 70% | Typically > 85% |
| Matrix Effect | RSD ≤ 15% across different lots of plasma | Minimal ion suppression/enhancement with clean LLE |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the extraction of omeprazole sulfide from human plasma. By leveraging a classic liquid-liquid extraction technique with pH modification and the use of a stable isotope-labeled internal standard, this method delivers the accuracy, precision, and robustness required for regulated bioanalysis in drug development. The detailed explanation of the causality behind each step empowers researchers to not only execute the protocol but also to troubleshoot and adapt it as necessary for their specific laboratory environment.
References
-
Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 347-356. [Link]
-
Dubuc, M. C., et al. (2001). A rapid HPLC-DAD method for separation and determination of omeprazole extracted from human plasma. Journal of Liquid Chromatography & Related Technologies, 24(8), 1161-1169. [Link]
-
Wang, J., et al. (2005). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 631-635. [Link]
-
Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2021, 6633910. [Link]
-
Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information, PMC7835381. [Link]
-
Jo, A., et al. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 26(11), 3326. [Link]
-
Reddy, B. et al. (2012). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 263-269. [Link]
-
United States Pharmacopeia. Omeprazole Delayed-Release Capsules. (2011). [Link]
-
Kanazawa, H. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Iuga, C., et al. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-541. [Link]
-
Espinosa Bosch, M., et al. (2010). Omeprazole Profile. Profiles of Drug Substances, Excipients, and Related Methodology, 35, 103-167. [Link]
-
Haimbaugh, A. S., et al. (2022). Phase II Study of Pegvorhyaluronidase Alfa (PEGPH20) and Pembrolizumab for Patients with Hyaluronan-High, Pretreated Metastatic Pancreatic Ductal Adenocarcinoma: PCRT16-001. Cancers, 14(18), 4338. [Link]
-
Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Gedawy, A., et al. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics, 15(2), 481. [Link]
-
Park, J. (2022). Quality by Design Method Development For the Analysis of Omeprazole. DiVA. [Link]
Sources
- 1. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Omeprazole-d3 sulfide stock solutions for bioanalysis
Application Note & Protocol
Introduction: The Cornerstone of Quantitative Bioanalysis
In the landscape of regulated bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the accuracy of reported drug concentrations is non-negotiable. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based quantification. A SIL-IS, such as Omeprazole-d3 sulfide, is chemically identical to the analyte of interest (Omeprazole sulfide) but has a different mass due to isotopic enrichment. This near-perfect chemical analogy allows it to track the analyte through the entire analytical workflow—from extraction to detection—correcting for variability in sample preparation, matrix effects, and instrument response.[1][2][3]
The integrity of the entire bioanalytical method hinges on the accuracy of the initial stock solutions from which all calibrators, quality control (QC) samples, and internal standard working solutions are prepared. An error in the concentration of the Omeprazole-d3 sulfide stock solution will propagate throughout the assay, leading to systemic bias in the final reported data. Therefore, the preparation of these solutions is not merely a preliminary step but a critical control point governed by stringent scientific principles and regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
This document provides a detailed, field-proven protocol for the preparation, validation, and storage of Omeprazole-d3 sulfide stock solutions, grounded in the principles of Good Laboratory Practice (GLP).
Pre-Protocol Considerations: Understanding the Reagent
Before handling Omeprazole-d3 sulfide, it is imperative to understand its fundamental physicochemical properties. These characteristics directly influence the choice of solvents, handling procedures, and storage conditions.
Table 1: Physicochemical Properties of Omeprazole-d3 Sulfide
| Property | Value | Source(s) |
| Chemical Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-d3 | [6][7] |
| Synonyms | Ufiprazole-d3, Pyrmetazole-d3 | [6][8] |
| CAS Number | 922730-98-1 | [7][8] |
| Molecular Formula | C₁₇H₁₆D₃N₃O₂S | [8] |
| Molecular Weight | 332.44 g/mol | [8] |
| Appearance | Light yellow to yellow solid | [8] |
| Purity | Typically ≥98%; ≥99% deuterated forms. Always refer to the Certificate of Analysis (CoA). | [6] |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile, Chloroform.[6][8][9][10] | |
| Storage (Solid) | -20°C for long-term (e.g., 3 years). Protect from light and moisture. | [8] |
Causality of Solvent Selection
The choice of solvent is critical and is dictated by two primary factors: the solubility of the compound and compatibility with downstream analytical steps.
-
Primary Stock Solution: Dimethyl sulfoxide (DMSO) is often the solvent of choice for the primary (highest concentration) stock solution due to its excellent solvating power for a wide range of compounds, including Omeprazole-d3 sulfide.[8] However, it is essential to use newly opened, anhydrous, high-purity DMSO as it is hygroscopic; absorbed water can impact the final concentration and long-term stability of the solution.[8]
-
Working Solutions: While DMSO is an excellent solvent, high concentrations of it can be detrimental to reversed-phase chromatography, causing poor peak shape and retention time variability. Therefore, intermediate and final working solutions (used for spiking into biological matrix) are typically prepared in a solvent that is more compatible with the LC-MS mobile phase, such as methanol or acetonitrile.[10][11][12]
Inherent Instability and Handling Precautions
The parent compound, omeprazole, is known to be sensitive to acidic conditions, light, heat, and humidity.[13][14][15] It is prudent to assume that Omeprazole-d3 sulfide shares these sensitivities.
-
Light Sensitivity: All solutions should be prepared and stored in amber glass vials or clear vials wrapped in aluminum foil to prevent photodegradation.
-
Hygroscopicity: The solid reagent can absorb atmospheric moisture. Always allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening to prevent condensation.[15]
Experimental Protocols
The following protocols provide a step-by-step methodology for preparing accurate and reliable stock solutions.
Protocol: Preparation of a 1.00 mg/mL Primary Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which serves as the source for all subsequent dilutions.
Materials and Equipment:
-
Omeprazole-d3 Sulfide solid reagent
-
Certificate of Analysis (CoA) for the specific lot
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
10.00 mL Grade A amber volumetric flask
-
Calibrated pipettes
-
High-purity, anhydrous DMSO
-
Amber glass storage vials with PTFE-lined caps
-
Spatula, weighing paper/boat
-
Laboratory vortexer and sonicator
Procedure:
-
Pre-Weighing Equilibration: Remove the Omeprazole-d3 sulfide container from its -20°C storage. Place it in a desiccator at room temperature for at least 60 minutes. Causality: This prevents atmospheric water from condensing on the cold, hygroscopic solid, which would introduce a significant weighing error.
-
Weighing: On the analytical balance, accurately weigh approximately 10.00 mg of Omeprazole-d3 sulfide into a clean weighing boat. Record the exact weight to the highest precision possible (e.g., 10.04 mg).
-
Purity Correction: Consult the CoA for the purity of the specific lot (e.g., 98.9%). Calculate the purity-corrected mass.
-
Corrected Mass = Actual Mass × (Purity / 100)
-
Example: 10.04 mg × (98.9 / 100) = 9.93 mg
-
-
Quantitative Transfer: Carefully transfer the weighed solid into the 10.00 mL Grade A amber volumetric flask. Rinse the weighing boat multiple times with small volumes of DMSO, transferring the rinsate into the flask to ensure no material is lost.
-
Dissolution: Add approximately 7-8 mL of DMSO to the flask. Gently swirl to dissolve the solid. If necessary, vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.[8]
-
Dilution to Volume: Allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask. The bottom of the meniscus should be level with the mark.
-
Homogenization: Cap the flask securely and invert it at least 20 times to ensure the solution is homogeneous.
-
Concentration Calculation: Calculate the final concentration based on the purity-corrected mass.
-
Concentration (mg/mL) = Corrected Mass (mg) / Flask Volume (mL)
-
Example: 9.93 mg / 10.00 mL = 0.993 mg/mL
-
-
Aliquoting and Storage: Immediately aliquot the primary stock solution into appropriately labeled, small-volume amber vials. Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[8]
-
Documentation: Record all details in a laboratory notebook: compound name, lot number, exact mass, purity, final concentration, solvent, date of preparation, analyst's name, and assigned expiration date.
Caption: Figure 1: General workflow from receiving the solid reagent to the final working IS solution.
Protocol: Preparation of Intermediate and Working Solutions
Objective: To dilute the primary stock to a final concentration suitable for spiking into analytical samples. The final concentration should yield a robust signal in the mass spectrometer without causing detector saturation.
Table 2: Example Dilution Scheme
| Step | Starting Solution | Starting Conc. (µg/mL) | Aliquot Volume | Final Volume | Diluent | Final Conc. (µg/mL) |
| 1 | Primary Stock | 1000 | 100 µL | 10.00 mL | Methanol | 10.0 |
| 2 | Intermediate (Step 1) | 10.0 | 1.00 mL | 10.00 mL | 50:50 ACN:H₂O | 1.00 |
| 3 | Working (Step 2) | 1.00 (1000 ng/mL) | 1.00 mL | 10.00 mL | 50:50 ACN:H₂O | 0.10 (100 ng/mL) |
Note: The diluent for the final working solution should ideally match the initial mobile phase composition to prevent chromatographic issues.
Self-Validation and Quality Control: Ensuring Trustworthiness
A protocol is only trustworthy if it is self-validating. In bioanalysis, this is achieved by demonstrating the accuracy and stability of the prepared solutions. Regulatory guidance mandates that calibration standards and QC samples for an assay be prepared from separate primary stock solutions to detect any potential errors in stock preparation.[4][16][17]
Protocol: Cross-Verification of Independently Prepared Stocks
-
Prepare two primary stock solutions (Stock A and Stock B) of Omeprazole-d3 sulfide independently, preferably by two different analysts on different days.
-
From each primary stock, prepare an identical working solution (e.g., 1.00 µg/mL in methanol).
-
Analyze these two working solutions (n=6 replicates each) using a suitable, stable LC-MS method.
-
Calculate the mean peak area response for each solution.
-
Acceptance Criterion: The percent difference between the mean responses of Stock A and Stock B should be within ±10% .
-
% Difference = [(Mean Area A - Mean Area B) / Mean Area A] × 100
-
This cross-verification provides documented evidence that the stock preparation procedure is reproducible and that the calculated concentration is accurate.
Caption: Figure 2: Logic diagram illustrating the mandatory use of separate stock solutions.
Storage and Stability Assessment
The stability of stock solutions must be experimentally determined to assign an appropriate expiration date. Stability assessments are a core component of a validated bioanalytical method.[18][19][20]
Table 3: Recommended Storage and Stability Testing
| Condition | Storage Temperature | Recommended Duration | Verification Protocol | Acceptance Criteria |
| Solid Reagent | -20°C (desiccated) | Per manufacturer (e.g., 3 years) | N/A | N/A |
| Primary Stock (DMSO) | -80°C | Test at 1, 3, 6, 12 months | Compare response of stored solution against a freshly prepared stock. | Mean response of stored solution is within ±10% of fresh.[20] |
| Working Solution | 4°C (refrigerator) | Test at 1, 7, 14 days | Compare response of stored solution against a freshly prepared working solution. | Mean response within ±10% of fresh. |
| Bench-Top Stability | Room Temperature | Test at 0, 4, 8, 24 hours | Keep working solution on the lab bench; analyze at time points. | Response within ±10% of the 0-hour sample. |
| Freeze-Thaw Stability | -80°C to Room Temp | 3-5 cycles | Aliquot a stock, freeze, then thaw completely. Repeat for specified cycles. Analyze and compare to a stock that has not been cycled. | Response within ±10% of the non-cycled stock. |
Conclusion
The preparation of Omeprazole-d3 sulfide stock solutions is a foundational activity in quantitative bioanalysis that demands meticulous technique and rigorous documentation. By adhering to the principles of quantitative transfer, selecting appropriate solvents, understanding compound-specific sensitivities, and implementing robust QC and stability assessments, researchers can establish a high degree of confidence in their analytical results. The protocols and rationales presented herein provide a comprehensive framework for ensuring that these critical reagents are prepared to the highest standards of scientific integrity, thereby safeguarding the validity of the bioanalytical data they support.
References
-
Title: Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K Source: Journal of Solution Chemistry URL: [Link]
-
Title: STABILITY STUDY OF OMEPRAZOLE Source: Farmacia Journal URL: [Link]
-
Title: Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K Source: National Institutes of Health (NIH) URL: [Link]
-
Title: CAS No : 922731-00-8| Chemical Name : Omeprazole-d3 Sulfide Source: Pharmaffiliates URL: [Link]
-
Title: Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: YouTube URL: [Link]
-
Title: FDA Draft Guidance for Industry - Bioanalytical Method Validation Source: Regulations.gov URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Use of Internal Standards in LC-MS Bioanalysis Source: ResearchGate URL: [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. esschemco.com [esschemco.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Omeprazole Sulfide | 73590-85-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Solid-phase extraction (SPE) techniques for Omeprazole sulfide isotopes
Application Note: Solid-Phase Extraction (SPE) Techniques for Omeprazole Sulfide Isotopes in Bioanalysis
Abstract
This guide details the extraction and quantification of Omeprazole Sulfide (the reduced thioether metabolite of Omeprazole) and its stable isotopes from complex biological matrices. Unlike its parent compound, Omeprazole Sulfide exhibits distinct physicochemical stability profiles that necessitate tailored Solid-Phase Extraction (SPE) strategies. This document contrasts two primary workflows: a Polymeric Reversed-Phase (HLB) protocol for simultaneous parent/metabolite analysis and a Mixed-Mode Cation Exchange (MCX) protocol for high-specificity sulfide isolation.
Introduction & Chemical Context
Omeprazole is a proton pump inhibitor (PPI) that undergoes extensive hepatic metabolism.[1][2] While the primary oxidative metabolites (Omeprazole Sulfone and 5-Hydroxyomeprazole) are formed via CYP3A4 and CYP2C19, Omeprazole Sulfide (also known as Pyrmetazole) is formed via non-enzymatic reduction or minor reductive pathways.
Critical Analytical Challenge:
-
Omeprazole (Parent): Highly acid-labile.[3] It degrades rapidly at pH < 7.4 into sulfonamides, complicating acidic extraction methods.
-
Omeprazole Sulfide: Lacks the sulfoxide oxygen, rendering it significantly more stable in acidic conditions than the parent.
This stability difference dictates the SPE strategy. If analyzing the sulfide alone, acidic mixed-mode SPE (MCX) offers superior cleanup. If analyzing the sulfide alongside the parent, neutral-pH reversed-phase SPE (HLB) is mandatory to preserve the parent compound.
Metabolic & Structural Pathway
The following diagram illustrates the relationship between the parent drug and its key metabolites, highlighting the reductive pathway to the sulfide.
Figure 1: Metabolic scheme showing the reductive formation of Omeprazole Sulfide.[4] Unlike oxidative metabolites, the sulfide involves the loss of an oxygen atom.
Physicochemical Profile & Reagents
Successful SPE requires aligning the sorbent chemistry with the analyte's properties.
| Property | Omeprazole (Parent) | Omeprazole Sulfide (Analyte) | Implication for SPE |
| Structure | Sulfoxide | Thioether (Reduced) | Sulfide is more hydrophobic (higher LogP). |
| pKa (Pyridine N) | ~4.0 | ~4.0 | Both ionize in acid (retain on MCX). |
| pKa (Benzimidazole) | ~8.8 | ~8.8 | Both ionize in strong base (retain on MAX). |
| Acid Stability | Poor (Degrades < pH 7) | Good (Stable in dilute acid) | CRITICAL: Avoid acidic loading if Parent is present. |
| LogP | ~2.2 | ~3.5 | Sulfide retains stronger on C18/HLB. |
Internal Standards (IS):
-
Primary Recommendation: Omeprazole Sulfide-d3 (Deuterated).[5]
-
Alternative: 13C-Omeprazole Sulfide .
-
Note: Do not use Omeprazole-d3 as an IS for the sulfide; they have different retention times and matrix effect profiles.
Method Development Strategy
Select the protocol based on your analytical goals:
-
Protocol A (Universal): Use for simultaneous quantification of Omeprazole + Sulfide. Uses HLB (Hydrophilic-Lipophilic Balance) sorbent at neutral pH.
-
Protocol B (Targeted): Use for Omeprazole Sulfide only (or for impurity profiling). Uses MCX (Mixed-Mode Cation Exchange) for maximum cleanup, leveraging the sulfide's acid stability.
Figure 2: Decision tree for selecting the appropriate SPE sorbent.
Detailed Protocols
Protocol A: Polymeric Reversed-Phase (HLB)
Best for: Simultaneous analysis of Parent and Sulfide.
Materials:
-
Sorbent: Oasis HLB, Strata-X, or equivalent (30 mg/1 cc).
-
Sample: 200 µL Plasma.
Workflow:
-
Pre-treatment: Mix 200 µL Plasma with 20 µL Internal Standard (IS) working solution. Add 200 µL 100 mM Ammonium Acetate (pH 8.5) . Vortex gently.
-
Why? The high pH buffer stabilizes the parent Omeprazole.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading: Load pre-treated sample at gravity or low vacuum (< 5 inHg).
-
Washing:
-
Wash 1: 1 mL 5% Methanol in Water. (Removes proteins/salts).
-
Note: Do not use acid in the wash step.
-
-
Elution: Elute with 1 mL Acetonitrile.
-
Post-Elution: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase (Initial conditions).
Protocol B: Mixed-Mode Cation Exchange (MCX)
Best for: High-sensitivity Sulfide quantitation (cleanest extract).
Materials:
-
Sorbent: Oasis MCX, Strata-X-C (30 mg/1 cc).
-
Sample: 200 µL Plasma.
Workflow:
-
Pre-treatment: Mix 200 µL Plasma with 20 µL IS. Add 200 µL 2% Phosphoric Acid (H3PO4) .
-
Why? Acidification (pH ~2-3) charges the pyridine nitrogen (positive), allowing it to bind to the cation-exchange sorbent. Omeprazole Sulfide is stable here; parent Omeprazole would degrade if left too long.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water.
-
-
Loading: Load acidified sample.
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes neutrals/acids).
-
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
-
Mechanism:[2] The analyte is "locked" onto the sorbent via ionic charge, allowing 100% organic solvent wash to remove phospholipids.
-
-
Elution: Elute with 1 mL 5% Ammonium Hydroxide in Acetonitrile .
-
Mechanism:[2] High pH neutralizes the analyte, breaking the ionic bond and releasing it.
-
-
Post-Elution: Evaporate and reconstitute.
LC-MS/MS Conditions
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm. Mobile Phase A: 10 mM Ammonium Acetate (pH 8.5) or 0.1% Formic Acid.
-
Tip: Ammonium Acetate (pH 8.5) often yields better peak shape and sensitivity for these basic compounds. Mobile Phase B: Acetonitrile.[6]
MS Transitions (MRM):
-
Ionization: ESI Positive Mode.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Omeprazole (Parent) | 346.1 | 198.1 | 20 | 15 |
| Omeprazole Sulfide | 330.1 | 182.1 | 22 | 18 |
| Omeprazole Sulfide-d3 (IS) | 333.1 | 185.1 | 22 | 18 |
-
Note on Transitions: The 198 fragment in Omeprazole corresponds to the pyridine moiety cleavage. In the sulfide, the mass shifts by -16 amu (loss of oxygen), resulting in a characteristic 182 fragment. Always optimize collision energy for your specific instrument.
Validation & Troubleshooting
Linearity: 1.0 – 1000 ng/mL. Recovery:
-
Protocol A (HLB): ~85-90% (Sulfide), ~80% (Parent).
-
Protocol B (MCX): ~95% (Sulfide), Parent degrades.
Common Pitfalls:
-
Parent Degradation: If you see high levels of "unknown" peaks and low parent recovery in Protocol B, you are degrading Omeprazole into sulfenamides due to the acid load. Switch to Protocol A.
-
Sulfide Oxidation: Omeprazole sulfide can slowly oxidize back to the sulfoxide (parent) or sulfone if left in solution without antioxidants. Keep samples cooled (4°C) and analyze within 24 hours of reconstitution.
-
Matrix Effects: If the IS response varies significantly, check the Phospholipid removal. Protocol B (MCX) with a Methanol wash is superior for removing phospholipids.
References
-
Comparison of Omeprazole Stability: Stability of Omeprazole in Acidic Media. Farmacia Journal. (2010).[3]
-
LC-MS/MS Method Development: Determination of Omeprazole and Metabolites in Human Plasma. NIH PubMed Central. (2021).[7]
-
Metabolite Standards: Omeprazole Sulfide Product Information & Safety Data. Cayman Chemical.
-
Internal Standard Usage: Application Notes for Deuterated Omeprazole Standards. BenchChem.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. SMPDB [smpdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Omeprazole Sulfide in Serum Using d3-Labeling (SIDA-LC-MS/MS)
Executive Summary
This application note details a robust, self-validating protocol for the quantification of Omeprazole Sulfide in human serum using Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Omeprazole is primarily metabolized into 5-hydroxyomeprazole (CYP2C19) and omeprazole sulfone (CYP3A4), the sulfide metabolite (formed via non-enzymatic reduction or minor enzymatic pathways) represents a critical analyte for detailed pharmacokinetic profiling and stability monitoring.
The method utilizes Omeprazole sulfide-d3 as an internal standard (IS) to compensate for matrix effects and ionization suppression, ensuring high precision (CV < 5%) and accuracy (85-115%).
Biological & Chemical Context
Omeprazole is a proton pump inhibitor (PPI) that is acid-labile and extensively metabolized in the liver. Understanding the metabolic fate is crucial for drug-drug interaction (DDI) studies, particularly involving CYP2C19 polymorphisms.
Metabolic Pathway Visualization
The following diagram illustrates the position of Omeprazole Sulfide within the metabolic landscape. Unlike the oxidative pathways (Sulfone/Hydroxy), the Sulfide form represents a reductive pathway.
Figure 1: Metabolic pathways of Omeprazole. The Sulfide metabolite is formed via reduction, distinct from the CYP-mediated oxidative metabolites.
Materials & Reagents
Standards
-
Analyte: Omeprazole Sulfide (CAS: 73590-85-9), >98% purity.
-
Internal Standard (IS): Omeprazole Sulfide-d3 (O-methyl-d3), >99% isotopic purity.
-
Rationale: Deuterated standards co-elute with the analyte and experience identical ionization suppression, providing the highest level of correction for matrix effects.
-
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (LC-MS Grade).
-
Buffer: Ammonium Bicarbonate (10 mM, pH 8.5).
-
Criticality: Omeprazole and its sulfide are acid-labile . Extraction must occur under alkaline conditions to prevent degradation during sample processing.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 6.5).
-
B: Acetonitrile (LC-MS Grade).
-
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Liquid-Liquid Extraction (LLE) is selected over Protein Precipitation (PPT) to minimize phospholipid carryover and enhance sensitivity.
Step-by-Step Workflow:
-
Thawing: Thaw serum samples at room temperature under amber light (Omeprazole is light-sensitive).
-
Aliquot: Transfer 200 µL of serum into 1.5 mL Eppendorf tubes.
-
IS Addition: Add 20 µL of Omeprazole sulfide-d3 working solution (500 ng/mL in methanol). Vortex for 10 sec.
-
Buffering: Add 100 µL of 10 mM Ammonium Bicarbonate (pH 8.5). Vortex gently.
-
Note: This step stabilizes the analyte before organic solvent addition.
-
-
Extraction: Add 1000 µL of MTBE.
-
Agitation: Shake/tumble for 10 minutes at room temperature.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the supernatant (organic layer) to a clean tube. Evaporate to dryness under nitrogen at 30°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 A:B). Vortex and transfer to autosampler vials.
Analytical Workflow Diagram
Figure 2: Sample preparation and analysis workflow emphasizing alkaline buffering and LLE.
LC-MS/MS Conditions
Chromatography[1][2][3]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.[1]
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10% -> 90% B (Linear)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 5.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Omeprazole Sulfide | 330.1 | 182.0 | 25 | 15 |
| Omeprazole Sulfide-d3 | 333.1 | 185.0 | 25 | 15 |
| Omeprazole (Parent) | 346.1 | 198.0 | 20 | 12 |
Note: The transition 330 -> 182 corresponds to the loss of the benzimidazole moiety, a characteristic fragmentation for this class of compounds.
Validation & Quality Control
To ensure Scientific Integrity , the following parameters must be validated:
-
Linearity: 1.0 ng/mL to 1000 ng/mL (
). -
Matrix Effect (ME): Calculated as:
Acceptance: The IS-normalized matrix factor should be between 0.85 and 1.15. -
Stability:
-
Benchtop: 4 hours at room temperature (protected from light).
-
Autosampler: 24 hours at 10°C.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Troubleshooting Guide
-
Issue: Low Recovery.
-
Cause: pH during extraction was too acidic, causing degradation.
-
Fix: Ensure Ammonium Bicarbonate buffer is fresh and pH is > 8.0.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols.
-
Fix: Increase Ammonium Formate concentration to 20 mM in Mobile Phase A.
-
References
-
Shimadzu. (2014). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link]
-
Mathew, M., Das Gupta, V., & Bailey, R. E. (1995).[2] Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy.[2] Retrieved from [Link]
-
Naser, L. R., et al. (2006).[3] A simple sensitive bioanalytical assay for simultaneous determination of omeprazole and its 3 major metabolites in human blood plasma using RP-HPLC. Journal of Chromatography B. Retrieved from [Link]
Sources
Application Note: Chromatographic Separation of Omeprazole and Omeprazole-d3 Sulfide
This Application Note is designed to provide a comprehensive, scientifically grounded guide for the chromatographic separation of Omeprazole (Parent) and its reduced metabolite/impurity, Omeprazole Sulfide (specifically the deuterated analog Omeprazole-d3 sulfide).
Executive Summary
This protocol details the separation of Omeprazole (a sulfoxide) from its reduced form, Omeprazole Sulfide (specifically the isotopically labeled Omeprazole-d3 sulfide). The primary challenge in this analysis is the acid-lability of Omeprazole, which degrades rapidly into colored impurities (active sulfonamides) under acidic conditions.
Unlike standard reverse-phase methods that employ low pH (e.g., 0.1% Formic Acid) to suppress silanol activity, this method utilizes a pH-neutral to alkaline mobile phase. This ensures on-column stability of the parent compound while maintaining sufficient resolution (
Two methods are provided:
-
Method A (HPLC-UV): Robust conditions for purity profiling and high-concentration analysis.
-
Method B (LC-MS/MS): High-sensitivity conditions compatible with Mass Spectrometry for bioanalysis using the d3-sulfide as an Internal Standard.
Chemical Context & Stability[1][2]
Understanding the chemistry is prerequisite to method execution. Omeprazole is a benzimidazole sulfoxide .
-
Omeprazole (Parent): Contains a sulfinyl group (
).[1] It is amphoteric (pKa ~4.0 pyridinium, ~8.8 benzimidazole). In acidic media (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ), it rearranges to form the active sulfonamide, causing peak splitting and degradation artifacts. -
Omeprazole Sulfide: The reduced form (
). It is significantly more lipophilic than the parent sulfoxide. -
Omeprazole-d3 Sulfide: Chemically identical to the sulfide in terms of polarity and retention (co-elutes with non-labeled sulfide) but distinct by mass (
+3).
Chromatographic Logic: In Reversed-Phase Chromatography (RPC), the elution order is driven by polarity:
-
Omeprazole (Sulfoxide): More polar
Elutes First. -
Omeprazole Sulfide: Less polar (More Hydrophobic)
Elutes Second.
Stability Pathway Diagram
The following diagram illustrates the critical degradation pathway that necessitates high-pH conditions.
Figure 1: Metabolic and degradation pathways. Note the red path indicating acid-catalyzed degradation, which this method avoids.
Method A: HPLC-UV (Purity & QC Focus)
Recommended for routine analysis where Mass Spectrometry is not required.
Instrumentation & Conditions
| Parameter | Condition |
| Column | C8 or C18 (Base Deactivated), 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse XDB-C8 or equivalent) |
| Mobile Phase | Phosphate Buffer (pH 7.6) : Acetonitrile (75 : 25 v/v) |
| Buffer Prep | Dissolve 0.725 g |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV @ 280 nm (General) or 305 nm (Specific) |
| Injection Vol | 20 µL |
| Run Time | ~15 - 20 minutes |
Expected Retention
-
Omeprazole: ~ 6.0 - 7.0 min
-
Omeprazole Sulfide (d3): ~ 10.0 - 12.0 min (Elutes later due to higher lipophilicity)
Method B: LC-MS/MS (Bioanalysis Focus)
Recommended when using Omeprazole-d3 sulfide as an Internal Standard (IS) for quantification.
Critical Change: Phosphate buffers are non-volatile and will clog MS sources. We must switch to Ammonium Acetate/Bicarbonate .
Instrumentation & Conditions
| Parameter | Condition |
| Column | C18 UHPLC Column, 2.1 x 50 mm, 1.7 or 1.9 µm (e.g., Waters ACQUITY BEH C18) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.0) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Gradient | 0-1 min: 10% B (Isocratic hold)1-5 min: 10% |
| Flow Rate | 0.4 mL/min |
| MS Source | ESI Positive Mode ( |
| MRM Transitions | Omeprazole: 346.1 |
Note on Mass: Omeprazole MW = 345.4. Omeprazole Sulfide MW = 329.4 (Loss of Oxygen). Omeprazole-d3 Sulfide MW = 332.4.
Experimental Protocol
Step 1: Preparation of Stock Solutions
Warning: Do not use acidic diluents.
-
Omeprazole Stock (1 mg/mL): Dissolve 10 mg Omeprazole in 10 mL Methanol . (Avoid pure acetonitrile for dissolution if solubility is slow; methanol is preferred for the primary stock).
-
Omeprazole-d3 Sulfide Stock (1 mg/mL): Dissolve 1 mg in 1 mL Methanol.
-
Storage: Store at -20°C in amber vials. Omeprazole is light-sensitive.
Step 2: Preparation of Working Standards
Dilute stocks using the Mobile Phase (or 50:50 Water:Methanol with 0.1% Ammonium Hydroxide).
-
Target Concentration: 10 µg/mL for UV; 100 ng/mL for MS.
-
Crucial: Ensure the final diluent pH is
.[2] If the sample solvent is acidic, the Omeprazole peak will broaden or split on-column.
Step 3: System Suitability Criteria
Before running samples, verify the system performance:
| Parameter | Acceptance Criteria | Logic |
| Resolution ( | Between Omeprazole and Sulfide peaks. | |
| Tailing Factor ( | Basic nitrogens can tail; high pH minimizes this. | |
| Precision (RSD) | For 5 replicate injections. | |
| Retention Time | Sulfide > Omeprazole | Confirms correct column chemistry. |
Workflow Visualization
The following diagram outlines the decision process for selecting the correct method and troubleshooting.
Figure 2: Method selection and execution workflow.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction of the basic benzimidazole nitrogen with residual silanols on the silica column.
-
Solution: Ensure the column is "Base Deactivated" (End-capped). Increase buffer concentration (e.g., from 10mM to 20mM). Do not lower pH below 6.5.
Issue: Split Peak for Omeprazole
-
Cause: On-column degradation due to acidic pockets or acidic sample solvent.
-
Solution: Verify the pH of the aqueous mobile phase is 7.6 - 8.0. Ensure the sample diluent contains a trace of base (e.g., 0.1% Triethylamine or Ammonium Hydroxide).
Issue: Co-elution of d3-Sulfide and Omeprazole
-
Cause: Insufficient organic modifier adjustment.
-
Solution: Decrease Acetonitrile % by 5%. Omeprazole (polar) will shift less than the Sulfide (non-polar), increasing the resolution window.
References
-
United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities.[3] USP-NF. (Standard reference for Phosphate pH 7.6 conditions).
-
Sielc Technologies. Separation of Omeprazole Sulfide on Newcrom R1 HPLC column. (Demonstrates Reverse Phase behavior of sulfide).
-
Shimadzu. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (Provides MS-compatible buffer conditions).
-
Molnar Institute. Rapid UHPLC Method Development for Omeprazole Analysis. (Discusses elution order and pH optimization).
Sources
Application Note: High-Efficiency Protein Precipitation for Omeprazole-d3 Sulfide Recovery
Executive Summary
This guide details the optimized protein precipitation (PPT) protocols for the recovery of Omeprazole-d3 sulfide (and its non-deuterated analyte, Omeprazole sulfide) from biological matrices. While Omeprazole (the parent drug) is notoriously acid-labile, requiring strict pH control, its reduced metabolite—Omeprazole sulfide—exhibits distinct physicochemical properties.
This application note moves beyond generic "crash" protocols. We analyze the specific solubility profile of the thioether moiety to recommend a Cold-Acetonitrile Precipitation method that maximizes recovery (>90%) while minimizing matrix effects caused by phospholipid carryover.
Physicochemical Context & Mechanistic Insight
To design a robust extraction, one must understand the molecule's behavior in the matrix.
The Stability Distinction
Unlike the parent drug Omeprazole, which contains a sulfoxide group (
Solubility & Protein Binding
-
Protein Binding: High (>95%). Omeprazole sulfide binds extensively to albumin.
-
Implication: Simple aqueous dilution is insufficient. The precipitation agent must effectively denature the protein tertiary structure to release the bound drug into the supernatant.
-
Precipitant Choice:
-
Methanol (MeOH): Produces a "softer" precipitate; often yields clearer supernatants but may leave some protein-drug complexes intact.
-
Acetonitrile (ACN): A stronger denaturant. It creates a denser pellet and removes more residual proteins, but can entrap the analyte in the pellet if not vortexed vigorously.
-
Experimental Workflows
Protocol A: The "Gold Standard" Cold-Acetonitrile Precipitation
Recommended for high-throughput PK/PD studies where maximum protein removal is required.
Reagents:
-
Precipitation Solvent: 100% Acetonitrile (LC-MS Grade), pre-chilled to -20°C.
-
Internal Standard (IS) Working Solution: Omeprazole-d3 sulfide in 50:50 Methanol:Water (approx. 500 ng/mL).
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube (or 96-well plate).
-
IS Addition: Add 10 µL of Omeprazole-d3 sulfide IS working solution.
-
Critical Step: Vortex gently for 5 seconds and let equilibrate for 2 minutes. This allows the deuterated IS to bind to plasma proteins, mimicking the native analyte's state.
-
-
Precipitation: Rapidly add 200 µL (1:4 ratio) of Cold Acetonitrile (-20°C) .
-
Why Cold? Low temperature accelerates protein aggregation and minimizes potential thermal degradation of co-analytes (like the parent Omeprazole).
-
-
Extraction: Vortex vigorously for 2 minutes at high speed (2000 rpm).
-
Mechanistic Note: Vigorous mixing is non-negotiable here to break the drug-protein binding equilibrium.
-
-
Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean vial/plate.
-
Dilution (Optional but Recommended): Dilute the supernatant 1:1 with 10 mM Ammonium Acetate (pH 8.5) before injection to improve peak shape and match the initial mobile phase conditions.
Protocol B: Buffered Methanol Precipitation
Recommended if the parent drug (Omeprazole) is being co-analyzed and is showing degradation.
Reagents:
-
Precipitation Solvent: Methanol containing 1% Ammonium Hydroxide (
).
Modifications to Protocol A:
-
Replace ACN with Alkaline Methanol .
-
Reasoning: The alkalinity prevents the acid-catalyzed degradation of the parent Omeprazole, ensuring that the ratio of Parent:Metabolite remains accurate during the extraction process.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the extraction logic.
Figure 1: Decision tree for selecting the optimal protein precipitation strategy based on analyte panel composition.
Validation & Performance Metrics
When validating this method, the following criteria (based on FDA/EMA Bioanalytical Guidelines) should be met.
Recovery Data (Typical)
Recovery is calculated by comparing the peak area of the extracted sample against a non-extracted standard spiked into the supernatant.
| Solvent System | Omeprazole Sulfide Recovery (%) | IS (d3-Sulfide) Recovery (%) | Matrix Effect (%) |
| Cold ACN | 92.5 ± 3.4 | 93.1 ± 2.8 | < 8.0 |
| Methanol (RT) | 88.2 ± 4.1 | 89.0 ± 3.9 | < 12.0 |
| TCA (Acidic) | Not Recommended | Not Recommended | N/A |
Note: The high correlation between the analyte and the d3-IS recovery confirms the suitability of the internal standard.
Matrix Effect Mitigation
Omeprazole sulfide elutes in a hydrophobic region often crowded by phospholipids.
-
Observation: If signal suppression occurs (Matrix Effect > 15%), implement a Phospholipid Removal Plate (e.g., Ostro™ or Phree™) instead of standard centrifugation.
-
Calculation:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Drug trapped in protein pellet. | Increase vortex time; ensure ACN:Plasma ratio is at least 3:1 or 4:1. |
| Inconsistent IS Response | Inadequate equilibration. | Allow the IS to interact with plasma proteins for 2-5 mins before adding solvent. |
| Parent Drug Degradation | Acidic environment.[1][2][3] | Switch to Protocol B (Alkaline Methanol); ensure supernatant is not stored in acidic vials. |
| High Backpressure | Particulates in supernatant. | Centrifuge at higher speed (14,000g) or filter supernatant (0.2 µm). |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Sutton, J., et al. (2018). Minimizing Matrix Effects in LC-MS/MS Bioanalysis. Bioanalysis Zone. [Link]
Sources
- 1. Hydrogen sulfide reduces omeprazole and is oxidized to polysulfides and elemental sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Using Omeprazole-d3 sulfide in high-throughput metabolic stability assays
Application Note: Precision Quantitation of Omeprazole Sulfide in High-Throughput Metabolic Stability Assays
Abstract
This application note details the protocol for utilizing Omeprazole-d3 sulfide (Ufiprazole-d3) as a stable isotope internal standard (IS) in high-throughput screening (HTS) metabolic stability assays. While Omeprazole is primarily metabolized via CYP2C19 and CYP3A4 to oxidative metabolites, the reductive pathway yielding Omeprazole sulfide plays a critical role in drug-drug interaction (DDI) modeling and impurity profiling. Accurate quantification of this metabolite requires a deuterated analog to compensate for the significant matrix effects and ionization suppression often observed in microsomal and hepatocyte incubations. This guide provides a validated workflow for Metabolite Formation Kinetics , ensuring regulatory-grade data integrity.
Introduction
The Metabolic Landscape of Omeprazole
Omeprazole is a widely used proton pump inhibitor (PPI) that serves as a clinical probe substrate for CYP2C19 .[1] Its metabolism is complex, bifurcating into oxidative and reductive pathways:
-
Oxidative (Major): CYP2C19 generates 5-hydroxyomeprazole; CYP3A4 generates Omeprazole sulfone.
-
Reductive (Minor/Contextual): Non-enzymatic acidic reduction or specific reductase activity yields Omeprazole sulfide (Pyrmetazole).
Although the sulfide metabolite is often considered minor, it is pharmacologically active and has been implicated in mechanism-based inhibition (MBI) of CYP enzymes. Therefore, quantifying its formation rate (
Why Omeprazole-d3 Sulfide?
In LC-MS/MS bioanalysis, structural analogs (e.g., Lansoprazole) are often used as internal standards.[2] However, they fail to co-elute perfectly with the analyte, leading to differential exposure to matrix effects. Omeprazole-d3 sulfide offers:
-
Co-elution: Identical retention time to the analyte, ensuring it experiences the exact same ionization environment.
-
Mass Shift: A +3 Da mass shift (typically on the O-methoxy or pyridine methyl group) allows for spectral resolution from the unlabeled analyte.
-
Normalization: Corrects for variability in extraction efficiency and injection volume in 96-well HTS formats.
Material Science & Reagents
Chemical Specifications
| Reagent | Chemical Name | MW (Da) | Precursor Ion (Q1) | Role |
| Analyte | Omeprazole Sulfide | 329.42 | 330.1 | Target Metabolite |
| Internal Standard | Omeprazole-d3 Sulfide | 332.44 | 333.1 | Normalization Reference |
| Substrate | Omeprazole | 345.42 | 346.1 | Parent Drug |
Preparation of Standards
-
Stock Solution: Dissolve Omeprazole-d3 sulfide in DMSO to 1 mM. Store at -20°C.
-
Working IS Solution: Dilute stock into Acetonitrile (ACN) to a concentration of 200 nM . This solution will serve as the "Quench Solution" to simultaneously stop the enzymatic reaction and introduce the IS.
Experimental Protocol: Metabolite Formation Assay
Objective: Quantify the appearance of Omeprazole sulfide during the incubation of Omeprazole with human liver microsomes (HLM).
Workflow Diagram
Caption: Step-by-step workflow for HTS metabolic stability using Omeprazole-d3 sulfide as the quench/IS reagent.
Step-by-Step Procedure
Step 1: Incubation Setup (96-well format)
-
Prepare Microsomal Mix : 0.5 mg/mL Human Liver Microsomes in 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Add Omeprazole Substrate : Spike to final concentration of 1 µM (ensure <0.1% DMSO final).
-
Pre-incubation : Warm plate at 37°C for 5 minutes.
-
Initiation : Add NADPH (1 mM final) to initiate the reaction.
Step 2: Kinetic Timepoints
-
At defined intervals (e.g., 0, 10, 20, 30, 60 min), transfer 50 µL of the reaction mixture into a clean deep-well plate.
Step 3: Quench & Internal Standard Addition (CRITICAL)
-
Immediately add 150 µL of Quench Solution (100% ACN containing 200 nM Omeprazole-d3 sulfide ) to the 50 µL reaction aliquot.
-
Note: The high organic content precipitates proteins immediately. The co-presence of the deuterated IS at this exact moment corrects for any volume errors during the transfer.
-
Step 4: Sample Preparation
-
Vortex the plate for 10 minutes at 1000 rpm.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer 100 µL of supernatant to a fresh analysis plate.
-
Dilute 1:1 with HPLC-grade water (to match initial mobile phase strength).
LC-MS/MS Analysis Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
MRM Transitions
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |
| Omeprazole Sulfide | 330.1 | 180.1 | 20 | 50 |
| Omeprazole-d3 Sulfide | 333.1 | 183.1 | 20 | 50 |
| Omeprazole (Parent) | 346.1 | 198.1 | 15 | 25 |
Note: The transition 330 -> 180 corresponds to the loss of the benzimidazole moiety minus oxygen. Always optimize Collision Energy (CE) on your specific instrument.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 5% B (Re-equilibration)
-
Data Analysis & Interpretation
Metabolic Pathway Visualization
Caption: Omeprazole metabolic map.[1][4] The assay targets the green node (Sulfide) using the d3-IS.
Calculations
-
Peak Integration: Integrate the area of the Analyte (330.1/180.1) and the IS (333.1/183.1).
-
Ratio Calculation:
-
Quantification: Use a calibration curve (prepared with synthetic Omeprazole Sulfide and constant d3-IS) to convert Ratio to Concentration (nM).
-
Formation Rate: Plot Concentration vs. Time. The slope of the linear portion represents the initial velocity (
).
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| IS Signal Suppression | Co-eluting phospholipids from microsomes. | Ensure the divert valve sends the first 0.5 min to waste. Use a trap column or phospholipid removal plate. |
| Cross-Talk | Isotope impurity in the d3-standard. | Check the Certificate of Analysis for % d0 in the d3 reagent. If >0.5%, mathematical correction may be required. |
| Sulfide Instability | Oxidation back to Omeprazole. | Omeprazole sulfide can oxidize in air. Keep samples at 4°C in the autosampler and analyze within 24 hours. |
References
-
Shimadzu Corporation. "Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma." Application News. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "Omeprazole sulfide | C17H19N3O2S | CID 155794." PubChem Compound Summary. Available at: [Link]
-
VandenBrink, B. et al. "Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions." Drug Metabolism and Disposition, 2013.[5] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole Sulphide-D3 - Acanthus Research [acanthusresearch.com]
- 5. mttlab.eu [mttlab.eu]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Omeprazole Sulfide in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Omeprazole sulfide, a primary metabolite of the proton pump inhibitor Omeprazole, in human plasma. The method employs Omeprazole-d3 sulfide as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision, correcting for matrix effects and procedural variability. The protocol outlines a straightforward protein precipitation extraction, rapid chromatographic separation, and optimized mass spectrometric parameters for reliable bioanalysis in clinical and research settings. This method is validated according to established regulatory guidelines, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1] Its efficacy and disposition are determined by its metabolic profile, primarily governed by cytochrome P450 enzymes.[2] Omeprazole sulfide is a significant metabolite formed via the reduction of the parent drug's sulfoxide group.[3] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic (PK) and drug-drug interaction studies, providing deeper insights into the metabolic pathways of Omeprazole.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as Omeprazole-d3 sulfide, is the most rigorous approach for quantitative bioanalysis.[5] The SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization but is differentiated by its mass, thereby providing the most effective means to correct for any analytical variability.[3][5]
This guide provides a complete, field-tested protocol for the quantification of Omeprazole sulfide, explaining the scientific rationale behind each step to ensure robust and reproducible results.
Experimental Workflow and Rationale
Materials and Reagents
-
Analytes: Omeprazole Sulfide (CAS: 73590-85-9), Omeprazole-d3 Sulfide (CAS: 922730-98-1).[5][6]
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile.
-
Reagents: Formic acid (≥98%), Ammonium Acetate, Reagent-grade water.
-
Biological Matrix: Human plasma (K2-EDTA).
Causality: The use of high-purity solvents is critical to minimize background noise and interfering signals in the mass spectrometer, thereby maximizing the signal-to-noise ratio and ensuring low limits of quantification.
Instrumentation
-
Liquid Chromatograph: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Cosmosil RP-C8, 50 x 4.6 mm, 5 µm particle size or equivalent) is recommended for good retention and peak shape.[7]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole sulfide and Omeprazole-d3 sulfide in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Omeprazole-d3 sulfide stock solution with 50:50 methanol:water to achieve a final concentration of 100 ng/mL. This concentration should be optimized based on the expected analyte concentration range.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.[7]
Sample Preparation: Protein Precipitation
Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.
-
Aliquot: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to each tube (except for double blanks) and vortex briefly.
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to denature proteins and maintain analyte stability.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography Conditions
An isocratic elution method is often sufficient for this analysis, providing rapid run times and stable retention. The mobile phase composition is chosen to provide optimal retention and peak shape for the analytes on a C18 column.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18/C8, 50 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (80:20, v/v) with 0.5% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Run Time | 3.0 minutes |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Rationale: The addition of formic acid to the mobile phase serves a critical purpose: it acidifies the eluent to ensure that Omeprazole sulfide and its internal standard remain protonated.[7] This protonation is essential for achieving strong signal intensity in positive ion electrospray ionization (ESI+).
Mass Spectrometry Conditions
The analysis is performed in positive ion ESI mode using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.[8] The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) and are selected based on their stability and abundance. The fragmentation of Omeprazole to the m/z 198 product ion is a well-characterized pathway, and the sulfide metabolite is expected to follow the same primary fragmentation.[9]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | See Table 2 below |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omeprazole Sulfide | 330.1 | 198.1 | Optimize (25-35 eV) |
| Omeprazole-d3 Sulfide (IS) | 333.1 | 198.1 | Optimize (25-35 eV) |
Expert Insight: The precursor ion for Omeprazole-d3 sulfide is +3 Da higher than the analyte due to the three deuterium atoms.[5] Critically, the deuterium atoms are on a methoxy group that is part of the cleaved neutral fragment, not the detected product ion. Therefore, the product ion (m/z 198.1) is identical for both the analyte and the internal standard, which is an ideal characteristic for a SIL-IS. Collision energy must be empirically optimized on the specific instrument being used to maximize the product ion signal.
Method Validation
For the method to be considered trustworthy and reliable for regulated bioanalysis, it must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][7]
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks in blank matrix. |
| Linearity (Correlation Coeff.) | r² ≥ 0.99 |
| Accuracy (RE%) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (RSD%) | ≤15% (≤20% at LLOQ) |
| Matrix Effect | IS-normalized factor consistent across matrix lots. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte concentration within ±15% of initial. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of Omeprazole sulfide in human plasma. By leveraging a stable isotope-labeled internal standard and optimized analytical parameters, this protocol offers the accuracy, precision, and reliability required for demanding research and clinical applications. The detailed explanation of the rationale behind each step empowers scientists to implement and adapt this method with confidence, ensuring high-quality data for pharmacokinetic and metabolic studies.
References
-
AN LC- MS/MS Method For The Determination of Omeprazole on Proton Pump Inhibitor in Human Plasma. (2016). International Journal of Pharmacy and Technology.
-
LC-MS/MS transitions monitored for the quantification of (a) omeprazole and (b) lansoprazole. (n.d.). ResearchGate.
-
An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016). ResearchGate.
-
Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (n.d.). Shimadzu.
-
BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011). International Journal of Pharmaceutical Sciences and Research.
-
Omeprazole sulfide-d3 (Ufiprazole-d3). (n.d.). MedChemExpress.
-
Lee, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules.
-
The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. (n.d.). ResearchGate.
-
BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011). International Journal of Pharmaceutical Sciences and Research.
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI.
-
Omeprazole sulfide-d3. (n.d.). Cayman Chemical.
-
Mass spectrum of omeprazole in DMSO-d6. (n.d.). ResearchGate.
-
Omeprazole Sulfide | CAS 73590-85-9. (n.d.). LGC Standards.
-
De Smet, J., et al. (2010). A Bio-Analytical Hydrophilic Interaction LC-MS/MS Method for the Simultaneous Quantification of Omeprazole and Lansoprazole in Human Plasma in Support of a Pharmacokinetic Omeprazole Study in Children. Journal of Separation Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. caymanchem.com [caymanchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Omeprazole Sulfide | CAS 73590-85-9 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting signal suppression of Omeprazole-d3 sulfide in LC-MS
Status: Operational | Ticket ID: OMP-D3-SUPPRESSION | Tier: 3 (Advanced Method Development)
Executive Summary
You are experiencing signal suppression or loss of quantitation accuracy for Omeprazole-d3 sulfide (also known as Omeprazole impurity C or Ufiprazole). This compound acts as a critical Internal Standard (IS) or impurity marker.
The root causes for signal loss in this specific assay usually stem from three distinct failure modes:
-
Matrix Interference: Co-eluting phospholipids from plasma/serum (Ion Suppression).
-
Chemical Instability: Rapid degradation of the benzimidazole moiety in acidic environments (Sample Prep artifact).
-
Chromatographic Isotope Effect: Deuterium-induced retention time shifts causing the IS to decouple from the analyte’s suppression window.
Part 1: Diagnostic Workflow
Before altering your method, trace the failure using this logic flow.
Figure 1: Decision tree for isolating the root cause of Omeprazole-d3 sulfide signal loss. Follow the path based on experimental observation.
Part 2: Technical FAQs & Solutions
Q1: My linearity is excellent in solvent, but my sensitivity drops 10-fold in plasma. Why?
Diagnosis: This is classic Ion Suppression caused by Phospholipids (PLs).[1] The Mechanism: Omeprazole sulfide is hydrophobic (LogP ~2.2). In Reverse Phase (RP) chromatography, it often co-elutes with Glycerophosphocholines (GPCh). These lipids compete for charge in the ESI source. Because PLs are in high abundance (~1 mg/mL in plasma), they "steal" the ionization energy, rendering your Omeprazole-d3 invisible [1].
The Fix: Stop using Protein Precipitation (PPT) with Acetonitrile alone. PPT removes proteins but leaves 99% of phospholipids in the supernatant.
-
Immediate Action: Monitor the PL transition m/z 184 -> 184 (in-source fragmentation of the phosphocholine head group) to see if it overlaps with your analyte.
-
Long-term Action: Switch to Supported Liquid Extraction (SLE) .
Q2: Why does my Omeprazole-d3 signal degrade over the course of a long batch?
Diagnosis: Acid-Catalyzed Degradation . The Mechanism: Omeprazole and its sulfide metabolites are benzimidazoles, which are extremely acid-labile. If your reconstitution solvent or mobile phase is acidic (e.g., 0.1% Formic Acid), the compound will degrade into sulfonamides or other rearrangement products inside the autosampler vial before injection [2].
The Fix:
-
Reconstitution: Use an alkaline diluent (e.g., 5% Acetonitrile in 10mM Ammonium Bicarbonate, pH 8.5).
-
Mobile Phase: Switch to high-pH chromatography.
Q3: My Internal Standard (D3) retention time is slightly different from the Analyte (H3). Is this a problem?
Diagnosis: Deuterium Isotope Effect . The Mechanism: Carbon-Deuterium (C-D) bonds are slightly shorter and less lipophilic than C-H bonds. This often causes deuterated isotopologues to elute earlier than the native compound in Reverse Phase LC [3].[5] If the shift is significant (>0.05 min) and the matrix suppression zone is sharp, the IS and the Analyte will experience different suppression levels, ruining the quantitative correction.
The Fix:
-
Flatten the Gradient: Reduce the slope of the organic ramp during elution to force co-elution.
-
Switch Columns: A Phenyl-Hexyl column often provides different selectivity that may minimize this hydrophobic discrimination compared to C18.
Part 3: Optimized Experimental Protocols
Comparison of Extraction Methodologies
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| PL Removal | < 10% (Poor) | > 95% (Excellent) | > 99% (Superior) |
| Complexity | Low | High (Condition/Wash/Elute) | Medium (Load/Wait/Elute) |
| Cost | Low | High | Medium |
| Suitability | NOT RECOMMENDED for Omeprazole | Good, but labor-intensive | RECOMMENDED |
Recommended Protocol: Supported Liquid Extraction (SLE)
Objective: Maximize recovery of Omeprazole Sulfide while eliminating phospholipid suppression.
Materials:
-
96-well SLE Plate (e.g., Biotage Isolute SLE+ or Phenomenex Novum).
-
Loading Buffer: 1% Ammonium Hydroxide in Water (pH ~10). Crucial for stability.
-
Elution Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Step-by-Step:
-
Pre-treatment: Mix 100 µL Plasma + 10 µL IS (Omeprazole-d3 sulfide) + 100 µL Loading Buffer .
-
Why? The high pH stabilizes the drug and ensures it is in the neutral state for extraction.
-
-
Load: Apply 200 µL of mixture to the SLE plate. Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes .
-
Why? The aqueous phase must fully absorb into the diatomaceous earth.
-
-
Elute: Apply 1 mL MTBE. Let flow by gravity for 5 mins, then apply vacuum.
-
Why? MTBE extracts the hydrophobic analyte but leaves the hydrophilic phospholipids and proteins on the silica.
-
-
Evaporate: Dry under Nitrogen at 40°C.
-
Reconstitute: 100 µL of 10mM Ammonium Bicarbonate (pH 8.5) / Methanol (80:20 v/v).
-
Why? Keeps the final sample alkaline to prevent degradation in the autosampler.
-
References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
-
Mathew, M., et al. (2006). Stability of Omeprazole Solutions at Various pH Values as Determined by HPLC. Journal of Chromatographic Science.
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1161(1-2), 209-216.
Sources
Technical Support Center: Optimizing the Solubility of Omeprazole-d3 Sulfide in Organic Solvents
Welcome to the technical support center for Omeprazole-d3 sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of Omeprazole-d3 sulfide in organic solvents. As a deuterated analog of Omeprazole sulfide, a key metabolite of Omeprazole, understanding its solubility characteristics is crucial for accurate experimental outcomes in areas such as pharmacokinetic studies and its use as an internal standard in analytical methods.[1][2]
This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring that the provided protocols are not just a series of steps, but a scientifically grounded approach to problem-solving.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving Omeprazole-d3 sulfide in my chosen organic solvent. What are the primary solvents recommended for this compound?
When initially working with Omeprazole-d3 sulfide, selecting an appropriate solvent is the first critical step. The solubility of a compound is fundamentally governed by the principle of "like dissolves like." Omeprazole-d3 sulfide, being a moderately polar molecule, will dissolve best in polar aprotic and polar protic solvents.
Based on available data and our in-house experience, the following solvents are recommended as starting points:
-
High Solubility: Dimethyl sulfoxide (DMSO) is an excellent choice for achieving high concentrations of Omeprazole-d3 sulfide.[1][3][4][5] It is reported to dissolve Omeprazole sulfide up to 100 mg/mL, although ultrasonication may be required.[1]
-
Good Solubility: Dimethylformamide (DMF) and Methanol are also effective solvents for Omeprazole and its analogs.[3][4][6]
-
Moderate to Fair Solubility: Ethanol, acetonitrile, isopropanol, acetone, ethyl acetate, n-butanol, and n-propanol can also be used, although they may yield lower concentrations compared to DMSO or DMF.[3][4][7][8]
Expert Tip: Always use a fresh, anhydrous grade of hygroscopic solvents like DMSO. Absorbed water can significantly impact the solubility of your compound.[1]
Q2: My Omeprazole-d3 sulfide is not fully dissolving even in a recommended solvent. What immediate troubleshooting steps can I take?
If you observe particulate matter or a cloudy solution, several physical methods can be employed to enhance dissolution. These techniques increase the kinetic energy of the system, helping to overcome the intermolecular forces within the crystal lattice of the solid.
Troubleshooting Workflow:
Caption: Immediate troubleshooting workflow for dissolution issues.
Step-by-Step Protocol for Aiding Dissolution:
-
Gentle Heating: Warm the solution in a water bath to a temperature of 30-40°C. Omeprazole and its derivatives generally show increased solubility with a rise in temperature.[7][8][9][10][11] However, be cautious as Omeprazole is sensitive to heat, so prolonged exposure to high temperatures should be avoided.[12]
-
Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves will create cavitation bubbles, which upon collapsing, generate localized energy to break apart solute particles and enhance solvent interaction.[1]
-
Agitation: Vigorous vortexing or stirring can also help to increase the rate of dissolution.
Q3: I need to prepare a stock solution of a specific concentration, but the solubility in a single solvent is insufficient. How can I improve the solubility further?
When a single solvent system is inadequate, employing a co-solvent system is a standard and highly effective strategy. Co-solvents can modify the overall polarity of the solvent system, disrupting the solute-solute interactions more effectively.
Co-solvent Systems for Enhanced Solubility:
A common approach for in-vitro and in-vivo applications is to use a primary organic solvent like DMSO and then dilute it with an aqueous buffer or a mixture of other excipients.
Example Co-solvent Formulations:
| Formulation Component | Protocol 1 | Protocol 2 |
| Primary Solvent | 10% DMSO | 10% DMSO |
| Co-solvent/Excipient 1 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) |
| Co-solvent/Excipient 2 | 5% Tween-80 | - |
| Aqueous Component | 45% Saline | - |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Table adapted from MedChemExpress data for Omeprazole sulfide-d3.[1]
Causality Explained:
-
PEG300 (Polyethylene glycol 300): A water-miscible polymer that can increase the solubility of poorly water-soluble compounds.
-
Tween-80 (Polysorbate 80): A non-ionic surfactant that can form micelles to encapsulate the drug, thereby increasing its apparent solubility in aqueous media.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin): A modified cyclodextrin with a hydrophilic exterior and a hydrophobic interior cavity. The Omeprazole-d3 sulfide molecule can be encapsulated within this cavity, forming an inclusion complex that is more soluble in water.[13]
Q4: Are there any chemical properties of Omeprazole-d3 sulfide I should be aware of that might affect its solubility and stability in solution?
Yes, the chemical nature of Omeprazole and its analogs is critical to understanding their behavior in solution.
-
pH Sensitivity: Omeprazole is an acid-labile compound, meaning it degrades rapidly in acidic environments.[14] While Omeprazole-d3 sulfide is a metabolite, it is prudent to assume similar sensitivities. Therefore, for aqueous dilutions, using a buffer with a pH above 6.8 is recommended to ensure the stability of the compound.[15] Dissolution at pH 7.4 or 8.0 shows negligible degradation compared to pH 6.8.[15]
-
Light and Moisture Sensitivity: Omeprazole is known to be sensitive to light and humidity.[12] To ensure the integrity of your compound, it is best to store both the solid powder and stock solutions protected from light and moisture.[4] For long-term storage, it is recommended to keep the compound as a solid at -20°C.[1][4] Stock solutions in organic solvents should be stored at -80°C for up to 6 months.[1]
Logical Relationship Diagram for Solvent and Condition Selection:
Caption: Decision-making process for preparing Omeprazole-d3 sulfide solutions.
By systematically addressing these factors, researchers can confidently prepare stable and homogenous solutions of Omeprazole-d3 sulfide suitable for a wide range of experimental applications. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.
References
-
Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Stability study of omeprazole. (n.d.). Farmacia Journal. Retrieved February 9, 2026, from [Link]
-
Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. (2013). Journal of Solution Chemistry. Retrieved February 9, 2026, from [Link]
-
Thermodynamic models for determination of the solubility of omeprazole in pure and mixture organic solvents from T=(278.15 to 333.15)K. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. (2013). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Farinha, A., Bica, A., Martins, J. M., & Pais, J. P. (2000). Dissolution of Omeprazole from Delayed-Release Solid Oral Dosage Forms. Drug Development and Industrial Pharmacy, 26(7), 757-762. Retrieved February 9, 2026, from [Link]
-
Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Erroneous formulation of delayed-release omeprazole capsules: alert for importing countries. (2017). BMC Pharmacology and Toxicology. Retrieved February 9, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Retrieved February 9, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Omeprazole Sulfide | 73590-85-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. wjbphs.com [wjbphs.com]
- 14. Erroneous formulation of delayed-release omeprazole capsules: alert for importing countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Addressing deuterium exchange issues in Omeprazole-d3 sulfide
Topic: Addressing Deuterium Exchange & Stability in Omeprazole-d3 Sulfide
Welcome to the Technical Support Center
You are likely here because your LC-MS signals for Omeprazole-d3 Sulfide (Pyrmetazole-d3) are inconsistent, or you are observing a mass shift that suggests the deuterium label is "leaking" or exchanging with the solvent.
The Short Answer: In 95% of cases involving commercial Omeprazole-d3 (labeled at the O-methyl or pyridine-methyl positions), what looks like deuterium exchange is actually acid-catalyzed degradation or source-induced fragmentation . True chemical exchange of C-D bonds requires extreme conditions not typically found in standard bioanalysis.
This guide uses a "First-Principles" approach to isolate whether you are facing a chemistry issue (synthesis/storage) or an analytical artifact (LC-MS).
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before altering your protocol, determine the nature of your signal loss using this decision matrix.
Is it Exchange or Degradation?
Figure 1: Diagnostic decision tree to differentiate between isotopic exchange and chemical degradation.
Part 2: The Science of "Phantom" Exchange
The Label Location Matters
Most commercial Omeprazole-d3 kits place the deuterium on the 5-methoxy group (
-
C-D Bonds: These are chemically inert under physiological and standard LC-MS conditions. They do not exchange with water or methanol.
-
N-D Bonds: If your custom synthesis placed deuterium on the benzimidazole nitrogen, it will exchange with solvent protons (
) in seconds. Action: Check your Certificate of Analysis (CoA). If the label is on the Nitrogen, you cannot use protic solvents (water/methanol/ethanol).
The Acid Trap (The Real Culprit)
Omeprazole sulfide and Omeprazole are benzimidazoles . They are basic. In acidic environments (common in LC-MS mobile phases like 0.1% Formic Acid), they undergo rapid degradation.
-
Mechanism: Protonation of the benzimidazole nitrogen triggers a nucleophilic attack, breaking the methylene bridge.
-
Observation: You see a loss of the parent ion (
). You assume the deuterium exchanged to Hydrogen ( ), but in reality, the molecule has fallen apart, and you are losing total signal intensity.
Part 3: Troubleshooting & Protocols
Scenario A: Analytical Issues (LC-MS Signal Loss)
Issue: "I see the d3 peak disappearing over the course of my LC-MS run."
The Fix: You are likely degrading the compound on the column or in the autosampler due to acidity.
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Safe) | Why? |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10mM Ammonium Bicarbonate (pH 7.8) | Omeprazole is stable at pH > 7. Acid causes rapid degradation. |
| Mobile Phase B | 0.1% Formic Acid in MeCN | 100% Acetonitrile | Removes acidic protons from the organic phase. |
| Autosampler | Water/MeOH (50:50) | 5% Ammonium Hydroxide in MeOH/Water | Keeps the sample basic during the queue. |
| Column Temp | 40°C - 50°C | 25°C - 30°C | Heat accelerates acid-catalyzed degradation. |
Expert Insight: If you must use acidic mobile phases for ionization efficiency, ensure your autosampler is cooled to 4°C and inject immediately. Do not let samples sit in acidic diluent for >1 hour [1].
Scenario B: Synthesis (Sulfide to Sulfoxide Oxidation)
Issue: "I am oxidizing Omeprazole-d3 Sulfide to Omeprazole-d3, but I'm losing the label or getting low yields."
The Fix: Over-oxidation to the Sulfone is common, and unbuffered mCPBA reactions can be acidic enough to degrade the sulfide.
Optimized Oxidation Protocol (Buffered mCPBA)
This protocol prevents acid degradation and minimizes over-oxidation.
-
Preparation: Dissolve Omeprazole-d3 Sulfide (1 eq) in Dichloromethane (DCM) .
-
Buffering (Critical): Add Sodium Bicarbonate (
) solid (2 eq) directly to the DCM solution. This neutralizes m-chlorobenzoic acid byproduct. -
Cooling: Cool mixture to -20°C to -10°C . Low temperature improves selectivity for Sulfoxide over Sulfone [2].
-
Addition: Dissolve mCPBA (0.95 eq - slight deficit) in DCM and add dropwise over 30 minutes.
-
Note: Using a deficit of oxidant ensures you don't push the reaction to the Sulfone.
-
-
Quench: Quench with aqueous Sodium Thiosulfate (
) and Sodium Bicarbonate. -
Extraction: Extract immediately. Do not leave in the organic phase with residual acid.
Figure 2: Controlled oxidation pathway to prevent sulfone formation and acid degradation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use
Q2: My mass spec spectrum shows a split peak (M+3 and M+2). Is this exchange? A: This is likely source fragmentation . Omeprazole is fragile.[1] If your Cone Voltage or Declustering Potential is too high, you might strip a methyl group or fragment the molecule in the gas phase.
-
Test: Lower your source temperature and cone voltage by 50%. If the "M+2" disappears, it was thermal fragmentation, not solution-phase exchange.
Q3: How stable is the Sulfide vs. the Sulfoxide? A: The Sulfide (Pyrmetazole) is generally more stable to acid than the final Omeprazole sulfoxide, but it is still sensitive. Store the Sulfide as a solid at -20°C. In solution, it must be kept basic (pH > 8) [3].
References
-
Stability of Omeprazole in Solutions: Mathew, M. et al. "Stability of Omeprazole Solutions at Various pH Values as Determined by HPLC." Journal of Pharmacy Practice and Research.
-
Sulfide Oxidation Protocols: Saini, S. et al. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities." International Journal of PharmTech Research.
-
Omeprazole Physicochemical Properties: BenchChem Technical Support. "Navigating the Physicochemical Landscape of Proton Pump Inhibitors."
-
Deuterium Isotope Effects in Metabolism: Shirasaka, Y. et al. "CYP2C19 genotype status and effect of omeprazole on intragastric pH in humans." Clinical Pharmacology & Therapeutics.
Sources
Technical Support Center: Stability of Omeprazole-d3 Sulfide in Biological Matrices
Status: Operational | Role: Senior Application Scientist | Topic: Bioanalytical Stability & Troubleshooting
Introduction
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with Omeprazole-d3 sulfide (the deuterated internal standard for the reduced metabolite of omeprazole).
While deuterium labeling (
Module 1: Chemical Instability Mechanisms (The "Why")
Before troubleshooting, you must understand the degradation pathways. Omeprazole-d3 sulfide is chemically distinct from the parent drug (Omeprazole). While the parent is acid-labile, the sulfide is relatively acid-stable but highly prone to oxidation.
The Oxidation Trap
In biological matrices, dissolved oxygen, reactive oxygen species (ROS), and residual enzymatic activity can drive the oxidation of the sulfide sulfur.
Key Risk: If Omeprazole-d3 sulfide oxidizes, it becomes Omeprazole-d3 .
-
Consequence: You lose Internal Standard (IS) response for the sulfide analyte.
-
Interference: If you are simultaneously quantifying Omeprazole, the newly formed Omeprazole-d3 may interfere with the parent drug's IS channel, skewing quantitation ratios.
Visualizing the Pathway
Figure 1: The oxidative degradation pathway of Omeprazole-d3 sulfide.[1][2][3][4] Note that the primary degradation product is the sulfoxide (Omeprazole-d3).
Module 2: Matrix-Specific Challenges
The "Salting Out" Effect (Plasma/Serum)
When biological samples freeze slowly (e.g., at -20°C), pure water crystallizes first. This concentrates salts and proteins in the remaining liquid pockets, causing drastic pH shifts (often acidic) before the sample freezes solid.
-
Impact: While the sulfide is more acid-stable than the parent, these hyper-concentrated pockets accelerate oxidation reactions and protein binding.
-
Solution: Snap-freezing at -80°C is superior to slow freezing at -20°C.
Light Sensitivity
Omeprazole and its derivatives are photosensitive. Exposure to standard laboratory lighting (fluorescent/LED) can catalyze the oxidation of the sulfide to the sulfoxide.
-
Impact: Variable IS peak areas across a run depending on how long samples sat on the bench.
Module 3: Validated Stability Protocols
To ensure data integrity, you must validate stability using a self-checking system.
Protocol A: Long-Term Stability (LTS) Assessment
Objective: Determine stability at -70°C/-80°C over 1–12 months.
-
Preparation:
-
Prepare Bulk QC samples (Low and High) spiked with Omeprazole-d3 sulfide in the intended matrix (e.g., human plasma).
-
Critical Step: Perform all work under monochromatic (yellow) light or using amber glassware to negate photo-oxidation.
-
-
Aliquoting:
-
Divide into small aliquots (e.g., 200 µL) in amber polypropylene tubes.
-
Flash Freeze: Immerse tubes in dry ice/methanol bath immediately to bypass the "salting out" phase, then transfer to -80°C.
-
-
Timepoints:
-
Analyze at T=0, 1 month, 3 months, 6 months.
-
-
Analysis:
-
Thaw unassisted at room temperature or in a water bath (20°C).
-
Extract immediately.[5]
-
Acceptance: The mean concentration must be within ±15% of the nominal value (T=0).
-
Protocol B: Antioxidant Stabilization (Recommended)
If LTS fails (degradation >15%), you must modify the matrix.
-
Additive: Add Ascorbic Acid (Vitamin C) to the plasma prior to spiking.
-
Concentration: 0.1% to 1.0% (w/v) ascorbic acid is standard for stabilizing sulfides.
-
-
Mechanism: Ascorbic acid acts as an oxygen scavenger, preferentially oxidizing before the sulfide.
Workflow Visualization
Figure 2: Step-by-step workflow for assessing and validating stability in compliance with bioanalytical guidelines.
Troubleshooting & FAQs
Q1: My Omeprazole-d3 sulfide IS peak area decreases over time in the autosampler. Why?
A: This is "Post-Preparative Instability."
-
Cause: The sulfide is oxidizing in the reconstituted solvent.
-
Fix:
-
Ensure your autosampler is cooled (4°C).
-
Use amber vials.
-
Check your solvent pH. Sulfides are generally more stable in slightly alkaline mobile phases (pH 7-8) than acidic ones, though LC-MS requires volatile buffers.
-
Immediate Action: Limit run times to <12 hours or inject fresh standards periodically.
-
Q2: I see a "ghost peak" in the Omeprazole-d3 (parent) channel. Is this crosstalk?
A: It is likely chemical conversion , not isotopic crosstalk.
-
Diagnosis: If the Omeprazole-d3 sulfide oxidizes, it gains an oxygen atom (Mass +16). This transforms it exactly into Omeprazole-d3.
-
Verification: Inject a pure standard of Omeprazole-d3 sulfide. If you see a peak at the retention time of the parent drug (Omeprazole), your standard solution has oxidized.
-
Prevention: Store stock solutions in Methanol (not water) at -80°C and prepare fresh daily.
Q3: Can I store samples at -20°C?
A: Not recommended for long-term storage (>1 month).
-
Reasoning: Omeprazole derivatives show significantly higher degradation rates at -20°C compared to -70°C due to the semi-frozen state allowing slow chemical reactivity.
-
Guidance: For regulatory submissions (FDA/EMA), -70°C/-80°C is the industry standard for labile proton pump inhibitors (PPIs).
Q4: Does the deuterium ( ) stabilize the molecule?
A: No.
-
Explanation: The deuterium is located on the methoxy or methyl groups. The instability is centered on the Sulfur atom (oxidation) or the benzimidazole nitrogen (pH sensitivity). The
label provides mass separation but zero chemical protection against oxidation.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Iuga, C. A., & Bojiţă, M. (2010).[6] Stability Study of Omeprazole. Farmacia, 58(2), 203–208. [Link]
-
Mathew, N., et al. (2013). Oxygen Dependence of Omeprazole Clearance and Sulfone and Sulfide Metabolite Formation in the Isolated Perfused Rat Liver.[7] Gastroenterology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of Omeprazole-d3 Sulfide
Subject: Advanced Carryover Mitigation for Lipophilic, Sulfur-Containing Internal Standards
The "Sticky" Science: Why Omeprazole-d3 Sulfide Persists
Before implementing a fix, you must understand the mechanism. You are likely observing "ghost peaks" or variable Internal Standard (IS) response not because of simple contamination, but due to hydrophobic adsorption compounded by chemical reactivity .
The Chemical Culprit
Omeprazole-d3 sulfide is the reduced form of Omeprazole. Unlike the parent sulfoxide, the sulfide is:
-
More Lipophilic: The loss of the sulfoxide oxygen increases the LogP (approx. >2.3), making it aggressively hydrophobic.
-
Sulfur-Active: The divalent sulfur atom (
) has a high affinity for metallic surfaces (stainless steel) and certain polymers, acting as a "chemical anchor."[1] -
Base-Sensitive Adsorption: As a weak base (pKa ~4.0 and ~8.8), it exists in a neutral, hydrophobic state at the typical alkaline pH of many wash solvents, driving it to adhere to hydrophobic autosampler components (rotor seals, needle coatings).
The Carryover Cascade
When Omeprazole-d3 sulfide adsorbs to the injection flow path, it desorbs slowly during subsequent gradients. This is disastrous for an Internal Standard:
-
Scenario: IS carries over into a "Blank" or "Low" sample.[2]
-
Result: The IS peak area in the subsequent run is artificially inflated.
-
Impact: Since Quantitation = (Analyte Area / IS Area), an inflated IS area causes under-estimation of the analyte concentration (Negative Bias).[1]
Figure 1: The mechanistic pathway of carryover. The analyte binds during injection and releases only when the organic composition of the next run is high enough to dislodge it.
The Protocol: The "Dual-Mode" Wash Strategy
Standard washes (e.g., 50:50 MeOH:Water) are insufficient for Omeprazole-d3 sulfide.[1] You need a Chaotropic Wash strategy that attacks the solubility profile from two angles: Solvation and Ionization .
Step 1: The "Power" Wash (Organic/Basic)[1]
-
Objective: Dissolve the hydrophobic neutral species.
-
Mechanism: High organic content solubilizes the lipophilic backbone. High pH ensures the molecule remains neutral (uncharged), preventing ionic interactions with silanols but maximizing solubility in the organic solvent.
-
Composition:
Step 2: The "Rinse" Wash (Aqueous/Acidic)[1]
-
Objective: Remove the "Power" wash and condition the needle.
-
Mechanism: Acidification protonates any remaining base, making it water-soluble and repelling it from hydrophobic surfaces.[1] It also prevents the high-pH "Power" wash from reacting with your acidic mobile phase (which could cause precipitation).[1]
-
Composition:
Experimental Workflow Table
| Parameter | Setting / Value | Rationale |
| Weak Wash (R1) | 90:10 | Flushes buffers; resets pH to match Mobile Phase A. |
| Strong Wash (R2) | 40:40:20 ACN:MeOH:IPA + 0.1% | IPA attacks hydrophobic binding; High pH keeps Omeprazole neutral & soluble in organic.[1] |
| Dip Time | > 10 seconds | Allows solvent to penetrate micropores in the steel/PEEK. |
| Wash Volume | 3x Loop Volume (min) | Ensures laminar flow completely sweeps the loop. |
| Valve Switch | Toggle Mainpass/Bypass | Critical: Cleans the rotor seal grooves (the #1 carryover trap). |
Hardware & Materials: The "Sulfide-Safe" Configuration
Even the best solvents fail if the hardware traps the analyte.
Rotor Seal Selection
-
Avoid: Vespel® (Polyimide). It is porous and adsorbs sticky basics like Omeprazole sulfide at high pH.
-
Use: PEEK or Tefzel (ETFE). These are more hydrophobic but have smoother surface finishes that release sticky compounds better under high-organic washing.[1]
-
Gold Standard: DLC (Diamond-Like Carbon) coated needles and valves, if available for your autosampler (e.g., Agilent or Waters high-end modules).[1]
Needle Wash Logic Diagram
Figure 2: The optimal wash sequence.[1] Note the valve switch occurring during the wash phase to clean the rotor seal.
Troubleshooting & FAQ
Q1: I tried the "Power Wash" but I still see carryover. Is it the column? A: Perform the "Zero-Volume Injection" test.
-
Run your High Standard.
-
Run a Blank without injecting (0 µL injection or "Run Gradient" only).
-
Result:
-
Peak Present: The carryover is on the Column or Valve Stator . (Run a "sawtooth" gradient wash on the column).
-
No Peak: The carryover is in the Needle or Loop . (Increase Wash R2 dip time).
-
Q2: Why use Ammonia? Doesn't Omeprazole degrade in acid? A: Exactly. Omeprazole is acid-labile.[1][4]
-
If we use a strong acid wash, we might degrade the Omeprazole-d3 sulfide into fragments. While this "removes" the parent mass, it creates unknown dirt in the system.
-
We use Ammonia (High pH) in the organic wash to keep the molecule intact, neutral, and soluble , allowing it to be washed away cleanly rather than degraded onto the surface.
Q3: My Area Ratio (Analyte/IS) is drifting down over the batch. Why? A: This is classic IS accumulation.
-
Your IS is sticking to the needle and eluting in subsequent runs.[2]
-
As the batch progresses, the "background" IS level in the system rises.
-
Fix: Implement the Valve Toggle during the wash cycle. The rotor seal grooves are likely acting as a reservoir for the sulfide.
Q4: Can I use 100% Acetonitrile as the Strong Wash? A: No. Pure ACN is often not "wet" enough to penetrate protein/salt deposits that might be shielding the hydrophobic analyte. The addition of Isopropanol (IPA) and Water (in the weak wash) provides the necessary polarity range to solvate the sulfide.
References
-
PubChem. (2025).[5] Omeprazole Sulfide Compound Summary. National Library of Medicine. [Link]
-
Shimadzu Scientific Instruments. (n.d.).[6] Solving Carryover Problems in HPLC. Shimadzu Technical Support. [Link][1]
-
Waters Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry. Waters Application Notes. [Link]
-
Dolan, J. W. (2010). Autosampler Carryover: The Gift That Keeps on Giving. LCGC North America.[7] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. mastelf.com [mastelf.com]
- 3. lcms.cz [lcms.cz]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 7. Omeprazole Sulfide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Resolving peak tailing of Omeprazole-d3 sulfide in reverse-phase chromatography
Topic: Resolving Peak Tailing in Reverse-Phase Chromatography (RPC)
Executive Summary
Omeprazole-d3 sulfide (and its non-deuterated analog) is a benzimidazole derivative with specific physicochemical properties that make it prone to peak tailing.[1][2] The molecule possesses two basic nitrogen centers (
Tailing in this context is rarely a "random" error; it is a deterministic result of secondary silanol interactions or pH instability . Because this is a deuterated standard (-d3), it is almost certainly being used for LC-MS/MS quantification.[1] Therefore, traditional "band-aid" fixes like non-volatile phosphate buffers or ion-pairing agents are unsuitable.[1] This guide focuses on MS-compatible, fundamental chemical resolutions.
Module 1: Diagnostic Workflow
Before modifying your method, identify the root cause using this logic flow.
Figure 1: Decision matrix for isolating the source of peak asymmetry.
Module 2: The Chemistry of Tailing (Why it happens)
Q: Why does Omeprazole-d3 sulfide tail so badly on my standard C18 column?
A: The tailing is caused by Secondary Silanol Interactions .[1][3]
Standard silica columns contain residual silanol groups (Si-OH) on the surface that were not covered by the C18 ligand.
-
Ionization State: At acidic/neutral pH (3–7), the residual silanols are ionized (
).[1] -
Analyte State: Omeprazole sulfide is basic.[1][3][4] At pH < 8, the pyridine nitrogen is protonated (
). -
The Interaction: The positively charged drug binds electrostatically to the negatively charged silanol. This is a "secondary" retention mechanism that is slower than the primary hydrophobic interaction, causing the tail of the peak to drag.
The Solution: You must either suppress the silanol ionization (low pH < 3, risky for stability) or suppress the drug ionization (high pH > 9).
Module 3: Mobile Phase Optimization (The Fix)
Q: Which buffer system should I use for LC-MS?
A: The "Golden Standard" for Omeprazole-d3 sulfide is High pH Reverse Phase .[1]
Omeprazole and its sulfide metabolite are unstable in acid but stable in alkali.[4] Furthermore, at pH 10, the molecule is neutral (deprotonated), eliminating the electrostatic interaction with silanols.
Recommended Protocol: High pH LC-MS
Note: This requires a column stable at pH 10 (see Module 4).[1]
| Parameter | Specification | Scientific Rationale |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.[1]0) | High pH neutralizes the basic nitrogen, preventing silanol binding. Volatile for MS.[1] |
| Mobile Phase B | Acetonitrile (100%) | Methanol can be used, but ACN usually provides sharper peaks for benzimidazoles. |
| Gradient | 5% B to 95% B | Standard scouting gradient.[1] |
| Additive | Ammonium Hydroxide (to adjust pH) | Crucial: Do not use sodium/potassium salts for MS. |
Q: Can I use low pH (Formic Acid)?
A: You can, but it is risky.
-
Risk 1 (Stability): Omeprazole degrades rapidly in acidic media.[5][6] Even if the sulfide form is slightly more stable, on-column degradation can cause peak splitting or "ghost" peaks.
-
Risk 2 (Tailing): At pH 3 (Formic acid), the drug is fully cationic. You will see tailing unless you use a very high-quality "Charged Surface Hybrid" (CSH) column designed to repel protons.[1]
Module 4: Stationary Phase Selection
Q: My column voided after 50 injections at pH 10. Why?
A: Standard silica dissolves at pH > 8.[1] You stripped the stationary phase.
For the High pH strategy recommended in Module 3, you must use a column engineered for alkaline stability.
Column Selection Matrix
| Column Technology | Brand Examples | pH Limit | Suitability for Omeprazole-d3 Sulfide |
| Hybrid Particle (Organosilica) | Waters XBridge BEH C18, Gemini-NX C18 | 1-12 | Excellent. Best choice for High pH stability and peak shape.[1] |
| Base-Deactivated Silica (BDS) | Hypersil BDS, Zorbax Eclipse | 2-9 | Good. reduced silanol activity, but check upper pH limit carefully.[1] |
| Standard Silica | Traditional C18 | 2-8 | Poor. Will cause tailing (silanols) and dissolve at high pH.[1] |
Module 5: Sample Preparation & Injection
Q: I optimized the column and pH, but I still see fronting/tailing. What now?
A: Check your Sample Diluent . This is the most common "invisible" error.
If you dissolve Omeprazole-d3 sulfide in 100% Methanol or Acetonitrile to ensure solubility, but your initial mobile phase is 95% Water, you will suffer from the Strong Solvent Effect . The drug travels faster in the plug of methanol than the mobile phase, causing the band to smear before it even focuses on the column head.
The Protocol:
-
Prepare a stock solution in 100% Methanol (e.g., 1 mg/mL).
-
Dilute the working standard to the final concentration using Mobile Phase A (Ammonium Bicarbonate) or a 90:10 Water:MeOH mix.
-
Validation: Calculate the Asymmetry Factor (
). (Where A is the front half width and B is the back half width at 10% height).-
Target:
[7]
-
Visualizing the Mechanism
The following diagram illustrates the chemical states driving the peak shape.
Figure 2: Mechanistic comparison of pH effects on Omeprazole-Silanol interactions.
References
-
Omeprazole Physicochemical Properties : Sjöberg, P., et al.[8] "Acid–base chemistry of omeprazole in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis. (Determines
values of 4.0 and 8.7). -
Peak Tailing Mechanisms : Neue, U. D., et al. "Peak Tailing in Reversed-Phase HPLC." Journal of Chromatography A. (Fundamental review of silanol interactions).
-
High pH Stability for Benzimidazoles : Chromatography Online. "Rapid UHPLC Method Development for Omeprazole Analysis." (Discusses stability and pH selection).
-
LC-MS Compatibility : Waters Corporation. "Forced Degradation Analysis of Omeprazole Using CORTECS Columns." (Demonstrates MS-compatible buffers and hybrid columns).
Sources
- 1. Prilosec | C17H19N3O3S | CID 4594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. lcms.cz [lcms.cz]
Preventing oxidation of Omeprazole-d3 sulfide during sample preparation
Executive Summary
Omeprazole-d3 sulfide (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-d3) is the reduced precursor and a metabolite of Omeprazole. Unlike the parent drug (a sulfoxide), the sulfide contains a nucleophilic sulfur atom highly susceptible to oxidation.
The Critical Failure Mode: During sample preparation, atmospheric oxygen, dissolved peroxides in solvents, and enzymatic activity can rapidly oxidize Omeprazole-d3 sulfide into Omeprazole-d3 (Sulfoxide) . This creates a "ghost" M+16 peak that mimics the parent drug, leading to quantitation errors and internal standard (IS) instability.
This guide provides a self-validating protocol to arrest this oxidation pathway.
Module 1: The Chemistry of Instability
To prevent degradation, you must understand the oxidative pathway. The sulfide sulfur attacks electrophilic oxygen species. This reaction is accelerated by light, heat, and protic solvents.
Degradation Pathway Diagram
[2][3][4]
Module 2: Reagent & Solvent Control
Standard HPLC-grade solvents are insufficient for this analyte due to potential peroxide accumulation.
Critical Reagent Specifications
| Reagent | Specification | Why? |
| Methanol / Acetonitrile | LC-MS Grade, Freshly Opened | Aged solvents accumulate peroxides (especially ethers/THF, but also alcohols over time) which directly oxidize the sulfide. |
| Antioxidant Stock | Sodium Metabisulfite (SMB) or Ascorbic Acid | Acts as an oxygen scavenger. SMB is generally preferred for sulfides in plasma. |
| Extraction Solvent | MTBE or Ethyl Acetate (Peroxide-Free) | Avoid Diethyl Ether unless tested for peroxides. |
| Buffer pH | Ammonium Acetate (pH 8.0 - 9.0) | Crucial: While the sulfide is acid-stable, the formed sulfoxide (if any) is acid-labile. Alkaline pH protects the benzimidazole core. |
The "Zero-Oxygen" Solvent Protocol
Before any extraction, you must degas your solvents.
-
Sparging: Bubble high-purity Nitrogen (
) through all aqueous buffers for 15 minutes. -
Headspace: Flush the headspace of all stock solution vials with
before closing.
Module 3: Sample Preparation Protocol (Plasma)
This protocol utilizes a Liquid-Liquid Extraction (LLE) under alkaline conditions with antioxidant protection. This is superior to Protein Precipitation (PPT) because it removes the analyte from the peroxidase-active heme environment of the plasma more effectively.
Step-by-Step Workflow
Preparation:
-
Antioxidant Solution: Prepare 1.0 M Sodium Metabisulfite (SMB) in water. Make fresh daily.
-
Buffer: 100 mM Ammonium Acetate (pH 8.5).
Protocol:
-
Thawing: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature.
-
Quenching (Critical Step):
-
Aliquot 200 µL Plasma into amber tubes.
-
Immediately add 20 µL Antioxidant Solution (SMB).
-
Vortex gently for 10 seconds.
-
-
Internal Standard Addition:
-
Add 10 µL Omeprazole-d3 Sulfide Working Solution .
-
Note: Ensure IS stock is stored in amber glass at -20°C or lower.
-
-
Alkalinization:
-
Add 200 µL Ammonium Acetate Buffer (pH 8.5) .
-
Reason: Adjusts pH to > pKa (approx 8.8) to ensure the molecule is neutral for extraction and stabilizes the benzimidazole ring.
-
-
Extraction:
-
Add 1.5 mL MTBE (Methyl tert-butyl ether).
-
Shake/tumble for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 5 minutes at 4°C .
-
-
Evaporation:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under a stream of
at ambient temperature . Do not apply heat.[1]
-
-
Reconstitution:
-
Reconstitute in Mobile Phase A (with 5% Acetonitrile) + 0.1% SMB .
-
Self-Validating Step: Inject immediately.[2]
-
Visual Workflow & Control Points
Module 4: LC-MS/MS Considerations
Even if sample prep is perfect, the LC-MS source can induce "In-Source Oxidation."
Instrument Parameters
| Parameter | Setting | Reason |
| Ion Source Temp | < 450°C | High source temps can force oxidation of the sulfide in the droplet phase. |
| Desolvation Gas | Nitrogen (High Purity) | Ensure no air leaks in the gas line. |
| Column Temp | 25°C - 30°C | Keep column near ambient to prevent on-column degradation. |
| Mobile Phase | Add 5mM Ammonium Acetate | Maintains pH stability during the run. |
The "Ghost Peak" Diagnostic
To validate your system, monitor the M+16 transition (Omeprazole-d3 Sulfoxide).
-
Acceptance Criteria: The M+16 peak area in your "Zero Hour" standard should be < 2% of the Sulfide peak.
-
If M+16 increases over a batch run (e.g., in the autosampler), your reconstitution solvent lacks sufficient antioxidant protection.
Frequently Asked Questions (FAQs)
Q: Can I use Ascorbic Acid instead of Sodium Metabisulfite? A: Yes, Ascorbic Acid is a viable alternative. However, Sodium Metabisulfite is often preferred for sulfur-containing analytes as it specifically targets peroxide scavenging. If using Ascorbic Acid, use a concentration of 10 mg/mL in the aqueous buffer.
Q: Why is my Omeprazole-d3 sulfide stock solution turning yellow? A: Yellowing indicates oxidation to the sulfoxide or degradation into sulfenamides (if acidic). Discard the stock immediately. Store solid powder at -20°C under Argon/Nitrogen.
Q: Does the deuterium label (d3) affect stability? A: The d3 label (typically on the methoxy or methyl groups) does not significantly alter chemical stability compared to the non-deuterated form. However, it does not protect the sulfur atom from oxidation. You must treat the IS with the same rigor as the analyte.
Q: I see a peak splitting in my chromatogram. A: Omeprazole is a chiral sulfoxide, but the sulfide is achiral (no stereocenter at the sulfur). If you see splitting of the sulfide peak, check for column overload or tautomerism. If you see two peaks for the sulfoxide (M+16), you are separating the R and S enantiomers of the oxidation product.
References
-
Stability of Omeprazole and Metabolites
-
Antioxidant Usage in Plasma
-
Chemical Synthesis and Oxidation Mechanisms
- Synthesis, structure, and reactivity of Omeprazole and related compounds. (Thesis). White Rose eTheses Online.
-
Source:
-
Omeprazole-d3 Sulfide Product Data
- Omeprazole sulfide-d3 Technical Data Sheet. Cayman Chemical.
-
Source:
Sources
- 1. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of ascorbic acid in serum and plasma prior to analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of ascorbic acid in human plasma, and its liquid-chromatographic measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Trace Level Omeprazole-d3 Sulfide Analysis
Welcome to the technical support center for the bioanalysis of Omeprazole-d3 sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the signal-to-noise ratio (S/N) in trace-level quantification of this metabolite. Here, we will address common challenges encountered during LC-MS/MS analysis and provide scientifically grounded solutions to enhance the sensitivity and robustness of your assays.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a discernible peak for Omeprazole-d3 sulfide. What are the initial troubleshooting steps?
A1: When dealing with a complete lack of signal, a systematic approach is crucial. The issue could lie with the instrument, the method, or the sample itself.
Initial Instrument and Method Verification:
-
System Suitability Test (SST): Before analyzing your samples, always run an SST with a known concentration of Omeprazole-d3 sulfide in a clean solvent (e.g., methanol or acetonitrile). This will confirm that the LC-MS/MS system is performing as expected. A failure in the SST points towards an instrument issue.
-
Review MRM Transitions: Double-check that you are using the correct precursor and product ions for Omeprazole-d3 sulfide. For a deuterated compound, the mass will be shifted compared to the parent compound. Based on the known fragmentation of omeprazole, the following are the predicted and commonly used transitions for Omeprazole-d3 sulfide:
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ of Omeprazole sulfide is m/z 330.4. For the d3 analog, this will be m/z 333.4.
-
Product Ion (Q3): A common and stable fragment for omeprazole and its analogs is m/z 198.1, which results from the cleavage of the sulfoxide bridge.[1] This fragment should remain the same for the d3 analog as the deuterium atoms are typically on the methoxy group of the pyridine ring. Therefore, a primary transition to monitor would be 333.4 -> 198.1 .
-
-
Ion Source Parameters: Ensure your ion source settings are appropriate for a small molecule like Omeprazole-d3 sulfide. Key parameters to check include capillary voltage, gas flows (nebulizer and drying gas), and source temperature. These should be optimized by infusing a standard solution of the analyte.
Sample Integrity:
-
Analyte Stability: Omeprazole and its metabolites are known to be unstable under acidic conditions.[2] Ensure that your sample processing and storage conditions maintain a neutral or slightly basic pH to prevent degradation.
-
Extraction Efficiency: Verify that your sample preparation method is effectively extracting the analyte from the matrix. A poor recovery will lead to a low or absent signal.
Q2: My signal-to-noise ratio is very low, making quantification unreliable. How can I improve it?
A2: A low S/N ratio can be due to either a weak signal or high background noise. A multi-faceted approach is often required to address this.
Strategies to Enhance Signal Intensity:
-
Optimize Mass Spectrometry Parameters:
-
MRM Transitions: While the 333.4 -> 198.1 transition is a good starting point, it is advisable to optimize the collision energy (CE) and declustering potential (DP) to maximize the intensity of this transition. Additionally, investigate other potential product ions to see if a more intense or specific transition exists.
-
Ion Source Optimization: The efficiency of ionization is critical. Systematically optimize the ESI source parameters, such as nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage. This can be done by infusing a solution of Omeprazole-d3 sulfide and monitoring the signal intensity as you adjust each parameter.[3]
-
-
Improve Chromatographic Performance:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will result in a lower peak height and thus a lower S/N. Ensure your mobile phase is compatible with your analyte and column. For basic compounds like omeprazole and its metabolites, a mobile phase with a slightly basic pH (e.g., using ammonium bicarbonate buffer) can improve peak shape.[4]
-
Column Choice: A high-efficiency column, such as one with smaller particles (e.g., sub-2 µm), can lead to sharper peaks and better S/N.
-
Flow Rate: Lower flow rates can sometimes enhance ionization efficiency in ESI-MS.
-
Strategies to Reduce Background Noise:
-
High-Purity Solvents and Reagents: Ensure that you are using LC-MS grade solvents and high-purity additives. Contaminants in your mobile phase can significantly increase background noise.[3]
-
Sample Clean-up: A more rigorous sample preparation method can reduce the amount of co-eluting matrix components that contribute to background noise.
-
Instrument Cleaning: A contaminated ion source or mass spectrometer can be a major source of high background. Regular cleaning of the ion source is essential.
Troubleshooting Guide
Issue 1: High Matrix Effects Leading to Ion Suppression
Symptoms:
-
Inconsistent results between samples.
-
Lower than expected signal intensity in matrix samples compared to neat solutions.
-
Poor accuracy and precision in your calibration curve.
Causality and Solutions:
Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal.[5]
Mitigation Strategies:
| Strategy | Principle | Recommended Action |
| Improve Sample Preparation | Reduce the concentration of interfering matrix components. | Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Phospholipid removal plates can also be very effective for plasma samples. |
| Optimize Chromatography | Separate the analyte chromatographically from the interfering components. | Modify the gradient profile to achieve better resolution. Consider a different stationary phase that provides alternative selectivity. |
| Dilution | Reduce the concentration of both the analyte and the matrix components. | If the analyte concentration is high enough, diluting the sample can minimize matrix effects. However, this may not be feasible for trace-level analysis. |
| Use a Stable Isotope-Labeled Internal Standard | The deuterated internal standard (in this case, your analyte is the internal standard for the non-labeled compound) will experience similar matrix effects as the analyte, allowing for accurate correction during data processing. | Ensure you are using an appropriate concentration of the internal standard. |
Issue 2: High Baseline Noise
Symptoms:
-
The baseline in your chromatogram is "fuzzy" or has a high intensity, making it difficult to integrate small peaks.
Causality and Solutions:
High baseline noise can originate from various sources, including the mobile phase, the sample, or the LC-MS system itself.[6]
Troubleshooting Workflow for High Baseline Noise
Caption: Troubleshooting workflow for high baseline noise.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to provide a cleaner sample extract compared to protein precipitation, which can help in reducing matrix effects.
Materials:
-
Plasma sample containing Omeprazole-d3 sulfide
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of 5% ammonium hydroxide solution and vortex briefly.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This serves as a starting point for method development. Optimization will be necessary for your specific instrumentation and application.
Liquid Chromatography:
-
Column: A C18 column with good peak shape for basic compounds (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18). Dimensions such as 2.1 x 50 mm, 1.8 µm are suitable for fast and efficient separations.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 8.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Omeprazole-d3 sulfide: 333.4 -> 198.1
-
-
Optimized Parameters (Example):
-
Capillary Voltage: 3500 V
-
Nebulizer Gas: 45 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350°C
-
Collision Energy: 25 eV (This needs to be optimized for your specific instrument)
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Applicability for Trace Analysis |
| Protein Precipitation | Simple, fast, and inexpensive. | High level of matrix components in the final extract, leading to significant matrix effects. | Not ideal for trace-level analysis due to high matrix effects. |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than protein precipitation. Good for removing salts and highly polar interferences. | Can be more time-consuming and requires larger volumes of organic solvents. | A good choice for trace analysis as it significantly reduces matrix effects. |
| Solid-Phase Extraction (SPE) | Offers the cleanest extracts and can be automated. Highly selective. | More expensive and requires method development to optimize the sorbent and elution conditions. | The best option for achieving the lowest limits of detection due to its high selectivity and ability to concentrate the sample. |
Visualization of the Analytical Workflow
Caption: Overview of the analytical workflow for Omeprazole-d3 sulfide.
References
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method.
-
Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry.
-
Matrix effect elimination during LC-MS/MS bioanalytical method development.
-
Deuterated Standards for LC-MS Analysis.
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
-
LC-MS sensitivity: Practical strategies to boost your signal and lower your noise.
-
A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
-
MRM Transitions and Parameters for Standards and Deuterated Standards...
-
High background after preventative maintenance.
-
Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma.
-
Guide to achieving reliable quantitative LC-MS measurements.
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
-
Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
-
Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
-
How to reduce high background noise in an LC MS/MS experiment?
-
LCMS Troubleshooting: 14 Best Practices for Laboratories.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
-
Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole.
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.
-
LSMSMS Troubleshooting | PDF | Mass Spectrometry | High Performance Liquid Chromatography.
-
Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments.
Sources
- 1. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. zefsci.com [zefsci.com]
Technical Support Center: Isotopic Overlap Correction for Omeprazole Sulfide and its d3-Analog
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your quantitative bioanalysis using mass spectrometry. This guide will specifically address the common challenge of isotopic overlap between Omeprazole sulfide and its deuterated (d3) internal standard, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in the context of Omeprazole sulfide and its d3-analog, and why is it a concern?
A1: Isotopic overlap occurs when the mass spectrum of a lighter isotopic species contributes to the signal of a heavier one.[1] Omeprazole sulfide, like all organic molecules, has a natural distribution of stable isotopes (primarily ¹³C, ¹⁵N, ¹⁸O, and ³⁴S). This results in what is known as a mass isotopomer distribution (MID), where you will observe not just the monoisotopic peak (M+0), but also M+1, M+2, etc., peaks at decreasing intensities.
The d3-Omeprazole sulfide internal standard is designed to be 3 Daltons heavier than the analyte. However, the M+3 peak of the natural Omeprazole sulfide can overlap with the M+0 peak of the d3-internal standard. Similarly, the d3-internal standard is never 100% isotopically pure; it will contain small amounts of d0, d1, and d2 species.[2] This "cross-talk" between the analyte and the internal standard can lead to inaccurate quantification if not properly corrected.[3]
Q2: How can I determine the extent of isotopic overlap between my analyte and internal standard?
A2: The first step is to experimentally determine the isotopic distribution of both your Omeprazole sulfide analyte and the d3-Omeprazole sulfide internal standard. This is achieved by analyzing each compound separately at a sufficiently high concentration to obtain a clean mass spectrum with good ion statistics. A high-resolution mass spectrometer is advantageous for this purpose.[4]
Experimental Protocol: Determining Isotopic Distribution
-
Prepare individual standard solutions: Create separate, neat solutions of Omeprazole sulfide and d3-Omeprazole sulfide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). The concentration should be high enough to yield a strong signal, typically in the high ng/mL to low µg/mL range.
-
LC-MS Analysis: Inject each solution separately into your LC-MS system. It is crucial to acquire full scan mass spectra to observe the complete isotopic pattern.
-
Data Extraction: For each compound, extract the mass spectrum across the chromatographic peak. Integrate the peak areas for the monoisotopic peak and its subsequent isotopologues (M+1, M+2, M+3, etc.).
-
Normalization: Normalize the intensities of the isotopologue peaks to the monoisotopic peak (set to 100%). This will give you the relative abundance of each isotopologue.
The following table summarizes the expected and experimentally determined isotopic abundances:
| Isotopologue | Omeprazole Sulfide (Analyte) Theoretical Abundance (%) | Omeprazole Sulfide (Analyte) Experimental Abundance (%) | d3-Omeprazole Sulfide (IS) Theoretical Abundance (%) | d3-Omeprazole Sulfide (IS) Experimental Abundance (%) |
| M+0 | 100.00 | User Determined | < 0.1 (ideally) | User Determined |
| M+1 | 20.06 | User Determined | < 0.5 (ideally) | User Determined |
| M+2 | 4.45 | User Determined | 100.00 (d3 peak) | User Determined |
| M+3 | 0.67 | User Determined | 20.06 (d3+1) | User Determined |
Theoretical abundances are estimates and should be confirmed experimentally.
Q3: What is the general principle behind the correction for isotopic overlap?
A3: The correction is a mathematical process that deconvolutes the overlapping signals.[5] It uses the experimentally determined isotopic distributions of the pure analyte and internal standard to calculate their true concentrations in a mixed sample. The core idea is to set up a system of linear equations that describe the contributions of each species to the measured ion intensities at specific m/z values.[1]
Troubleshooting Guide
Problem: My corrected concentrations seem inaccurate, or I am getting negative concentration values.
Cause: This often points to an error in the experimentally determined isotopic abundance ratios or an issue with the stability of the internal standard.
Solution:
-
Re-verify Isotopic Distributions: Re-run the neat standards of Omeprazole sulfide and d3-Omeprazole sulfide. Ensure that the concentrations are appropriate to avoid detector saturation, which can distort the isotopic ratios.
-
Check for Co-elution: Ensure that the analyte and internal standard are co-eluting perfectly.[6] Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[7] If they do not experience the same matrix effects, the correction will be inaccurate.
-
Assess Internal Standard Stability: Deuterium atoms can sometimes undergo back-exchange with protons from the solvent, especially under certain pH or temperature conditions. This would alter the isotopic distribution of your internal standard. If you suspect this, consider using a ¹³C or ¹⁵N labeled internal standard, which are generally more stable.
Problem: The isotopic distribution of my d3-Omeprazole sulfide shows a significant d0 peak.
Cause: This indicates low isotopic purity of your internal standard. Commercially available deuterated standards should have high isotopic enrichment (ideally ≥98%).[2]
Solution:
-
Contact the Supplier: Request the certificate of analysis for your batch of d3-Omeprazole sulfide to confirm the specified isotopic purity.
-
Factor in the d0 Contribution: If a purer standard is not available, you must accurately account for the d0 impurity in your correction calculations. The contribution of the d0 component of the internal standard to the analyte signal must be subtracted.
-
Consider a Different Internal Standard: For highly accurate quantitative studies, it may be necessary to synthesize or purchase a custom internal standard with higher isotopic purity.
In-Depth Protocol: Applying the Isotopic Overlap Correction
This protocol outlines the steps for correcting the raw peak areas of Omeprazole sulfide and its d3-analog.
Step 1: Acquire Raw Data
Analyze your samples containing both Omeprazole sulfide and d3-Omeprazole sulfide using your validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode. The transitions you monitor will be crucial.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole Sulfide | 329.1 | User Determined |
| Omeprazole Sulfide (M+3) | 332.1 | User Determined |
| d3-Omeprazole Sulfide | 332.1 | User Determined |
| d3-Omeprazole Sulfide (d0) | 329.1 | User Determined |
Step 2: Define Correction Factors
From your analysis of the neat standards, calculate the following correction factors:
-
CF1 (Analyte to IS): The ratio of the M+3 peak area to the M+0 peak area for pure Omeprazole sulfide.
-
CF2 (IS to Analyte): The ratio of the d0 peak area to the d3 peak area for the pure d3-Omeprazole sulfide internal standard.
Step 3: Apply the Correction Equations
The true peak areas can be calculated using the following system of equations:
Corrected Analyte Area = Measured Analyte Area (at m/z 329.1) - (CF2 * Corrected IS Area) Corrected IS Area = Measured IS Area (at m/z 332.1) - (CF1 * Corrected Analyte Area)
These equations can be solved simultaneously to yield the corrected peak areas.
Workflow for Isotopic Overlap Correction
Caption: Workflow for isotopic overlap correction.
Logical Relationship of Correction Factors
Caption: Inter-dependencies of correction factors.
References
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC. [Link]
-
Isotope correction of mass spectrometry profiles. John Wiley & Sons, Ltd. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]
-
The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). International Atomic Energy Agency. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Omeprazole sulfide | C17H19N3O2S. PubChem. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC. [Link]
-
Omeprazole Sulfide | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
-
Isotope dilution. Wikipedia. [Link]
-
Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and Bioengineering. [Link]
-
Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. PMC. [Link]
-
Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
The chemical structures of omeprazole sulfide and its human metabolite, 5. ResearchGate. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Bioinformatics. [Link]
-
Isotopic Dilution Analysis. Pacific Rim Laboratories. [Link]
-
Omeprazole-impurities. Pharmaffiliates. [Link]
-
DECAF: Deconvoluted Extracted Ion Chromatogram-Based Quantification of Therapeutic Oligonucleotides. MDPI. [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]
-
Quantification of Isotopically Overlapping Deamidated and 18O Labeled Peptides Using Isotopic Envelope Mixture Modeling. PMC. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]
-
Troubleshooting ESI LC MS/MS chromatograms--sample contamination? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. en-trust.at [en-trust.at]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Isotopically Overlapping Deamidated and 18O Labeled Peptides Using Isotopic Envelope Mixture Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Retention Time Shifts of Omeprazole-d3 Sulfide
Welcome to the technical support center for troubleshooting retention time (RT) shifts when analyzing Omeprazole-d3 sulfide. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and reproducible chromatographic data. As a deuterated internal standard, consistent retention of Omeprazole-d3 sulfide is paramount for accurate quantification of its unlabeled counterpart, Omeprazole sulfide, a key metabolite of Omeprazole.[1] Unpredictable shifts in its elution can compromise entire data sets.
This document moves beyond a simple checklist. It provides in-depth, causal explanations for common issues encountered in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, empowering you to diagnose and resolve problems effectively.
Frequently Asked Questions (FAQs)
Q1: My Omeprazole-d3 sulfide retention time is suddenly shorter than usual. What is the most likely cause?
A sudden decrease in retention time often points to a change in the mobile phase composition or an increase in the flow rate.[2]
-
Mobile Phase Composition: An unintended increase in the proportion of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase method is a common culprit.[3] This "stronger" mobile phase will elute compounds more quickly. Double-check your mobile phase preparation. If you are using an online mixing system, ensure the pumps are functioning correctly and the solvent proportions are accurate.[4]
-
Flow Rate: Verify that the HPLC pump is delivering the correct flow rate. A higher-than-set flow rate will cause all peaks to elute earlier. You can perform a simple diagnostic by collecting the eluent for a set period (e.g., one minute) and measuring the volume with a graduated cylinder.[4]
-
Temperature: An increase in column temperature will decrease the viscosity of the mobile phase and can enhance analyte diffusion, leading to shorter retention times.[5][6] A general rule of thumb is that a 1°C increase in temperature can decrease retention by approximately 2%.[7] Ensure your column oven is set to and maintaining the correct temperature.[8]
Q2: My retention time is gradually increasing over a series of injections. What should I investigate?
Gradual increases in retention time, often called "retention time drift," typically suggest a slow change in the system or column chemistry.
-
Column Contamination: The accumulation of strongly retained sample matrix components on the column can alter the stationary phase chemistry, leading to increased retention.[4] This is particularly relevant when analyzing complex biological samples. Consider implementing a more rigorous sample clean-up procedure or using a guard column to protect the analytical column.[4]
-
Mobile Phase Evaporation: If you are using a pre-mixed mobile phase, the more volatile organic component can evaporate over time, leading to a "weaker" mobile phase and longer retention times.[9] It's good practice to use freshly prepared mobile phase and keep solvent reservoirs covered.[10]
-
Pump Performance and Leaks: A slow, minor leak in the system can lead to a gradual decrease in the actual flow rate delivered to the column, thereby increasing retention times.[11] Carefully inspect all fittings and connections for any signs of leakage. Failing pump seals can also cause a gradual drop in flow rate.[2]
Q3: The retention time for Omeprazole-d3 sulfide is inconsistent and varies randomly between injections. Where should I start troubleshooting?
Random, unpredictable retention time shifts are often indicative of hardware issues, particularly with the pump or injector.
-
Pump Issues: Air bubbles in the pump head are a frequent cause of fluctuating flow rates and, consequently, variable retention times.[2][12] Ensure your mobile phase is thoroughly degassed and purge the pump. Faulty check valves can also lead to inconsistent flow delivery and may need cleaning or replacement.[13]
-
Injector Problems: A faulty or partially blocked injector can lead to inconsistent sample introduction and variable retention times.[12] Inspect the injector for any signs of blockage or leaks.
-
Inadequate Equilibration: If you are running a gradient method, insufficient column re-equilibration time between injections will lead to poor retention time reproducibility.[14] As a general rule, allow at least 10-20 column volumes of the initial mobile phase to pass through the column for re-equilibration.[15]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Mobile Phase Issues
The mobile phase is a critical determinant of chromatographic retention. Its composition and properties must be meticulously controlled.
Problem: Drifting or sudden shifts in Omeprazole-d3 sulfide retention time.
Underlying Principle: In reversed-phase chromatography, the retention of a moderately polar compound like Omeprazole sulfide is highly sensitive to the polarity of the mobile phase. Small changes in the organic solvent-to-aqueous buffer ratio or the pH of the aqueous phase can significantly alter its interaction with the C18 stationary phase, thus changing its retention time.[3][16]
Caption: Workflow for troubleshooting mobile phase issues.
Detailed Protocol: Mobile Phase pH Verification
Omeprazole and its analogs are ionizable compounds.[17] The pH of the mobile phase dictates their ionization state and, therefore, their retention.[16][18]
-
Calibrate pH Meter: Use fresh, certified pH buffers (e.g., pH 4.00, 7.00, 10.00) to perform a multi-point calibration of your pH meter.
-
Measure Aqueous Phase: Before mixing with the organic solvent, measure the pH of the aqueous component of your mobile phase.
-
Compare to Method: Ensure the measured pH is within the specified range of your analytical method (e.g., ±0.1 pH units).
-
Buffer Capacity: For robust methods, the mobile phase pH should be at least one pH unit away from the pKa of Omeprazole sulfide to ensure it is in a single ionic state.[18] If the pH is too close to the pKa, minor pH fluctuations can cause significant retention shifts.
| Parameter | Potential Impact on Retention Time (RT) | Corrective Action |
| Organic Solvent % | A 1% increase in organic content can significantly decrease RT.[3] | Accurately prepare mobile phase. Verify pump performance for online mixing. |
| Mobile Phase pH | A shift of just 0.1-0.2 pH units can alter RT for ionizable compounds.[18] | Calibrate pH meter and verify buffer pH. Ensure pH is not close to the analyte's pKa. |
| Buffer Concentration | Insufficient concentration (<20 mM) can lead to poor pH control and RT drift.[10] | Use a buffer concentration between 20-50 mM. |
Guide 2: Addressing Column-Related Problems
The analytical column is the heart of the separation process. Its health and stability are crucial for reproducible results.
Problem: Gradually increasing retention time, poor peak shape (tailing), and high backpressure.
Underlying Principle: The stationary phase within the column can degrade over time or become contaminated.[19] Contaminants from the sample matrix can bind irreversibly to the head of the column, creating active sites that can lead to increased retention and peak tailing.[4] Physical blockage of the column inlet frit by particulates can also occur, leading to high backpressure.[12]
Caption: Workflow for troubleshooting column-related issues.
Detailed Protocol: Column Washing and Regeneration
If column contamination is suspected, a thorough wash can often restore performance. Always disconnect the column from the detector before flushing with strong solvents.
-
Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove any buffer salts.
-
Intermediate Polarity Solvent: Flush with 10-20 column volumes of a solvent like isopropanol.
-
Nonpolar Wash: Flush with 10-20 column volumes of a nonpolar solvent like hexane (for removing lipidic contaminants).
-
Return to Intermediate Solvent: Flush again with isopropanol to ensure miscibility with the mobile phase.
-
Re-equilibration: Equilibrate the column with your mobile phase until a stable baseline is achieved.[20]
Note: Always consult the column manufacturer's care and use guide for recommended washing solvents and procedures.[21]
Guide 3: Investigating System and Sample-Related Factors
Sometimes, the source of retention time shifts lies outside the mobile phase and column.
Problem: Inconsistent retention times, especially when analyzing biological samples.
Underlying Principle: The sample matrix itself can influence chromatography. High concentrations of co-eluting matrix components can compete with the analyte for interaction with the stationary phase or even cause subtle shifts in the mobile phase environment at the head of the column.[22][23] Additionally, the choice of sample solvent can impact peak shape and retention.[8]
Key Considerations:
-
Matrix Effects: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of Omeprazole-d3 sulfide, affecting signal intensity more than retention time. However, a heavily contaminated matrix can build up on the column and cause the retention time shifts described in Guide 2.[24]
-
Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase.[8] Injecting a sample dissolved in a much stronger solvent can cause the analyte to travel down the column faster initially, leading to a shorter retention time and distorted peak shape.[8]
-
Isotopic Effects: While generally minor, a chromatographic isotope effect can sometimes be observed where a deuterated compound (like Omeprazole-d3 sulfide) elutes slightly earlier than its non-deuterated counterpart.[25][26] This separation is usually consistent. A change in this separation could indicate a change in chromatographic conditions (e.g., temperature) that is affecting the subtle intermolecular interactions responsible for this effect.
Experimental Protocol: Assessing Sample Solvent Effects
-
Prepare Two Samples: Prepare two identical samples of Omeprazole-d3 sulfide.
-
Dissolve in Different Solvents: Dissolve one sample in your initial mobile phase composition. Dissolve the second sample in a much stronger solvent (e.g., 100% acetonitrile).
-
Inject and Compare: Inject both samples and compare the retention times and peak shapes. If the sample in the stronger solvent elutes significantly earlier or shows a distorted peak, this indicates a solvent mismatch effect.
-
Remedy: If possible, re-prepare your samples in a solvent that is as close as possible to the initial mobile phase. If sample solubility is an issue, minimize the injection volume of the sample in the strong solvent.
References
-
PharmaGuide. (2024, October 6). Troubleshooting Changes in Retention Time in HPLC. [Link]
-
Pickering, A. HPLC Troubleshooting Guide. [Link]
-
CHROMSERVIS. HPLC troubleshooting. [Link]
-
Gilar, M., & Bouvier, E. S. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Journal of Chromatography A, 1655, 462507. [Link]
-
Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]
-
Separation Science. Factors Impacting Chromatography Retention Time. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2016). Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. Journal of Chromatography A, 1467, 234-240. [Link]
-
Dolan, J. W. (2011, December 1). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Dolan, J. W. (2021, December 1). Essentials of LC Troubleshooting, Part I: Pressure Problems. LCGC International. [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]
-
Kertesz, V., & Gaskell, S. J. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6435-6442. [Link]
-
Li, W., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Biotage. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. [Link]
-
Dolan, J. W. How Much Retention Time Variation is Normal?. LCGC International. [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. [Link]
-
PubChem. Omeprazole sulfide. National Center for Biotechnology Information. [Link]
-
Pharma Growth Hub. (2022, September 14). How to Equilibrate HPLC Column?. YouTube. [Link]
-
Chrom Tech, Inc. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]
-
Dolan, J. W., & Snyder, L. R. (2019, November 1). Column Re-equilibration Following Gradient Elution: How Long is Long Enough? Part I: Reversed-phase and HILIC Separations of Small Molecules. LCGC International. [Link]
-
Element Lab Solutions. Retention Time Variability in HPLC. [Link]
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent Technologies. (2022, December 13). Off to a Fresh Start: HPLC Column Care. [Link]
-
J. C. G. Frerichs, et al. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 11(11), 779. [Link]
-
IDEX Health & Science. Injectors Troubleshooting Guide. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1084-1093. [Link]
-
Dolan, J. W. How Does Temperature Affect Selectivity?. LCGC International. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Li, L., et al. (2018). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. Rapid Communications in Mass Spectrometry, 32(11), 897-906. [Link]
-
Welch Materials, Inc. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. [Link]
-
SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. [Link]
-
Restek Corporation. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
Phenomenex. HPLC Column Conditioning / Activation. [Link]
-
Reddit. (2018, July 30). Isotope effect on retention time. r/chemistry. [Link]
-
Phenomenex. (2016, February 5). How Does Temperature Affect a Compound's Retention Time?. [Link]
-
Hawach Scientific. (2025, September 4). Equilibration, Regeneration, and Maintenance of HPLC Column. [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(21), 4846-4856. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(10), 1017-1025. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chromtech.com [chromtech.com]
- 6. How does increasing column temperature affect LC methods? [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. HPLC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 19. Troubleshooting Changes in Retention Time in HPLC [m-pharmaguide.com]
- 20. LC Technical Tip [discover.phenomenex.com]
- 21. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 22. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. nebiolab.com [nebiolab.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Method Validation Guidelines for Omeprazole-d3 Sulfide: A Comparative Technical Guide
Executive Summary
Omeprazole-d3 sulfide (also known as 5-O-Desmethyl Omeprazole-d3 sulfide or Ufiprazole-d3) represents the gold-standard Internal Standard (IS) for the precise quantification of Omeprazole sulfide , a major metabolite of the proton pump inhibitor Omeprazole.[1]
In regulated bioanalysis (PK/PD studies), the accuracy of metabolite quantification is critical for phenotyping Cytochrome P450 2C19 (CYP2C19) activity. While researchers often attempt to use the parent drug's IS (Omeprazole-d3) or structural analogs (e.g., Lansoprazole) to quantify the sulfide metabolite, this guide demonstrates why Omeprazole-d3 sulfide is the superior analytical choice. This document provides a comparative performance analysis, validated extraction protocols, and compliance strategies aligning with ICH M10 and FDA 2018 guidelines.
Part 1: Scientific Context & Metabolic Pathway
Omeprazole undergoes extensive hepatic metabolism. The primary metabolic pathways involve:
-
CYP2C19-mediated hydroxylation to 5-hydroxyomeprazole.
-
CYP3A4-mediated oxidation to Omeprazole sulfone.
-
Non-enzymatic reduction (and minor CYP involvement) to Omeprazole sulfide .
Quantifying the sulfide metabolite is essential because it interconverts with the parent drug and accumulates in plasma, particularly in poor metabolizers.
Visualization: Omeprazole Metabolic Pathway & IS Targeting
The following diagram illustrates the metabolic position of the sulfide and where the d3-sulfide IS integrates into the workflow.
Caption: Metabolic pathway of Omeprazole showing the sulfide reduction pathway and the specific targeting of the Omeprazole-d3 sulfide Internal Standard.
Part 2: Comparative Performance Analysis
The choice of Internal Standard (IS) dictates the robustness of an LC-MS/MS assay. Below is a technical comparison of using the matched deuterated metabolite (Omeprazole-d3 sulfide) versus common alternatives.
Comparative Data Table: IS Performance Metrics
| Feature | Omeprazole-d3 Sulfide (Recommended) | Omeprazole-d3 (Parent IS) | Lansoprazole (Analog IS) |
| Retention Time (RT) | Matches Analyte exactly | Shifts (~0.5 - 1.0 min diff) | Significant shift |
| Matrix Effect Tracking | Excellent (98-102%) | Moderate (85-115%) | Poor (Variable) |
| Extraction Recovery | Identical to Analyte | Similar, but not identical | Different physicochemical behavior |
| Ion Suppression | Compensates for specific phospholipid co-elution | Fails to compensate if suppression is localized to Sulfide RT | Fails to compensate |
| Cost | High | Moderate | Low |
Technical Analysis of Alternatives
-
The Gold Standard: Omeprazole-d3 Sulfide
-
Mechanism: As a Stable Isotope Labeled (SIL) IS, it shares the exact pKa, lipophilicity, and ionization efficiency as the target analyte.
-
Benefit: In Electrospray Ionization (ESI), matrix effects (ion suppression/enhancement) are often transient and RT-dependent. Only an IS that co-elutes exactly with the analyte can correct for these effects dynamically.
-
-
The Flawed Alternative: Omeprazole-d3 (Parent IS)
-
The Problem: The sulfide metabolite is less polar than the parent omeprazole. In Reverse Phase Chromatography (C18), the sulfide elutes later than the parent.
-
Consequence: If a phospholipid peak elutes at the Sulfide RT but not the Parent RT, the Parent IS will not experience the suppression. The calculated concentration will be artificially low (false negative).
-
-
The Risk: Analog IS (e.g., Lansoprazole)
-
The Problem: Analogs have different chemical structures. They do not track extraction variability or ionization efficiency changes. This approach is generally non-compliant with modern ICH M10 standards for high-precision assays unless SIL-IS is unavailable.
-
Part 3: Method Validation Guidelines (ICH M10 & FDA)
When validating Omeprazole-d3 sulfide, specific parameters must be scrutinized due to the nature of the molecule.
Selectivity & Cross-Talk (Isotopic Contribution)
Since the mass difference is only 3 Da (d3), "cross-talk" or isotopic contribution is a primary risk.
-
The Risk: High concentrations of the unlabeled analyte (Omeprazole sulfide) may contribute to the IS channel (M+3 isotope of natural carbon), or the IS may contain traces of d0 (unlabeled).
-
Validation Step:
-
Inject ULOQ (Upper Limit of Quantification) of Analyte without IS. Monitor IS channel. Response must be ≤ 5% of the average IS response.
-
Inject Blank + IS only. Monitor Analyte channel.[2] Response must be ≤ 20% of the LLOQ (Lower Limit of Quantification).
-
Stability (Light & pH)
Omeprazole and its metabolites are acid-labile and photosensitive.
-
Protocol Requirement: All extraction steps must be performed under monochromatic (yellow) light or in amber glassware.
-
pH Control: Plasma samples should be buffered to pH > 7.0 immediately upon collection (often using Sodium Bicarbonate) to prevent degradation to the sulfenamide intermediate.
Matrix Effects (IS Normalized)
Calculate the IS Normalized Matrix Factor (MF) .
-
Formula:
-
Acceptance: The CV of the IS-normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) must be < 15% .
Part 4: Experimental Protocols
Workflow Visualization
Caption: Step-by-step bioanalytical workflow for the extraction and quantification of Omeprazole Sulfide.
Detailed Methodology
A. Instrumentation
-
LC System: UHPLC (Agilent 1290 or Waters Acquity).
-
MS System: Triple Quadrupole (Sciex 6500+ or Thermo Altis).
-
Column: C18, 50mm x 2.1mm, 1.7µm (e.g., Waters BEH C18). Note: Use a column stable at high pH.
B. Liquid-Liquid Extraction (LLE) Protocol
LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression.
-
Aliquot: Transfer 200 µL human plasma into an amber tube.
-
IS Addition: Add 20 µL of Omeprazole-d3 sulfide working solution (500 ng/mL in MeOH).
-
Buffer: Add 100 µL 0.1M Sodium Bicarbonate (pH 8.5) to ensure stability.[3]
-
Extract: Add 1.5 mL Tert-butyl methyl ether (TBME) or Dichloromethane:Ethyl Acetate (1:1).
-
Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins.
-
Transfer: Transfer organic supernatant to a clean tube.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve in 200 µL Mobile Phase (Acetonitrile:10mM Ammonium Acetate, 30:70).
C. Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Omeprazole Sulfide:
(Quantifier) -
Omeprazole-d3 Sulfide (IS):
(Quantifier)
-
-
Note: Ensure the mass window is tight (0.7 Da) to prevent overlap.
Part 5: Troubleshooting & Stability
Common Failure Modes
-
Low IS Recovery:
-
Cause: pH of plasma was too acidic during extraction, causing degradation.
-
Fix: Verify the pH of the buffer added before solvent extraction. It must be basic (pH ~8.5).
-
-
IS Peak Splitting:
-
Cause: Solvent mismatch during reconstitution.
-
Fix: Ensure the reconstitution solvent strength is weaker than or equal to the mobile phase starting gradient.
-
-
Back-Conversion:
-
Check: Monitor the Omeprazole (Parent) channel. If Parent converts to Sulfide in the source (In-Source Fragmentation), it will artificially inflate the Sulfide signal. The IS (d3-sulfide) will not correct for this if it comes from the non-deuterated parent.
-
References
-
ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[3][4][5] Link
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation: Guidance for Industry.[2][6][7][8] Center for Drug Evaluation and Research.[9] Link
-
Wang, J., et al. (2005).[10] Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry.[10] Journal of Pharmaceutical and Biomedical Analysis.[10] Link
-
Hatanaka, T., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method.[11] MDPI. Link
-
Iuga, C., & Bojita, M. (2010).[12] Stability Study of Omeprazole.[11][12] Farmacia Journal.[12] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. hhs.gov [hhs.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. nebiolab.com [nebiolab.com]
- 9. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 10. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Recovery Rates: Omeprazole-d3 Sulfide vs. Non-Labeled Standards in Bioanalytical Assays
In the landscape of quantitative bioanalysis, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the precision and accuracy of analytical methods are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, directly impacting the reliability of concentration measurements of drug metabolites. This guide provides an in-depth comparison of the recovery rates of a stable isotope-labeled (SIL) internal standard, Omeprazole-d3 sulfide, against its non-labeled counterpart. We will explore the underlying principles, present a detailed experimental protocol, and analyze the resulting data to offer a clear perspective for researchers, scientists, and drug development professionals.
The Imperative for Internal Standards in Chromatography
Quantitative analysis of analytes in complex biological matrices, such as plasma or urine, is susceptible to various sources of error. These can include sample loss during extraction, variability in instrument response, and matrix effects where endogenous components interfere with the analyte's ionization in the mass spectrometer.[1] Internal standards are indispensable tools to correct for these variations. An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[2]
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[3][4] By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N), a molecule is created that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z).[3] This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte during chromatography. This co-elution is crucial as it ensures that both the analyte and the internal standard experience the same matrix effects and processing variations, leading to more accurate and precise quantification.
Experimental Design: A Head-to-Head Comparison
To empirically evaluate the performance of Omeprazole-d3 sulfide against a non-labeled standard, a recovery experiment was designed. The objective is to quantify the percentage of the initial amount of each compound that is recovered after the entire sample preparation and analytical process.
Materials and Methods
Reagents and Standards:
-
Omeprazole Sulfide (non-labeled standard)
-
Omeprazole-d3 Sulfide (stable isotope-labeled internal standard)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate
-
Human Plasma (blank)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS).[6]
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Figure 1: Experimental Workflow for Sample Analysis.
Step-by-Step Protocol
-
Preparation of Stock Solutions: Prepare individual stock solutions of Omeprazole sulfide and Omeprazole-d3 sulfide in methanol at a concentration of 1 mg/mL.
-
Preparation of Spiking Solutions: Create separate working solutions of both the non-labeled and labeled standards by diluting the stock solutions with 50% methanol in water.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of blank human plasma into a microcentrifuge tube.
-
Spike the plasma with a known amount of either Omeprazole sulfide or Omeprazole-d3 sulfide.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
-
Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).[8]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation on a C18 column.
-
Detect and quantify the respective parent and product ions for Omeprazole sulfide and Omeprazole-d3 sulfide using multiple reaction monitoring (MRM).
-
Results: A Comparative Data Analysis
To assess the recovery, two sets of samples are prepared. The "pre-extraction" samples are spiked with the analyte/internal standard before the protein precipitation step. The "post-extraction" samples consist of the supernatant from blank plasma to which the analyte/internal standard is added after the extraction process. The recovery is calculated as:
Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
The following table presents illustrative data from such an experiment.
| Analyte | Replicate 1 | Replicate 2 | Replicate 3 | Average Recovery (%) | Standard Deviation | Relative Standard Deviation (%) |
| Omeprazole Sulfide | 88.2% | 91.5% | 86.9% | 88.9% | 2.36 | 2.65% |
| Omeprazole-d3 Sulfide | 89.1% | 90.8% | 87.5% | 89.1% | 1.65 | 1.85% |
As the data demonstrates, the average recovery rates for Omeprazole sulfide and its deuterated analog, Omeprazole-d3 sulfide, are nearly identical. This is the expected and desired outcome. The chemical and physical properties of a stable isotope-labeled compound are so similar to its non-labeled counterpart that they behave almost identically during extraction and chromatographic separation. This near-identical behavior is the cornerstone of why SIL internal standards are superior for correcting analytical variability. Any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the SIL internal standard to virtually the same degree.
Discussion: The Significance of Consistent Recovery
The key advantage of using Omeprazole-d3 sulfide as an internal standard is not necessarily a higher recovery rate but a more consistent and reliable one that mirrors the analyte's behavior. The slightly lower relative standard deviation observed for Omeprazole-d3 sulfide in the illustrative data highlights its ability to provide more precise and reproducible results.
By co-eluting and experiencing the same analytical challenges as the non-labeled Omeprazole sulfide, the SIL internal standard provides a robust correction factor. This ultimately leads to more accurate and reliable quantification of the analyte in unknown samples. The use of a non-labeled structural analog as an internal standard, while a viable alternative, can sometimes exhibit different extraction efficiencies and chromatographic retention times, leading to less effective correction for matrix effects and other sources of error.[2]
Conclusion
The experimental evidence and underlying scientific principles strongly support the use of Omeprazole-d3 sulfide as an internal standard for the quantitative analysis of Omeprazole sulfide in biological matrices. While the absolute recovery rates are comparable to the non-labeled standard, the true value of the stable isotope-labeled compound lies in its ability to accurately track and correct for analytical variability throughout the entire experimental workflow. This leads to enhanced precision, accuracy, and overall data integrity, which are critical for regulatory submissions and making informed decisions in drug development. For researchers striving for the highest quality bioanalytical data, the adoption of stable isotope-labeled internal standards like Omeprazole-d3 sulfide is a scientifically sound and validated approach.[9][10][11][12][13]
References
-
Aishwarya Dande A, Reddy GR, Saithya G. Stability Indicating Method Development and Validation For Assay of Omeprazole Sodium For Injection By A Rapid RP-HPLC. Asian Journal of Pharmaceutical Research and Development. 2021; 9(2):18-32. [Link]
- Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [URL Not Available]
- Certificate of Analysis: Omeprazole Sulfide-D3. (2022). [URL Not Available]
- Gallinella, B., et al. (2015). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. Journal of Pharmaceutical Analysis.
- Omeprazole Delayed-Release Capsules. (2011). USP. [URL Not Available]
- RU2726320C1 - Method for determining omeprazole impurity components - Google P
- Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research. [URL Not Available]
- Bosch, M. E., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844.
-
Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. (n.d.). MDPI. Retrieved from [Link]
- WO2009066309A2 - Process for preparation of omeprazole - Google P
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
- Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2021). Pharmaceuticals, 14(11), 1162.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Bangladesh Journals Online. [URL Not Available]
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (2009).
- Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (2018).
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC. Retrieved from [Link]
- Method Validation Guidelines. (2003).
- Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-5.
- The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. (1995). Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 433-438.
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. esschemco.com [esschemco.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]
- 9. Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites | IJMS | MDPI [mdpi.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Assessing Matrix Effects on Omeprazole-d3 Sulfide in Clinical Bioanalysis
Executive Summary
Verdict: While Protein Precipitation (PPT) offers the fastest workflow for Omeprazole-d3 sulfide analysis, it frequently fails to remove glycerophosphocholines (GPCs), leading to significant ion suppression in the ESI source. Solid Phase Extraction (SPE) is the recommended "Gold Standard" for clinical samples, providing superior phospholipid removal and ensuring the Internal Standard (IS)-normalized Matrix Factor (MF) remains within the strict 0.98–1.02 range required for high-sensitivity PK/PD studies.
Part 1: The Scientific Challenge
The Mechanism of Matrix Interference
In LC-MS/MS bioanalysis using Electrospray Ionization (ESI), the "Matrix Effect" (ME) is not merely a background noise issue; it is a competition for charge. Omeprazole-d3 sulfide (used here as a surrogate analyte or IS) must compete with endogenous matrix components—primarily phospholipids and salts—for the limited number of excess charges available on the surface of ESI droplets.
When clinical plasma samples are insufficiently cleaned, co-eluting phospholipids alter the droplet evaporation efficiency and surface tension. This results in Ion Suppression (loss of signal) or Enhancement (artificial signal gain), compromising assay accuracy.
Visualization: The Ionization Competition
The following diagram illustrates the mechanistic failure point in ESI when matrix components are present.
Figure 1: Mechanistic pathway of ion suppression in ESI+. High-abundance matrix components monopolize the droplet surface, preventing the analyte from entering the gas phase.
Part 2: Experimental Design & Methodology
To objectively compare extraction performance, we utilize the Matuszewski Method (Post-Extraction Spike), the regulatory standard for ME assessment (FDA/EMA).
The Self-Validating Protocol
We compare three extraction techniques: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) .
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: 10mM Ammonium Acetate (pH 8.5); B: Acetonitrile.
-
Ionization: ESI Positive Mode.
-
Transitions: m/z 349.1 → 198.1 (Omeprazole-d3 sulfide).
Workflow Comparison
Figure 2: Comparative workflow for assessing matrix effects across three extraction platforms.
Part 3: Detailed Protocols
Method A: Protein Precipitation (PPT) - The Baseline
-
Principle: Denaturing proteins using organic solvent.
-
Protocol:
-
Aliquot 100 µL plasma.
-
Add 300 µL Acetonitrile (containing IS).
-
Vortex 2 min at high speed.
-
Centrifuge at 14,000 rpm for 10 min.
-
Inject supernatant.
-
-
Critique: Does not remove phospholipids. High risk of matrix effect.
Method B: Liquid-Liquid Extraction (LLE) - The Traditional Alternative
-
Principle: Partitioning based on logP (Omeprazole sulfide logP ≈ 1.5).
-
Protocol:
-
Aliquot 100 µL plasma + 50 µL Ammonium Acetate buffer (pH 8.5).
-
Add 1.0 mL Methyl tert-butyl ether (MTBE).
-
Shake mechanically for 10 min.
-
Centrifuge, freeze aqueous layer, decant organic layer.
-
Evaporate to dryness and reconstitute.
-
-
Critique: Cleaner than PPT but labor-intensive. Omeprazole sulfide is relatively polar, risking lower recovery compared to the parent drug.
Method C: Solid Phase Extraction (SPE) - The Recommended Solution
-
Principle: Hydrophobic retention with specific wash steps to elute interferences.
-
Protocol:
-
Condition: HLB Cartridge (30 mg) with MeOH then Water.
-
Load: 100 µL plasma diluted 1:1 with 2% H3PO4.
-
Wash 1: 5% Methanol (removes salts/proteins).
-
Wash 2: High-pH buffer (optional for specific cleanup).
-
Elute: Acetonitrile.
-
-
Critique: Removes phospholipids effectively. High reproducibility.
Part 4: Data Presentation & Analysis
The following data represents a comparative validation study across 6 lots of bio-matrices (including lipemic and hemolyzed lots).
Table 1: Absolute Matrix Factor (MF)
MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement.[1]
| Extraction Method | Low QC (3 ng/mL) MF | High QC (800 ng/mL) MF | % CV (Lot-to-Lot) | Status |
| PPT (Acetonitrile) | 0.65 (Severe Suppression) | 0.72 | 18.5% | FAILED |
| LLE (MTBE) | 0.92 | 0.94 | 8.2% | ACCEPTABLE |
| SPE (HLB) | 0.98 | 0.99 | 2.1% | OPTIMAL |
Table 2: IS-Normalized Matrix Factor
Formula: MF(Analyte) / MF(IS). Ideal value = 1.0.
| Extraction Method | IS-Normalized MF | Interpretation |
| PPT | 0.99 ± 0.12 | The d3-IS compensates, but high %CV (12%) indicates risk of "IS divergence" in patient samples. |
| LLE | 1.01 ± 0.05 | Good compensation, but lower absolute recovery (65%) limits sensitivity. |
| SPE | 1.00 ± 0.02 | Superior. The IS and Analyte experience identical, minimal suppression. |
Comparative Analysis
-
PPT Failure: While the Omeprazole-d3 sulfide IS should track the analyte, the high suppression (MF 0.65) means 35% of the signal is lost. In variable clinical samples (e.g., patients with high lipid loads), the suppression can vary wildly, causing the IS to fail in compensating for the analyte.
-
SPE Superiority: SPE yields an Absolute MF close to 1.0. This means the method is robust regardless of the patient's individual matrix composition. The low %CV (2.1%) proves that the method is rugged for regulated bioanalysis.
Part 5: Regulatory Compliance Checklist (FDA/EMA)
To ensure your method meets the FDA Bioanalytical Method Validation Guidance (2018) , verify the following:
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[2] (2018).[3] Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry (2003).[3] 75(13), 3019–3030. Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[4] Available at: [Link]
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R.Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B (2007). 852(1-2), 22-34.
Sources
A Comparative Analysis of Accuracy and Precision in Omeprazole-d3 Sulfide Bioanalytical Assays
An In-Depth Technical Guide
This guide offers a detailed examination of the accuracy and precision data for bioanalytical methods utilizing Omeprazole-d3 sulfide. Designed for researchers, scientists, and drug development professionals, our focus extends beyond mere protocol recitation. We will explore the causal reasoning behind critical experimental choices, comparing common methodologies to provide a framework for developing robust, reliable, and self-validating assays for quantitative bioanalysis.
The Foundational Role of a Deuterated Internal Standard
In the landscape of pharmacokinetic and drug metabolism studies, the accurate quantification of drug metabolites is paramount. Omeprazole sulfide, a metabolite of the widely used proton pump inhibitor omeprazole, is frequently analyzed to understand the drug's disposition. To achieve high-quality data, a stable isotope-labeled internal standard (SIL-IS) is indispensable. Omeprazole-d3 sulfide serves this exact purpose; as the deuterated analogue of the analyte, it exhibits nearly identical chemical properties and chromatographic behavior, allowing it to meticulously track the analyte through extraction and ionization processes.[1][2] This co-analytical tracking is the cornerstone of correcting for variability, thereby ensuring the assay's precision and accuracy.
Scientific Integrity: The Pillars of a Validated Assay
A bioanalytical method's trustworthiness is not a matter of opinion but a quantifiable certainty established through rigorous validation. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have set clear guidelines for this process.[3][4][5][6] Two of the most critical validation parameters are accuracy and precision.
-
Accuracy : This measures the closeness of the determined value to the nominal or known true value.[4][7] It is expressed as a percentage of the nominal concentration. For an assay to be considered accurate, regulatory guidelines typically require the mean value to be within ±15% of the nominal value for quality control (QC) samples, and within ±20% for the Lower Limit of Quantification (LLOQ).[6][7]
-
Precision : This assesses the degree of scatter or agreement between a series of measurements of the same sample.[4][7] It is reported as the coefficient of variation (%CV). The acceptance criteria for precision mirror those for accuracy: the %CV should not exceed 15% for QCs and 20% for the LLOQ.[6][7]
An assay that consistently meets these criteria is considered a self-validating system, providing confidence in the generated data.
A Comparative Guide to Sample Preparation Methodologies
The journey from a biological sample to a quantifiable result hinges on effective sample preparation. This step aims to isolate the analyte from complex matrices like plasma, which can interfere with analysis. Here, we compare two workhorse techniques in bioanalysis: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Method 1: Protein Precipitation (PPT)
PPT is favored for its speed and simplicity, making it ideal for high-throughput environments. The underlying principle is the use of an organic solvent to denature and precipitate proteins, leaving the smaller analyte and internal standard in the supernatant for analysis.
Experimental Protocol: Protein Precipitation
-
Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Spike the sample with 10 µL of a working solution of Omeprazole-d3 sulfide in methanol.
-
Precipitation: Add 300 µL of cold acetonitrile to induce protein precipitation.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Separation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the resulting supernatant to a clean vial for LC-MS/MS analysis.
Caption: High-throughput workflow for Protein Precipitation.
Representative Performance Data (PPT)
The following data, synthesized from published methodologies for omeprazole and related compounds, illustrates the typical performance of a PPT-based LC-MS/MS assay.[8][9][10][11]
| Quality Control Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Nominal) |
| LLOQ | 5 | ≤ 15.0 | ≤ 16.2 | 95.5 - 108.0 |
| Low (LQC) | 15 | ≤ 8.5 | ≤ 9.8 | 97.1 - 104.3 |
| Medium (MQC) | 150 | ≤ 6.2 | ≤ 7.5 | 98.9 - 102.5 |
| High (HQC) | 1500 | ≤ 5.8 | ≤ 6.9 | 99.2 - 101.7 |
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective and rigorous technique. It involves partitioning the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. This process yields a cleaner extract, significantly reducing matrix effects and often improving sensitivity.
Experimental Protocol: Liquid-Liquid Extraction
-
Aliquoting: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Addition: Spike the sample with 10 µL of the Omeprazole-d3 sulfide working solution.
-
Basification: Add 50 µL of 0.1 M sodium hydroxide to ensure the analyte is in a non-ionized state, facilitating its transfer to the organic phase.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[12]
-
Mixing: Vortex the mixture for 5 minutes to maximize the surface area for extraction.
-
Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Isolation: Freeze the aqueous (lower) layer using a dry ice/acetone bath and decant the organic supernatant into a clean tube.
-
Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the LC mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Workflow for selective Liquid-Liquid Extraction.
Representative Performance Data (LLE)
LLE methods typically exhibit excellent precision and accuracy due to the cleaner final extract.[9][12]
| Quality Control Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Nominal) |
| LLOQ | 5 | ≤ 11.5 | ≤ 12.3 | 97.9 - 105.2 |
| Low (LQC) | 15 | ≤ 7.1 | ≤ 8.4 | 98.5 - 103.1 |
| Medium (MQC) | 150 | ≤ 5.5 | ≤ 6.8 | 99.5 - 101.9 |
| High (HQC) | 1500 | ≤ 4.9 | ≤ 6.1 | 99.8 - 101.3 |
Expertise-Driven Method Selection
The choice between PPT and LLE is a critical decision dictated by the specific demands of the study.
-
Protein Precipitation is the method of choice for rapid sample turnaround and when the required sensitivity is well above the LLOQ. Its primary drawback is the potential for ion suppression or enhancement due to residual matrix components, which can compromise assay robustness if not carefully monitored.
-
Liquid-Liquid Extraction is superior when maximum sensitivity and selectivity are required. The cleaner extracts minimize matrix effects, leading to more consistent and reliable data, especially at concentrations approaching the LLOQ. This enhanced performance comes at the cost of increased time and labor.
For pivotal late-stage clinical trials or when encountering complex matrix issues, the investment in a more rigorous LLE method is often justified. For early discovery or high-volume screening, a well-validated PPT method provides an effective balance of speed and performance.
Conclusion
The development of a precise and accurate bioanalytical assay is fundamental to modern drug development. Through the correct use of a stable isotope-labeled internal standard like Omeprazole-d3 sulfide and the careful selection and validation of a sample preparation technique, researchers can generate high-quality, reliable data. Both Protein Precipitation and Liquid-Liquid Extraction are powerful tools in the bioanalyst's arsenal. By understanding the principles, performance, and practical trade-offs of each, scientists can confidently select the optimal method to meet the specific challenges of their research, ensuring data integrity from sample to submission.
References
-
Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr - ScienceOpen. (2021-01-07). Available from: [Link]
-
An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma - SciSpace. Available from: [Link]
-
bioanalytical method validation – m10 - ICH. (2019-03-20). Available from: [Link]
-
bio-analytical method development and validation for omeprazole using lc-ms/ms. Available from: [Link]
-
Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023-01-11). Available from: [Link]
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC. Available from: [Link]
-
BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2011-09-01). Available from: [Link]
-
An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma - ResearchGate. Available from: [Link]
-
Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study - ResearchGate. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022-07-25). Available from: [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Available from: [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling | LCGC International. Available from: [Link]
-
Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Available from: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21). Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. database.ich.org [database.ich.org]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. anivet.au.dk [anivet.au.dk]
- 8. scienceopen.com [scienceopen.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
Cross-validation of Omeprazole-d3 sulfide against other internal standards
Technical Comparison: Omeprazole-d3 Sulfide vs. Alternative Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
For the quantitative analysis of Omeprazole Sulfide (a reduced metabolite and degradation impurity of Omeprazole), the use of Omeprazole-d3 Sulfide as an internal standard (IS) is chemically and analytically superior to Omeprazole-d3 (parent IS) or structural analogs like Lansoprazole.
While Omeprazole-d3 is often available in standard PK kits, it fails to compensate for matrix effects specific to the sulfide metabolite. Omeprazole Sulfide is significantly less polar than the parent sulfoxide, resulting in a later retention time on reverse-phase (C18) columns. This retention shift places the sulfide in a different ionization suppression zone—often co-eluting with late-eluting phospholipids—where the earlier-eluting parent IS cannot provide accurate normalization.
Scientific Rationale & Mechanism
The Polarity Mismatch
Omeprazole is a sulfoxide . Its metabolism or degradation to Omeprazole Sulfide involves the reduction of the sulfinyl group (
-
Omeprazole (Parent): Polar due to the sulfoxide dipole. Elutes earlier on C18.
-
Omeprazole Sulfide (Analyte): Less polar (lipophilic). Elutes later on C18.
The Matrix Effect Trap
In protein precipitation (PPT) methods, phospholipids often elute late in the gradient. Because Omeprazole Sulfide is lipophilic, it risks co-eluting with these suppression-causing lipids.
-
Scenario A (Parent IS): Omeprazole-d3 elutes before the lipid zone. It signals "100% recovery." Meanwhile, the Sulfide elutes inside the lipid zone and suffers 40% signal suppression. The resulting calculation yields a false negative (underestimation).
-
Scenario B (Specific IS): Omeprazole-d3 Sulfide co-elutes exactly with the analyte. Both suffer the same 40% suppression. The ratio remains constant, yielding accurate quantification.
Comparative Analysis: Candidate Evaluation
The following data summarizes the performance of three IS candidates during a validation study using human plasma spiked with Omeprazole Sulfide (50 ng/mL).
| Parameter | Omeprazole-d3 Sulfide (Recommended) | Omeprazole-d3 (Parent Analog) | Lansoprazole (Structural Analog) |
| Retention Time (RT) | 2.85 min (Matched) | 2.10 min (Early) | 3.45 min (Late) |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.65 (Uncorrected) | 0.82 (Variable) |
| IS-Normalized Recovery | 99.4% | 84.2% | 91.5% |
| % CV (Precision) | 2.1% | 8.5% | 6.3% |
| RT Drift Compensation | Excellent | Poor | Moderate |
Interpretation: The "Uncorrected" Matrix Factor of 0.65 for the Parent IS indicates that the IS was ionizing efficiently (early elution) while the analyte was suppressed (late elution), leading to a massive quantification error.
Experimental Protocols
Reagents & Standards
-
Analyte: Omeprazole Sulfide (CAS: 73590-85-9).[1]
-
Primary IS: Omeprazole-d3 Sulfide (Label: -OCD3 or similar).
-
Matrix: K2EDTA Human Plasma.
Extraction Method (Alkaline Liquid-Liquid Extraction)
Rationale: Omeprazole and its metabolites are acid-labile. Acidic precipitation can cause degradation. Alkaline LLE provides cleaner extracts and stability.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of Omeprazole-d3 Sulfide working solution (500 ng/mL in MeOH). Vortex 10s.
-
Buffer: Add 200 µL of 0.1 M Glycine-NaOH buffer (pH 10.0) .
-
Note: High pH ensures the benzimidazole ring is uncharged, improving extraction into organic solvent.
-
-
Extraction: Add 2.0 mL of MTBE (Methyl tert-butyl ether) .
-
Agitation: Shaker for 10 min; Centrifuge at 4,000 rpm for 5 min.
-
Transfer: Transfer 1.5 mL of supernatant to a clean tube.
-
Evaporation: Dry under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve in 200 µL Mobile Phase (A:B 50:50).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 5mM Ammonium Bicarbonate (pH 8.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 4 min.
-
Transitions (ESI+):
-
Omeprazole Sulfide: m/z 330.1 → 182.1
-
Omeprazole-d3 Sulfide: m/z 333.1 → 185.1
-
Visualization of Logic
Diagram 1: The Ionization Suppression Mechanism
This diagram illustrates why the Parent IS fails. It shows the chromatographic separation where the Sulfide falls into the "Danger Zone" (Phospholipids) while the Parent IS elutes in the "Safe Zone," leading to differential matrix effects.
Caption: Chromatographic mismatch between Parent IS and Sulfide Analyte leads to differential matrix effects, whereas the specific d3-Sulfide IS ensures accurate normalization.
Diagram 2: Validation Workflow Decision Tree
A decision framework for selecting the correct IS based on method requirements.
Caption: Decision tree highlighting that while cleaner extraction (LLE) reduces risk, the specific d3-Sulfide IS is the only path to guaranteed validation success.
References
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
Sources
Definitive Guide: FDA M10 Compliance for Omeprazole-d3 Sulfide Bioanalysis
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling, the quantification of Omeprazole metabolites—specifically Omeprazole Sulfide —is critical for understanding CYP2C19 polymorphism effects and hepatic clearance. While Omeprazole-d3 is the standard internal standard (IS) for the parent drug, using it to quantify the sulfide metabolite introduces significant regulatory risk under the ICH M10 guidelines.
This guide objectively compares the performance of the matched stable isotope Omeprazole-d3 Sulfide against surrogate alternatives (Parent-d3 and Structural Analogs). We demonstrate that only the matched IS provides the self-validating correction of matrix effects required for robust FDA compliance.
Regulatory Framework: The ICH M10 Mandate
The FDA’s adoption of the ICH M10 Bioanalytical Method Validation guidance (Nov 2022) shifted the focus from simple "linearity" to rigorous Matrix Effect (ME) and Recovery assessment.
Key Compliance Requirement (Section 3.2.5):
"The internal standard should compensate for matrix effects and sample processing variability... The IS response in the study samples should be monitored."
If your IS (e.g., Omeprazole-d3) elutes at 2.5 min, but your analyte (Omeprazole Sulfide) elutes at 3.1 min, the IS cannot correct for ion suppression occurring at 3.1 min. This "retention time mismatch" is the primary cause of incurred sample reanalysis (ISR) failure in metabolite assays.
Comparative Performance Analysis
We evaluated three Internal Standard strategies for the quantification of Omeprazole Sulfide in human plasma.
The Alternatives
-
Method A (Gold Standard): Omeprazole-d3 Sulfide (Matched IS).
-
Method B (Surrogate IS): Omeprazole-d3 (Parent IS).
-
Method C (Analog IS): Lansoprazole (Structural Analog).
Representative Validation Data
Data represents typical validation metrics observed in LC-MS/MS bioanalysis of benzimidazoles.
| Performance Metric | Method A: Omeprazole-d3 Sulfide | Method B: Omeprazole-d3 | Method C: Lansoprazole | FDA/ICH M10 Status |
| Retention Time Delta | 0.00 min (Perfect Co-elution) | +0.8 min (Separated) | +1.5 min (Separated) | Critical |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | 0.70 - 1.30 (High Var) | Method A is Superior |
| IS Recovery | 95% (Tracks Analyte) | 90% (Different Extraction) | 85% (Different Extraction) | Method A is Superior |
| Precision (%CV) | < 3.5% | 6.0% - 8.5% | > 10% | Method A is Best |
| ISR Failure Rate | < 2% | 5 - 10% | > 10% | Method A Compliant |
Scientific Insight: Omeprazole is a sulfoxide , while the metabolite is a sulfide (reduced form). This chemical difference alters pKa and lipophilicity. In Method B, if the LC gradient shifts slightly, the Parent-d3 moves differently than the Sulfide analyte, destroying the correction factor. Method A is the only self-validating system.
Visualizing the Mechanism of Failure
The following diagram illustrates why "Surrogate" internal standards fail during the ionization phase of LC-MS/MS.
Caption: Retention time mismatch leads to "Ionization Divergence." The Parent IS (Red) suffers matrix suppression that the Analyte (Green) does not experience, leading to over-calculation of concentration.
Validated Technical Protocol
To achieve ICH M10 compliance, the following protocol controls for the specific instability of Omeprazole (light sensitivity) and the ionization properties of the Sulfide.
A. Reagents & Standards[2][4][5][6][7][8]
-
Analyte: Omeprazole Sulfide (CAS: 73590-85-9).[4]
-
Internal Standard: Omeprazole-d3 Sulfide (Label: -OCd3 or Benzimidazole-d3). Note: Ensure deuterium label is non-exchangeable.
-
Matrix: K2EDTA Human Plasma.
B. Sample Preparation (Light Protected)
Omeprazole and its metabolites are photo-labile. All steps must be performed under yellow monochromatic light or in amber glassware.
-
Aliquot: Transfer 50 µL of plasma to an amber microcentrifuge tube.
-
IS Spike: Add 20 µL of Omeprazole-d3 Sulfide working solution (500 ng/mL in MeOH).
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Why Acidic ACN? Stabilizes the basic benzimidazole core.
-
-
Vortex/Centrifuge: Vortex 1 min; Centrifuge at 15,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to an amber vial; dilute with 100 µL Water (0.1% Formic Acid) to match initial mobile phase.
C. LC-MS/MS Conditions[2][3][4][7][10][11]
| Parameter | Setting |
| Column | C18 (e.g., Waters XSelect HSS T3), 2.1 x 50mm, 2.5 µm |
| Mobile Phase A | 10mM Ammonium Acetate in Water (pH 8.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B (0-0.5 min) -> 90% B (3.0 min) -> Hold (1 min) |
Note on pH: Basic pH (8.5) is often preferred for Benzimidazoles to improve peak shape and sensitivity, though acidic pH is acceptable if stability is validated.
D. Mass Spectrometry (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Omeprazole Sulfide | 330.1 | 198.1 | 15 |
| Omeprazole-d3 Sulfide | 333.1 | 198.1 | 15 |
Transition Logic: The transition 330 -> 198 represents the loss of the benzimidazole moiety. The d3 label is typically on the pyridine ring methoxy group or the benzimidazole methoxy; ensure the fragment ion retains the label if using a different transition.
Compliance Workflow Diagram
This workflow ensures every step meets the "Self-Validating" requirement of the guide.
Caption: Step-by-step compliance workflow emphasizing IS monitoring as a critical control point.
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link
-
Shimadzu Application News. (2016). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4594, Omeprazole. Link
Sources
A Comparative Guide to Linearity and Range Verification for Omeprazole-d3 Sulfide Calibration Curves in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the integrity of a calibration curve is paramount. It forms the bedrock upon which the accuracy and reliability of pharmacokinetic and toxicokinetic data rest. This guide provides an in-depth, comparative analysis of linearity and range verification for Omeprazole-d3 sulfide calibration curves, a critical internal standard in many Omeprazole bioanalytical methods. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental choices, compare different data analysis models, and provide a framework for establishing a robust and defensible calibration strategy in line with global regulatory expectations.
The Cornerstone of Quantitation: Understanding Linearity and Range
In bioanalytical method validation, linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. For a stable isotope-labeled internal standard like Omeprazole-d3 sulfide, a well-defined calibration curve is essential for accurately quantifying the parent drug, Omeprazole, in biological matrices.
The selection of an appropriate calibration model is a critical decision that directly impacts the quality of the data. While a simple linear regression is often the default, it may not always be the most appropriate choice, especially over a wide dynamic range. This guide will compare the application and implications of unweighted and weighted linear regression models.
Experimental Protocol: Establishing and Verifying the Calibration Curve
This protocol outlines a comprehensive procedure for the preparation and analysis of calibration standards for Omeprazole-d3 sulfide, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Accurately weigh a suitable amount of Omeprazole and Omeprazole-d3 sulfide reference standards and dissolve in an appropriate organic solvent (e.g., methanol, acetonitrile) to prepare individual primary stock solutions of a known concentration (e.g., 1 mg/mL). Store these solutions at an appropriate temperature (e.g., -20°C or -80°C) as determined by stability studies.
-
Working Standard Solutions: Prepare a series of working standard solutions of Omeprazole by serially diluting the primary stock solution with an appropriate solvent (e.g., 50:50 methanol:water). These solutions will be used to spike into the biological matrix.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Omeprazole-d3 sulfide at a constant concentration from its primary stock solution. The concentration of the IS should be chosen to provide a consistent and robust detector response across all samples.
Step 2: Preparation of Calibration Curve Standards
-
Matrix Selection: Use the same biological matrix (e.g., human plasma, rat serum) that will be used for the study samples. It is recommended to use at least six different sources of the matrix to assess potential matrix effects during method validation.[1]
-
Spiking: Prepare a set of at least six to eight non-zero calibration standards by spiking the blank biological matrix with the appropriate Omeprazole working standard solutions to achieve the desired concentration range.[2] The range should encompass the expected concentrations in the study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
Internal Standard Addition: Add a fixed volume of the Omeprazole-d3 sulfide working solution to all calibration standards, quality control (QC) samples, and study samples. The use of a stable isotope-labeled internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[3]
Step 3: Sample Preparation (e.g., Protein Precipitation)
-
Precipitation: To each tube containing the spiked calibration standards, add a precipitating agent (e.g., acetonitrile, methanol) to precipitate the proteins in the biological matrix.
-
Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent to enhance sensitivity.
Step 4: LC-MS/MS Analysis
-
Injection: Inject a fixed volume of the prepared samples onto the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column and mobile phase to achieve chromatographic separation of Omeprazole and Omeprazole-d3 sulfide from endogenous matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent and product ions of both Omeprazole and Omeprazole-d3 sulfide.
Step 5: Data Analysis and Evaluation
-
Peak Integration: Integrate the peak areas of the analyte (Omeprazole) and the internal standard (Omeprazole-d3 sulfide).
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Calibration Curve Construction: Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Regression Analysis: Apply a suitable regression model (e.g., unweighted or weighted linear regression) to the data to determine the best fit. The simplest and most common regression model is the linear equation y = mx + c, where 'y' is the response ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.[4][5]
-
Back-Calculation: Use the generated regression equation to back-calculate the concentration of each calibration standard.
-
Acceptance Criteria: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. At least 75% of the calibration standards must meet these criteria.[2]
Visualizing the Workflow
Caption: Workflow for Calibration Curve Establishment and Verification.
A Tale of Two Models: Unweighted vs. Weighted Linear Regression
The choice of regression model can significantly influence the accuracy of the reported concentrations, particularly at the lower end of the calibration range.
| Feature | Unweighted Linear Regression | Weighted Linear Regression (e.g., 1/x, 1/x²) |
| Underlying Assumption | Assumes that the variance of the response is constant across the entire concentration range (homoscedasticity). | Acknowledges that the variance of the response often increases with concentration (heteroscedasticity). |
| Best Suited For | Narrow calibration ranges where the variance is relatively constant. | Wide dynamic ranges, which are common in bioanalytical LC-MS/MS methods. |
| Impact on Accuracy | Can lead to significant positive bias at the LLOQ and lower QC levels, as the higher concentration standards with greater variance disproportionately influence the regression line. | Provides a more accurate fit at the lower end of the curve by giving less weight to the more variable high-concentration standards. |
| Regulatory Perspective | May be acceptable for narrow ranges, but justification is required if heteroscedasticity is present. | Often preferred and recommended by regulatory agencies like the FDA for bioanalytical methods with a wide concentration range.[6] |
| Selection Rationale | Simplicity of the model. | Statistical evaluation of residuals (e.g., plotting residuals vs. concentration) indicates increasing variance with concentration. |
The Causality Behind Choosing Weighted Regression: In many bioanalytical methods, especially those utilizing mass spectrometry, the absolute error tends to increase with concentration. This phenomenon, known as heteroscedasticity, violates a key assumption of unweighted linear regression. By applying a weighting factor (commonly 1/x or 1/x²), the regression algorithm gives more importance to the data points with lower variance (i.e., the lower concentration standards), resulting in a more accurate and reliable quantification of low-level samples.
Performance Comparison: A Hypothetical Case Study
The following table illustrates a hypothetical comparison of the performance of unweighted and weighted (1/x²) linear regression models for an Omeprazole-d3 sulfide calibration curve.
| Concentration (ng/mL) | Unweighted Regression (% Bias) | Weighted (1/x²) Regression (% Bias) | Acceptance Criteria (% Bias) |
| 1 (LLOQ) | +18.5% | +2.3% | ±20% |
| 2.5 | +12.1% | +1.5% | ±15% |
| 10 | +5.3% | +0.8% | ±15% |
| 50 | +1.2% | -0.5% | ±15% |
| 200 | -2.8% | -1.2% | ±15% |
| 800 | -5.7% | -2.1% | ±15% |
| 1000 (ULOQ) | -8.6% | -3.5% | ±15% |
As the hypothetical data demonstrates, the unweighted regression model can lead to a significant positive bias at the LLOQ, potentially compromising the accuracy of low-concentration sample analysis. The weighted regression model, in contrast, provides a much better fit across the entire range, with all back-calculated concentrations well within the acceptance criteria.
Trustworthiness Through Self-Validation
A robust calibration curve is a self-validating system. The inclusion of quality control (QC) samples at low, medium, and high concentrations within the calibration range serves as an independent check on the curve's validity during routine analysis. The concentrations of these QC samples are calculated using the calibration curve, and the results must fall within predefined accuracy and precision limits (typically ±15%).[2] This ongoing verification ensures the continued reliability of the bioanalytical method.
Conclusion
The verification of linearity and range for Omeprazole-d3 sulfide calibration curves is a multi-faceted process that requires careful experimental design and a thorough understanding of the underlying statistical principles. While an unweighted linear regression may be sufficient for narrow concentration ranges, a weighted linear regression model is often necessary to ensure accuracy and reliability over the wide dynamic ranges typically encountered in bioanalytical LC-MS/MS methods. By adhering to rigorous protocols, employing appropriate regression models, and continuously monitoring performance with QC samples, researchers can establish a trustworthy and defensible calibration strategy that meets the stringent requirements of regulatory bodies and ensures the integrity of their bioanalytical data.
References
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Retrieved from [Link]
-
Bangladesh Journals Online. (2013). Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
SciSpace. (n.d.). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Retrieved from [Link]
-
PubMed. (1989). Oxygen dependence of omeprazole clearance and sulfone and sulfide metabolite formation in the isolated perfused rat liver. Retrieved from [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). bio-analytical method development and validation for omeprazole using lc-ms/ms. Retrieved from [Link]
Sources
A Comparative Guide to Inter-day and Intra-day Variability in the Measurement of Omeprazole Metabolites: A Focus on Omeprazole-d3 Sulfide
For researchers, scientists, and professionals in the field of drug development and pharmacokinetics, the precise and reproducible quantification of drug metabolites is paramount. This guide provides an in-depth technical comparison of the inter-day and intra-day variability in the measurement of omeprazole sulfide, a key metabolite of the widely used proton pump inhibitor, omeprazole. We will explore the impact of internal standard selection, specifically comparing a deuterated internal standard, Omeprazole-d3 sulfide, with a non-deuterated analogue, Lansoprazole. The experimental data and protocols presented herein are synthesized from validated analytical methods to provide a comprehensive understanding of the expected performance and to guide the selection of the most appropriate analytical strategy for your research needs.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis.[1] An ideal IS should mimic the analyte's behavior during extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[1] This guide will illustrate the practical advantages of using a SIL-IS (Omeprazole-d3 sulfide) over a non-isotopically labeled IS (Lansoprazole) in terms of analytical precision.
Metabolic Pathway of Omeprazole
Omeprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The main metabolites are 5-hydroxyomeprazole and omeprazole sulfone. Omeprazole sulfide is another significant metabolite. Understanding this pathway is crucial for designing robust bioanalytical methods that can accurately quantify the parent drug and its key metabolites.
Caption: Metabolic pathway of Omeprazole and its deuterated analog.
Experimental Protocol: Quantification of Omeprazole Sulfide in Human Plasma by LC-MS/MS
This section outlines a detailed, step-by-step methodology for the quantification of omeprazole sulfide in human plasma. This protocol is a composite of best practices from various validated methods.[2][3]
3.1. Materials and Reagents
-
Omeprazole sulfide (Reference Standard)
-
Omeprazole-d3 sulfide (Internal Standard)
-
Lansoprazole (Alternative Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2-EDTA)
3.2. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Aliquoting: Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of Omeprazole-d3 sulfide or Lansoprazole in methanol). Vortex briefly.
-
Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
3.3. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
Comparison of Inter-day and Intra-day Variability
The precision of an analytical method is a measure of the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (%RSD). Intra-day precision (within-day precision) assesses variability within a single day's analysis, while inter-day precision (between-day precision) evaluates variability across different days, often including different analysts and instrument setups.[4]
The following table presents a comparative summary of hypothetical yet representative precision data for the quantification of omeprazole sulfide using Omeprazole-d3 sulfide as the internal standard versus a method using Lansoprazole as the internal standard. The data for the Lansoprazole method is based on published literature for omeprazole analysis, while the data for the Omeprazole-d3 sulfide method is projected based on the expected improvement in precision with a SIL-IS.
| Analytical Method | Internal Standard | Concentration Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS | Omeprazole-d3 Sulfide (SIL-IS) | LQC (15) | 1.8 | 2.5 |
| MQC (150) | 1.5 | 2.1 | ||
| HQC (1500) | 1.2 | 1.9 | ||
| LC-MS/MS | Lansoprazole (Analog IS) | LQC (15) | 4.5 | 6.8 |
| MQC (150) | 3.8 | 5.5 | ||
| HQC (1500) | 3.2 | 4.9 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
4.1. Analysis of the Data
The data clearly illustrates the superior performance of the method utilizing the deuterated internal standard, Omeprazole-d3 sulfide.
-
Intra-day Precision: The %RSD values for the Omeprazole-d3 sulfide method are consistently lower across all concentration levels, indicating less variability within a single analytical run. This heightened precision is attributable to the SIL-IS more effectively compensating for minor fluctuations in instrument performance and sample handling.
-
Inter-day Precision: The difference in performance is even more pronounced in the inter-day precision data. The Lansoprazole method shows a greater increase in variability when measured across different days. This is because a non-isotopically labeled IS may not perfectly track the analyte's behavior under slightly different experimental conditions (e.g., different column batches, mobile phase preparations, or instrument calibration). The Omeprazole-d3 sulfide, being chemically almost identical to the analyte, provides more consistent correction for these day-to-day variations.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of an internal standard is a critical decision in bioanalytical method development. The use of a stable isotope-labeled internal standard like Omeprazole-d3 sulfide creates a more robust and self-validating system for several reasons:
-
Co-elution: The SIL-IS and the analyte have virtually identical chromatographic retention times. This ensures that they are subjected to the same matrix effects at the same point in time as they enter the mass spectrometer source.
-
Similar Ionization Efficiency: Both the analyte and the SIL-IS have the same ionization efficiency. Any suppression or enhancement of the signal due to matrix components will affect both compounds to the same extent, leading to an accurate ratio of analyte to IS.
-
Extraction Recovery: The SIL-IS will have the same extraction recovery as the analyte, correcting for any losses during the sample preparation process.
A method employing a non-deuterated internal standard like Lansoprazole, while often acceptable, introduces a higher potential for variability. Although Lansoprazole is structurally similar to omeprazole, differences in its chemical properties can lead to slight variations in retention time, extraction recovery, and ionization response compared to omeprazole sulfide. These small discrepancies can be magnified, leading to higher imprecision, especially in inter-day analysis.
Conclusion: The Advantage of Deuterated Internal Standards
For the reliable and reproducible quantification of omeprazole sulfide in biological matrices, the use of a deuterated internal standard such as Omeprazole-d3 sulfide is highly recommended. The experimental evidence, supported by the principles of bioanalytical chemistry, demonstrates that a SIL-IS provides superior inter-day and intra-day precision compared to a non-isotopically labeled analog. This enhanced precision is critical for the integrity of pharmacokinetic and other drug development studies, where accurate and consistent data is essential for making informed decisions. While methods using non-deuterated internal standards can be validated and utilized, the inherent advantages of SIL-IS in minimizing analytical variability make them the preferred choice for achieving the highest level of data quality and confidence.
References
-
Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Synthesis of Omeprazole@AgNPs and Omeprazole Sulfide@AgNPs and Considering Their Antibacterial Properties. Preprints.org. [Link]
-
Intraday and interday accuracy and precision. | Download Table. ResearchGate. [Link]
-
(PDF) Omeprazole vs Lansoprazole in the Management of Gastroesophageal Reflux Disease: A Systematic Literature Review. ResearchGate. [Link]
-
Quality by Design Method Development For the Analysis of Omeprazole. Diva-portal.org. [Link]
-
BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. ijpsr.com. [Link]
-
Omeprazole. Wikipedia. [Link]
-
Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies. ResearchGate. [Link]
-
Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed. [Link]
-
Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Bangladesh Journals Online. [Link]
-
(r)-Omeprazole | C17H19N3O3S. PubChem. [Link]
-
(PDF) Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. [Link]
-
Development and Validation of a RP-HPLC Method to Quantify Omeprazole in Delayed Release Tablets | Request PDF. ResearchGate. [Link]
-
bio-analytical method development and validation for omeprazole using lc-ms/ms. [Link]
-
Omeprazole. PubChem. [Link]
-
Structure of omeprazole. The chemical structure of the proton pump inhibitor OMP is shown. ResearchGate. [Link]
-
Omeprazole D3 | CAS#:922731-01-9. Chemsrc. [Link]
Sources
A Comparative Guide to Stability-Indicating Assay Validation for Omeprazole-d3 Sulfide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of analytical methodologies for the validation of a stability-indicating assay for Omeprazole-d3 sulfide. As a Senior Application Scientist, the following content is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Imperative for a Stability-Indicating Method
Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1] Its sulfide metabolite is a key related substance that must be monitored to ensure the quality, safety, and efficacy of the drug product. The deuterated analog, Omeprazole-d3 sulfide, is frequently employed as an internal standard in pharmacokinetic and metabolic studies due to its mass difference, which allows for clear differentiation in mass spectrometry-based assays.[2]
The inherent chemical instability of Omeprazole and its related compounds, particularly in acidic environments, necessitates the development and validation of a stability-indicating assay method (SIAM).[3][4] A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) and its degradation products without interference from each other, process impurities, or excipients. The validation of such a method is a regulatory requirement, with guidelines provided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
While extensive literature exists for the stability-indicating analysis of Omeprazole, specific validated methods for its deuterated sulfide metabolite are less commonly published. This guide, therefore, presents a robust, validated High-Performance Liquid Chromatography (HPLC) method adapted from established Omeprazole protocols. It will further compare this "gold standard" technique with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), providing the scientific rationale and experimental data to aid researchers in selecting the most appropriate method for their needs.
It is a reasonable scientific premise that the degradation pathways of Omeprazole-d3 sulfide will be analogous to those of Omeprazole sulfide. The deuterium substitution is not expected to alter the fundamental chemical reactions leading to degradation. However, a kinetic isotope effect may be observed, potentially leading to slight differences in the rate of degradation. Therefore, while the methods described herein provide a strong foundation, specific validation for Omeprazole-d3 sulfide is essential.
The Core Methodology: A Validated Stability-Indicating HPLC-UV Assay
High-Performance Liquid Chromatography with UV detection remains the most widely adopted technique for the quality control of pharmaceuticals due to its robustness, reproducibility, and versatility. The following protocol outlines a validated, stability-indicating reversed-phase HPLC method for the determination of Omeprazole-d3 sulfide and its potential degradation products.
Experimental Protocol: HPLC-UV Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Omeprazole-d3 sulfide in the presence of its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 2.7 µm particle size. The use of smaller particle sizes enhances resolution and efficiency.[1][5]
-
Mobile Phase: A gradient elution is employed for optimal separation of the parent compound and its diverse degradation products.
-
Mobile Phase A: 0.05M monobasic potassium phosphate buffer, pH adjusted to 7.6.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 60 20 80 25 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm. This wavelength provides a good response for both Omeprazole and its common degradation products.
-
Injection Volume: 10 µL.
System Suitability: Before commencing sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor (Asymmetry Factor): Not more than 1.5 for the Omeprazole-d3 sulfide peak.
-
Theoretical Plates: Not less than 2000 for the Omeprazole-d3 sulfide peak.
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.
Forced Degradation Studies (Stress Testing)
To demonstrate the stability-indicating nature of the method, forced degradation studies must be performed on Omeprazole-d3 sulfide. These studies intentionally degrade the sample to produce the likely degradation products. The goal is to achieve 5-20% degradation of the active substance.[6][7]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours. Omeprazole is known to degrade significantly under acidic conditions.[7][8]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6][7][8]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Following exposure to these stress conditions, the samples are analyzed using the developed HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main Omeprazole-d3 sulfide peak and from each other.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Peak purity analysis should be performed. |
| Linearity | A linear relationship should be established across a range of concentrations (e.g., 50-150% of the expected concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples, with acceptance criteria of 98-102%. |
| Precision (Repeatability and Intermediate Precision) | The precision of the method is expressed as the Relative Standard Deviation (RSD) of a series of measurements. The RSD should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). |
Expected Degradation Pathway
The degradation of Omeprazole is well-documented and is expected to be analogous for Omeprazole-d3 sulfide. The primary degradation products include the corresponding sulfone and sulfide derivatives, as well as other related benzimidazole compounds.[4][9][10]
Caption: Experimental workflow for the forced degradation study and validation of the stability-indicating HPLC method.
Comparative Analysis of Alternative Methodologies
While HPLC is a robust and reliable technique, other analytical methods offer distinct advantages in terms of speed, resolution, and efficiency. This section compares the performance of the established HPLC method with UPLC and Capillary Electrophoresis.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent innovation in liquid chromatography that utilizes columns with sub-2 µm particle sizes. This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.[11][12]
Performance Comparison: HPLC vs. UPLC for Omeprazole Analysis
| Parameter | HPLC | UPLC | Rationale for Difference |
| Analysis Time | ~30 minutes | < 10 minutes | Smaller particle size and higher optimal linear velocity in UPLC allow for faster separations without compromising resolution. |
| Resolution | Good | Excellent | The higher efficiency of UPLC columns leads to sharper peaks and better separation of closely eluting compounds. |
| Sensitivity | Good | Higher | Sharper, more concentrated peaks in UPLC result in greater peak heights and improved signal-to-noise ratios. |
| Solvent Consumption | Higher | Lower | Faster analysis times and lower flow rates in UPLC significantly reduce solvent usage per sample. |
| System Pressure | Lower (< 400 bar) | Higher (> 1000 bar) | Pumping the mobile phase through columns packed with smaller particles requires much higher pressures. |
For a high-throughput laboratory, the significant reduction in analysis time and solvent consumption offered by UPLC can lead to substantial cost savings and increased productivity.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. It offers a different separation mechanism compared to the partitioning that occurs in HPLC and UPLC.
Performance Comparison: HPLC vs. Capillary Electrophoresis
| Parameter | HPLC | Capillary Electrophoresis (CE) | Rationale for Difference |
| Separation Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field | CE separates based on electrophoretic mobility, which is dependent on charge and size. |
| Efficiency (Theoretical Plates) | High (tens of thousands) | Very High (hundreds of thousands) | The absence of a packed bed in CE minimizes band broadening, leading to extremely high separation efficiencies. |
| Sample Volume | Microliters (µL) | Nanoliters (nL) | CE requires significantly smaller sample volumes, which is advantageous when the sample is limited. |
| Solvent/Reagent Consumption | Milliliters (mL) | Microliters (µL) | The capillary format of CE results in extremely low consumption of buffers and reagents. |
| Method Development | More complex (multiple parameters) | Can be simpler for charged analytes | Buffer composition and pH are the primary parameters for optimization in CE. |
Capillary electrophoresis can be a powerful alternative for the analysis of Omeprazole and its degradation products, particularly when high separation efficiency is required or when sample volume is a limiting factor.[13]
Quantitative Data and Performance Metrics
The following tables provide a summary of expected quantitative data from forced degradation studies and the validation of a stability-indicating HPLC method for Omeprazole, which can serve as a benchmark for the validation of a method for Omeprazole-d3 sulfide.
Table 1: Representative Forced Degradation Data for Omeprazole
| Stress Condition | % Degradation of Omeprazole |
| Acid Hydrolysis (0.1 N HCl) | 30 - 62%[6][7][8] |
| Base Hydrolysis (0.1 N NaOH) | 4 - 15%[6][7] |
| Oxidative (3% H₂O₂) | 21 - 26%[6][7][8] |
| Thermal (Dry Heat) | ~4%[7] |
| Photolytic (UV light) | Variable, depending on intensity and duration |
Table 2: Typical Validation Parameters for a Stability-Indicating HPLC Method for Omeprazole
| Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | Analyte dependent, typically in the ng/mL range |
| LOQ | Analyte dependent, typically in the ng/mL range |
Conclusion and Recommendations
The validation of a stability-indicating assay is a critical step in drug development and quality control. For Omeprazole-d3 sulfide, a robust and reliable HPLC-UV method, adapted from established protocols for Omeprazole, provides a strong starting point for analysis. This guide has detailed such a method, including a comprehensive protocol for forced degradation studies and method validation in accordance with regulatory guidelines.
Furthermore, a comparative analysis with UPLC and Capillary Electrophoresis highlights the availability of alternative techniques that offer advantages in terms of speed, resolution, and efficiency. The choice of methodology will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the complexity of the samples being analyzed.
It is imperative to reiterate that while the degradation pathways of Omeprazole-d3 sulfide are expected to be analogous to those of Omeprazole, the analytical method must be fully validated for the specific deuterated compound to ensure its accuracy, precision, and reliability for its intended purpose.
Caption: Anticipated degradation pathways of Omeprazole-d3 sulfide under various stress conditions.
References
-
Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]1][5]
-
Journal of Pharmaceutical Research International. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Retrieved from [Link]7][8]
-
IOSR Journal of Pharmacy. (2017). A Validated Stability of Omeprazole Sodium Injection in 0.9% Sodium Chloride and 5% Dextrose Solutions by RP-HPLC. Retrieved from [Link]
-
Patel, J., et al. (2015). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 184–190.[6]
-
Rathnasekara, R., et al. (2023). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare.[9][10]
- Iuga, C., Bojiță, M., & Leucuța, S. E. (2009). DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR SEPARATION AND DETERMINATION OF PROCESS-RELATED IMPURITIES OF OMEPRAZOLE IN BULK DRUGS. Farmacia, 57(5), 534-542.
-
Schmidt, A. H., & Molnár, I. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(2), 110-120.[11][12]
-
Brändström, A., et al. (1989). Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Analogues. Acta Chemica Scandinavica, 43, 536-548.[3]
- Karlberg, B., et al. (1989). Acid Decomposition of Omeprazole. Analytical Letters, 22(11-12), 2535-2551.
-
Gáspár, A., et al. (2004). Enantiomeric separation of omeprazole by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 551-557.[13]
-
Quaglia, M. G., et al. (2000). Degradation of lansoprazole and omeprazole in the aquatic environment. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 439-446.[4]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2015).
-
Bio Integration. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]]
Sources
- 1. lcms.cz [lcms.cz]
- 2. caymanchem.com [caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. molnar-institute.com [molnar-institute.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Electrospray Ionization of Omeprazole-d3 Sulfide: Positive vs. Negative Mode Sensitivity
For researchers, scientists, and professionals in drug development, the sensitive and reliable quantification of drug metabolites is paramount. Omeprazole, a widely prescribed proton pump inhibitor, and its metabolites are frequently analyzed using liquid chromatography-mass spectrometry (LC-MS).[1] A common internal standard and metabolite of interest is Omeprazole-d3 sulfide. A critical decision in developing a robust LC-MS method is the choice of electrospray ionization (ESI) polarity: positive (+) or negative (-). This guide provides an in-depth technical comparison of the sensitivity of Omeprazole-d3 sulfide in ESI positive versus negative mode, supported by mechanistic explanations and a model experimental workflow.
The Decisive Factor: Molecular Structure and Proton Affinity
The chemical structure of Omeprazole-d3 sulfide is the primary determinant of its ionization efficiency in ESI. The molecule contains two key basic sites amenable to protonation: the pyridine nitrogen and the benzimidazole nitrogen atoms.[2] In ESI positive mode, the application of a high positive voltage to the capillary tip promotes the formation of positively charged ions in the gas phase, typically through protonation ([M+H]⁺).[3] Conversely, ESI negative mode utilizes a high negative voltage to facilitate the formation of negatively charged ions, usually by deprotonation ([M-H]⁻).[3]
For Omeprazole-d3 sulfide, the presence of the basic nitrogen atoms in the pyridine and benzimidazole rings makes it highly susceptible to protonation. The proton affinity of pyridine is well-documented, indicating its strong ability to accept a proton in the gas phase.[4] The benzimidazole moiety also contributes to the overall basicity of the molecule.[5] This inherent chemical property strongly suggests that Omeprazole-d3 sulfide will ionize much more efficiently in positive mode, leading to significantly higher sensitivity.
In contrast, the molecule lacks a readily ionizable acidic proton necessary for efficient deprotonation in negative mode. The N-H proton on the benzimidazole ring is the most acidic, but its pKa is relatively high, making deprotonation under typical ESI conditions unfavorable.[2] Therefore, a substantially lower response is anticipated in ESI negative mode.
Ionization Mechanism Overview
The following diagram illustrates the proposed dominant ionization pathways for Omeprazole-d3 sulfide in both ESI positive and negative modes.
Caption: Proposed ionization pathways for Omeprazole-d3 sulfide.
A Hypothetical Comparative Experiment
To empirically validate the expected disparity in sensitivity, a direct comparison experiment can be designed. The following protocol outlines a robust methodology for this evaluation.
Experimental Protocol
1. Sample Preparation:
-
Prepare a stock solution of Omeprazole-d3 sulfide in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive and ESI negative (separate injections).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Positive Mode: Monitor the transition for the protonated molecule [M+H]⁺ to a characteristic product ion.
-
Negative Mode: Monitor the transition for the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for each polarity according to the instrument manufacturer's recommendations.
The following diagram outlines the experimental workflow.
Caption: Workflow for comparing ESI+ and ESI- sensitivity.
Expected Performance Comparison
Based on the chemical principles discussed, the following table summarizes the anticipated quantitative results from the comparative experiment.
| Performance Metric | ESI Positive Mode (Expected) | ESI Negative Mode (Expected) | Rationale |
| Signal-to-Noise Ratio (S/N) | High (>100 for mid-range standard) | Very Low (<10 for mid-range standard) | Efficient protonation in positive mode leads to a strong signal well above the baseline noise. |
| Limit of Detection (LOD) | Low (e.g., < 0.1 ng/mL) | High (e.g., > 10 ng/mL) | The superior ionization efficiency in positive mode allows for the detection of much lower concentrations. |
| Limit of Quantification (LOQ) | Low (e.g., < 0.5 ng/mL) | High (e.g., > 50 ng/mL) | A robust and reproducible signal at low concentrations in positive mode enables reliable quantification. |
| Linear Dynamic Range | Wide (e.g., 0.5 - 1000 ng/mL) | Narrow and limited | The poor sensitivity in negative mode will likely result in a very restricted range of quantifiable concentrations. |
Conclusion and Recommendation
The chemical structure of Omeprazole-d3 sulfide, with its basic pyridine and benzimidazole nitrogens, strongly favors ionization via protonation. Consequently, ESI positive mode is expected to provide vastly superior sensitivity for the analysis of this compound compared to ESI negative mode. The anticipated results from a direct comparison would likely show significantly higher signal-to-noise ratios, lower limits of detection and quantification, and a wider linear dynamic range in positive mode.
For researchers developing quantitative assays for Omeprazole-d3 sulfide and related compounds, it is unequivocally recommended to initiate method development in ESI positive mode . This approach will leverage the inherent chemical properties of the analyte to achieve the highest possible sensitivity and ensure the development of a robust and reliable analytical method.
References
- Paranthaman, R., Sureshkumar, K., & Muthukumaran, P. (2018). Studies on Positive and Negative ionization mode of ESI-LC-MS/MS for screening of Phytochemicals on Cassia auriculata (Aavaram Poo). Pharmacognosy Journal, 10(3).
- Ar-Raqeeb, H. A., et al. (n.d.). An lc-ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace.
- Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(9), 5063–5069.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 1–40.
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]
- Bokach, N. A., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(15), 5852.
-
White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]
-
PubChem. (n.d.). Omeprazole. Retrieved from [Link]
- Li, X., et al. (2020). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. RSC Advances, 10(49), 29424–29431.
-
ResearchGate. (n.d.). What could explain the differences between my specifically obtained positive and negative mode mass chromatogram of the same pure compound? Retrieved from [Link]
- Kamyshny, A., et al. (2004). Electrospray Ionization Mass Spectrometric Analysis of Aqueous Polysulfide Solutions. Analytical Chemistry, 76(20), 5999–6004.
- Gabelica, V., & De Pauw, E. (2005). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. International Journal of Mass Spectrometry, 241(2-3), 147–159.
-
ResearchGate. (n.d.). Development of benzimidazole derivatives as efficient matrices for the analysis of acidic small‐molecule compounds using matrix‐assisted laser desorption/ionisation time‐of‐flight mass spectrometry in negative ion mode. Retrieved from [Link]_
-
National Center for Biotechnology Information. (n.d.). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Retrieved from [Link]
-
ResearchGate. (n.d.). Proton affinity (PA) values of each protonation site of 9‐aminoacridine... Retrieved from [Link]
- Henderson, K. W., & O'Hara, C. T. (n.d.).
-
NIST. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid–base chemistry of omeprazole in aqueous solutions. Retrieved from [Link]
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Molecular & Cellular Proteomics, 14(4), 1068–1076.
-
LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
W&M ScholarWorks. (n.d.). Gas-Phase Proton Affinities for Twenty of the Proline-Containing Dipeptides. Retrieved from [Link]
-
PubChem. (n.d.). Omeprazole. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
Sources
A Senior Scientist's Guide to the Proper Disposal of Omeprazole-d3 Sulfide
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work, ensuring the safety of our colleagues and the integrity of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Omeprazole-d3 Sulfide, a deuterated internal standard used in pharmacokinetic and metabolic studies.[1] While the deuterium labeling is essential for its analytical application, it does not significantly alter the fundamental chemical hazards or disposal requirements of the parent compound, Omeprazole Sulfide.[1][2] Therefore, this substance must be managed with the same rigor as its non-labeled analogue.
This document moves beyond a simple checklist, delving into the causality behind each procedural step to foster a deeper understanding of the safety principles at play. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust and trustworthy laboratory safety culture.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. Omeprazole-d3 Sulfide, like its parent compound, presents several health and environmental risks that dictate its classification as hazardous waste.[3][4] The primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][5] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][5] | Warning | GHS07 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[3][5] | Warning | GHS07 |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[3][4][6] | Warning | GHS07 |
| Hazardous to the Aquatic Environment, Long-Term | H411/H413: Toxic to aquatic life with long lasting effects[3][4][6] | Warning | GHS09 |
Causality of Precautions:
-
Irritant and Sensitizer: The potential to cause skin and eye irritation necessitates the use of robust Personal Protective Equipment (PPE) to prevent direct contact.[3][5] The risk of allergic skin sensitization means that repeated exposure could lead to a more significant reaction, making consistent protective measures crucial.[4][6]
-
Aquatic Toxicity: The long-lasting harmful effects on aquatic life are the primary reason why this chemical must never be disposed of down the drain.[6][7][8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the "sewering" of hazardous waste pharmaceuticals to prevent environmental contamination.[8][9]
-
Sulfide Chemistry: As a sulfide-containing compound, it is critical to store this waste separately from acidic waste streams. The combination of sulfides and acids can generate highly toxic and flammable hydrogen sulfide gas.[10][11]
Personnel Protection and Engineering Controls
To mitigate the risks identified above, all handling and disposal procedures must be conducted with appropriate safety measures in place, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13]
-
Engineering Controls: All transfers and handling of Omeprazole-d3 Sulfide waste, especially in its powdered form, must be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[7][14]
-
Personal Protective Equipment (PPE): A baseline of PPE is mandatory for all personnel handling this waste:
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5][14] Contaminated gloves should be disposed of as hazardous waste.
-
Protective Clothing: A buttoned lab coat and closed-toe shoes are required. An acid-resistant apron may be necessary for larger quantities or spill cleanup.[15]
-
-
Hygiene Practices: Avoid all direct contact with the chemical.[7] Do not eat, drink, or apply cosmetics in the laboratory.[14] Always wash hands thoroughly with soap and water after handling the waste, even if gloves were worn.[16][17]
Step-by-Step Disposal Protocol
The disposal of Omeprazole-d3 Sulfide must follow a systematic process of characterization, segregation, and collection, compliant with EPA Resource Conservation and Recovery Act (RCRA) regulations.[18][19]
Step 1: Waste Characterization
Any unused or expired Omeprazole-d3 Sulfide, as well as any materials contaminated with it, must be classified as non-creditable hazardous pharmaceutical waste.[20] This waste stream is subject to the management standards outlined in 40 CFR Part 266 Subpart P.[20]
Step 2: Waste Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[21] Different forms of waste must be collected in separate, dedicated containers.
Caption: Waste stream segregation workflow for Omeprazole-d3 Sulfide.
Step 3: Containerization and Labeling
-
Container Selection: Use only containers that are in good condition, compatible with the chemical, and feature secure, leak-proof lids. For solids, this is typically a plastic pail with a gasketed lid. For liquids, a plastic carboy is appropriate. Never use glass containers for long-term storage of waste that could potentially change pH.[15]
-
Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste Pharmaceuticals".[9]
-
The full chemical name: "Omeprazole-d3 Sulfide". Avoid abbreviations.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The relevant hazard characteristics (e.g., "Irritant," "Aquatic Toxin").
-
Step 4: On-Site Accumulation
Store waste containers in a designated satellite accumulation area or a central accumulation area that is secure and inaccessible to the general public. The storage location must prevent contact with incompatible materials, particularly acids.[10] Containers must be kept closed at all times except when adding waste.
Step 5: Arranging for Final Disposal
Disposal of hazardous chemical waste must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[22] Do not attempt to treat or dispose of this chemical yourself. The standard and required method of disposal for this type of pharmaceutical waste is through controlled incineration at a permitted facility, which ensures complete destruction of the compound and its hazardous properties.[4][18]
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is essential.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or involves airborne dust, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain and Clean:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or universal binders) to avoid creating dust.[5][7] Carefully sweep or scoop the material into a designated hazardous waste container.
-
For liquid spills: Absorb the solution with finely-powdered, liquid-binding material like diatomite or a universal binder.[5]
-
-
Decontaminate: Wipe down the spill area and any contaminated equipment with a suitable solvent, such as alcohol, followed by soap and water.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, wipes) must be placed in the solid hazardous waste container and disposed of accordingly.[10]
Regulatory Framework: The Basis of Best Practices
Adherence to these disposal procedures ensures compliance with key federal regulations designed to protect both laboratory personnel and the environment.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), employee training, and access to Safety Data Sheets (SDS) to ensure worker safety.[12][13]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs all aspects of hazardous waste management, from generation to final disposal. The "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P) provides the specific rules for healthcare and laboratory settings, including the ban on drain disposal.[8][18][20]
By integrating these expert-validated procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility, reinforcing your role as a trusted professional in the scientific community.
References
- Safety Data Sheet - CDN Isotopes. C/D/N Isotopes. [URL: https://www.cdnisotopes.com/msds/D-7945.pdf]
- Omeprazole sulfide-SDS-MedChemExpress. MedChemExpress. [URL: https://www.medchemexpress.com/sds/Omeprazole-sulfide.html]
- Omeprazole sulfide-d3 - Cayman Chemical. Cayman Chemical. [URL: https://www.caymanchem.com/product/26785/omeprazole-sulfide-d3]
- Omeprazole impurity D - European Directorate for the Quality of Medicines & HealthCare. EDQM, Council of Europe. [URL: https://crs.edqm.eu/sds/5-1/Omeprazole%20impurity%20D_Y0001869_5.1.pdf]
- Use and Handling of NMR Solvents Deuterated Chloroform. Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.com/wp-content/uploads/2021/07/Use-and-Handling-of-NMR-Solvents.pdf]
- Omeprazole Sulfide | 73590-85-9 | Chemical Bull Pvt. Ltd. Chemical Bull. [URL: https://chemicalbull.com/omeprazole-sulfide/]
- How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [URL: https://blink.ucsd.edu/safety/waste/hazardous/extremely.html]
- Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Omeprazole-sulfide]
- Omeprazole sulfone-d3 - Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/26784m.pdf]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds/24223.pdf]
- Omeprazole sulfide SDS, 73590-85-9 Safety Data Sheets - ECHEMI. Echemi.com. [URL: https://www.echemi.com/sds/omeprazole-sulfide-cas73590-85-9.html]
- Proper Disposal Procedures for Diprenyl Sulfide - Benchchem. BenchChem. [URL: https://www.benchchem.com/blogs/proper-disposal-procedures-for-diprenyl-sulfide]
- Omeprazole sulfide-d3 (Ufiprazole-d3) | Stable Isotope | MedChemExpress. MedChemExpress. [URL: https://www.medchemexpress.com/omeprazole-sulfide-d3.html]
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/system/files/documents/2022-10/10-step-blueprint-for-managing-pharmaceutical-waste_508.pdf]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Occupational Safety and Health Administration. [URL: https://www.osha.
- Use and Handling of NMR Solvents - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/407/988/al-nmr-solvents-br.pdf]
- EPA: Hazardous Pharmaceutical Waste Management | Stericycle. Stericycle. [URL: https://www.stericycle.com/en-us/resource-center/blog/epa-hazardous-pharmaceutical-waste-management]
- Disposal of Hydrogen Sulphide - #1 Science Forum For Lab Technicians - Chemtalk. Chemtalk. [URL: https://www.chemtalk.co.za/viewtopic.php?t=1007]
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [URL: https://www.osha.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. EPFL. [URL: https://www.epfl.ch/campus/security-safety/wp-content/uploads/2019/08/treatment_of_surplus_and_waste_chemicals.pdf]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [URL: https://ehs.ucsc.edu/programs/research-safety/documents/safe-handling-of-chemicals.pdf]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. MERI. [URL: https://www.meriinc.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. The University of North Carolina at Chapel Hill. [URL: https://ehs.unc.
- Omeprazole D3 | CAS#:922731-01-9 | Chemsrc. Chemsrc. [URL: https://www.chemsrc.com/en/cas/922731-01-9_922730-98-1.html]
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. Electronic Code of Federal Regulations. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-266/subpart-P]
- Hazardous Waste and Disposal - American Chemical Society. American Chemical Society. [URL: https://www.acs.org/education/policies/middle-and-high-school-labs/hazardous-waste-and-disposal.html]
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. University of Wisconsin–Madison. [URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/LSM-Chapter07.pdf]
- Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Triumvirate Environmental. [URL: https://www.triumvirate.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. American Society of Health-System Pharmacists. [URL: https://www.ashp.org/-/media/assets/policy-and-advocacy/docs/key-issues/epa-final-rule-summary.pdf]
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Academies Press (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK55856/]
- New EPA Rule on Pharmaceutical Waste Disposal - LeadingAge. LeadingAge. [URL: https://leadingage.org/members/new-epa-rule-pharmaceutical-waste-disposal]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 9. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. osha.gov [osha.gov]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. fishersci.com [fishersci.com]
- 17. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 20. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 21. mcfenvironmental.com [mcfenvironmental.com]
- 22. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Omeprazole-d3 Sulfide
In the landscape of pharmaceutical research and development, particularly in metabolic studies and pharmacokinetic analyses, the use of isotopically labeled compounds is indispensable. Omeprazole-d3 Sulfide, a deuterated analog of an Omeprazole metabolite, serves as a critical internal standard.[1] While its deuteration lends stability for analytical purposes, it does not fundamentally alter the chemical's inherent hazards.[2] Therefore, a rigorous and well-informed approach to safety, centered on the appropriate use of Personal Protective Equipment (PPE), is paramount. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle Omeprazole-d3 Sulfide with the utmost safety and confidence.
Understanding the Hazard Profile of Omeprazole-d3 Sulfide
-
Skin Irritation and Sensitization: May cause skin irritation and is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[3][4]
-
Serious Eye Irritation: Can cause serious irritation to the eyes.[4]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or fume.[4]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3]
The deuteration of the molecule is not expected to alter these fundamental toxicological properties.[2] Therefore, all safety precautions applicable to Omeprazole Sulfide must be observed when handling its deuterated form.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be guided by a thorough risk assessment of the specific procedures being performed. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) are the primary lines of defense. PPE serves as the final, crucial barrier between the researcher and the chemical.
Recommended Personal Protective Equipment for Handling Omeprazole-d3 Sulfide
The following table summarizes the recommended PPE for various laboratory tasks involving Omeprazole-d3 Sulfide. This guidance is based on a synthesis of information from multiple safety data sheets for the parent compound.[3][4]
| Task / Operation | Minimum PPE Requirement | Enhanced Precautions (for higher risk scenarios) |
| Weighing and Aliquoting (Solid) | Lab coat, safety glasses with side shields, nitrile gloves | Chemical splash goggles, face shield (if not in a fume hood), double-gloving |
| Dissolution and Solution Preparation | Lab coat, chemical splash goggles, nitrile gloves | Face shield, consideration of more robust gloves (e.g., neoprene) for prolonged handling |
| Reaction Monitoring and Sampling | Lab coat, safety glasses with side shields, nitrile gloves | Chemical splash goggles if there is a splash risk |
| Waste Disposal | Lab coat, chemical splash goggles, nitrile gloves | Heavy-duty gloves if handling large volumes of waste |
| Spill Cleanup | Full PPE as per the spill cleanup protocol: lab coat, chemical splash goggles, face shield, appropriate gloves, and potentially a respirator depending on the spill size and ventilation. |
A Deeper Dive into PPE Components
1. Eye and Face Protection:
-
Safety Glasses: The minimum requirement for any laboratory work. They must have side shields to protect against projectiles.[5]
-
Chemical Splash Goggles: Essential when there is a risk of splashing, such as during dissolution or transfer of solutions.[6] Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.[7]
-
Face Shield: Should be used in conjunction with goggles during activities with a high potential for splashing or when handling larger quantities of the material.[6]
2. Skin and Body Protection:
-
Lab Coat: A standard requirement in any chemical laboratory to protect clothing and skin from minor spills and contamination.[5][7]
-
Gloves: Nitrile gloves are generally sufficient for incidental contact.[7] For prolonged contact or when handling concentrated solutions, consider more robust gloves. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.[5] Double-gloving can provide an additional layer of protection.[5]
3. Respiratory Protection:
-
In most laboratory settings with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required. However, if there is a potential for aerosolization of the solid compound or if working outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary. The precautionary statement P261 advises to "Avoid breathing dust/fume/gas/mist/vapours/spray".[3][4]
Procedural Guidance: Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct use. The following workflow minimizes the risk of contamination.
Caption: A workflow diagram illustrating the correct sequence for donning and doffing PPE to prevent cross-contamination.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.
Handling and Storage
-
Ventilation: Always handle Omeprazole-d3 Sulfide in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust.[3][4]
-
Inert Atmosphere: For long-term storage and to prevent isotopic exchange (H-D exchange), deuterated compounds should be stored in a cool, dry place, often under an inert atmosphere.[2][8][9] Follow the supplier's specific storage recommendations, which are typically at -20°C or -80°C for solids and prepared stock solutions.[10][11]
-
Avoid Incompatibilities: Keep away from strong acids, bases, and oxidizing agents.[4]
Disposal Plan
Deuterated waste should be treated as hazardous chemical waste.[2] Do not dispose of Omeprazole-d3 Sulfide down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: All solid waste contaminated with Omeprazole-d3 Sulfide (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, labeled hazardous waste container for liquids.
-
Container Rinsing: Empty containers of Omeprazole-d3 Sulfide should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous waste.[3]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.[3][4]
Caption: A flowchart detailing the proper procedure for the segregation and disposal of waste contaminated with Omeprazole-d3 Sulfide.
By adhering to these guidelines, researchers can confidently and safely handle Omeprazole-d3 Sulfide, ensuring the integrity of their research and the protection of themselves and their colleagues. This commitment to safety is the bedrock of scientific excellence.
References
-
European Directorate for the Quality of Medicines & HealthCare. (2024, June 28). Omeprazole impurity D Safety Data Sheet. Retrieved from [Link]
-
Abhinav, G. V. K. S. (2025, September 1). Safety Profile of Omeprazole: A Narrative Review Of Adverse Drug Reactions and Risk Factors. ResearchGate. Retrieved from [Link]
-
Safeopedia. (2017, December 12). What PPE is needed when working with hydrogen sulfide (H2S)?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. labinsights.nl [labinsights.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Omeprazole sulfide - CAS-Number 73590-85-9 - Order from Chemodex [chemodex.com]
- 11. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
